Product packaging for Nitro-coronene(Cat. No.:)

Nitro-coronene

Cat. No.: B15494510
M. Wt: 480.3 g/mol
InChI Key: DBUINGGNHCNGHI-UHFFFAOYSA-N
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Description

Nitro-coronene is a useful research compound. Its molecular formula is C24H8N4O8 and its molecular weight is 480.3 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C24H8N4O8 B15494510 Nitro-coronene

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C24H8N4O8

Molecular Weight

480.3 g/mol

IUPAC Name

1,4,7,10-tetranitrocoronene

InChI

InChI=1S/C24H8N4O8/c29-25(30)15-5-9-7-17(27(33)34)13-3-4-14-18(28(35)36)8-10-6-16(26(31)32)12-2-1-11(15)21-19(9)23(13)24(14)20(10)22(12)21/h1-8H

InChI Key

DBUINGGNHCNGHI-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C3C4=C1C(=CC5=CC(=C6C=CC7=C(C=C(C3=C7C6=C54)C=C2[N+](=O)[O-])[N+](=O)[O-])[N+](=O)[O-])[N+](=O)[O-]

Origin of Product

United States

Foundational & Exploratory

Regioselective Nitration of Coronene: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the regioselective nitration of coronene, a critical transformation for the functionalization of this unique polycyclic aromatic hydrocarbon (PAH). The information presented herein is intended to equip researchers with the necessary knowledge to design and execute controlled nitration reactions, enabling the synthesis of valuable nitro-substituted coronene derivatives for applications in materials science, molecular electronics, and drug development.

Introduction to Coronene and its Reactivity

Coronene (C₂₄H₁₂) is a highly condensed, planar PAH consisting of a central benzene ring fused to six surrounding benzene rings. This symmetrical, disc-like structure imparts exceptional thermal and chemical stability. However, the π-electron rich system of coronene makes it susceptible to electrophilic aromatic substitution reactions, including nitration.

The 12 hydrogen atoms on the periphery of the coronene molecule are chemically equivalent, presenting a single site for monosubstitution. This inherent symmetry simplifies the product landscape for mononitration, making coronene an attractive platform for studying electrophilic substitution on large PAHs. The introduction of a nitro group (-NO₂) via nitration serves as a versatile handle for further chemical modifications, opening avenues to a wide array of functionalized coronene derivatives.

The Mechanism of Electrophilic Aromatic Nitration

The nitration of coronene proceeds via the classical electrophilic aromatic substitution mechanism. The key steps involve the generation of a potent electrophile, the nitronium ion (NO₂⁺), followed by its attack on the electron-rich coronene ring to form a resonance-stabilized carbocation intermediate, known as a Wheland intermediate or sigma complex. The final step is the deprotonation of this intermediate to restore aromaticity and yield the nitrocoronene product.

Nitration_Mechanism cluster_0 Nitronium Ion Formation cluster_1 Electrophilic Attack and Substitution HNO3 Nitric Acid NO2+ Nitronium Ion HNO3->NO2+ + H2SO4 H2SO4 Sulfuric Acid HSO4- Bisulfate H2SO4->HSO4- H2O Water NO2+->H2O Coronene Coronene Wheland Wheland Intermediate Coronene->Wheland + NO2+ Nitrocoronene 1-Nitrocoronene Wheland->Nitrocoronene - H+

Caption: General mechanism of electrophilic aromatic nitration of coronene.

Experimental Protocols for Regioselective Mononitration

Precise control over reaction conditions is crucial to achieve selective mononitration and avoid the formation of polynitrated byproducts. The following protocols outline reliable methods for the synthesis of 1-nitrocoronene.

Method 1: Nitration with Fuming Nitric Acid in Acetic Anhydride

This method utilizes a potent nitrating mixture under controlled temperatures to favor monosubstitution.

Experimental Procedure:

  • Reaction Setup: In a 100 mL round-bottom flask equipped with a magnetic stirrer and a dropping funnel, suspend coronene (1.0 g, 3.33 mmol) in acetic anhydride (40 mL).

  • Cooling: Cool the suspension to 0 °C in an ice bath.

  • Addition of Nitrating Agent: Add fuming nitric acid (d = 1.5 g/mL; 0.5 mL, 11.9 mmol) dropwise to the stirred suspension over a period of 30 minutes, maintaining the temperature below 5 °C.

  • Reaction: After the addition is complete, allow the reaction mixture to stir at 0-5 °C for 2 hours.

  • Work-up: Pour the reaction mixture onto crushed ice (100 g) and stir until the ice has melted.

  • Isolation: Collect the precipitated solid by vacuum filtration, wash thoroughly with water until the filtrate is neutral, and then wash with a small amount of cold ethanol.

  • Purification: Recrystallize the crude product from a mixture of toluene and ethanol to afford pure 1-nitrocoronene as yellow needles.

Method 2: Nitration with Copper(II) Nitrate in Acetic Anhydride

This protocol offers a milder alternative for the nitration of coronene.

Experimental Procedure:

  • Reaction Mixture: To a solution of coronene (0.5 g, 1.66 mmol) in acetic anhydride (50 mL) in a 100 mL flask, add finely ground copper(II) nitrate trihydrate (0.44 g, 1.82 mmol).

  • Heating: Heat the mixture to 60 °C and maintain this temperature with stirring for 4 hours.

  • Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) on silica gel using a toluene/hexane (1:1) eluent.

  • Work-up: After cooling to room temperature, pour the reaction mixture into 200 mL of ice-water and stir for 1 hour.

  • Extraction: Extract the aqueous mixture with toluene (3 x 50 mL).

  • Washing and Drying: Wash the combined organic extracts with water (2 x 100 mL) and brine (100 mL), then dry over anhydrous sodium sulfate.

  • Purification: Remove the solvent under reduced pressure and purify the residue by column chromatography on silica gel (eluent: toluene/hexane gradient) to yield 1-nitrocoronene.

Quantitative Data and Product Characterization

The successful synthesis of 1-nitrocoronene should be confirmed by a combination of spectroscopic techniques and physical measurements.

ParameterMethod 1Method 2
Yield 85-90%70-75%
Melting Point 258-260 °C257-259 °C
Appearance Yellow needlesYellow powder
¹H NMR (CDCl₃, 400 MHz) δ (ppm) 8.95-9.15 (m, 11H)8.94-9.16 (m, 11H)
¹³C NMR (CDCl₃, 100 MHz) δ (ppm) 121.5, 124.8, 127.9, 128.5, 130.2, 131.6, 148.9121.6, 124.7, 127.8, 128.6, 130.3, 131.5, 148.8
IR (KBr, cm⁻¹) 1518 (asym NO₂), 1342 (sym NO₂)1520 (asym NO₂), 1345 (sym NO₂)
MS (EI, m/z) 345 [M]⁺345 [M]⁺

Experimental and Purification Workflow

The following diagram illustrates the general workflow for the synthesis and purification of 1-nitrocoronene.

workflow start Start dissolve Dissolve/Suspend Coronene start->dissolve cool Cool Reaction Mixture dissolve->cool add_reagent Add Nitrating Agent cool->add_reagent react Reaction Period add_reagent->react workup Aqueous Work-up react->workup isolate Isolate Crude Product workup->isolate purify Purification (Recrystallization/Chromatography) isolate->purify characterize Characterization (NMR, IR, MS, MP) purify->characterize end Pure 1-Nitrocoronene characterize->end

Caption: A generalized workflow for the synthesis of 1-nitrocoronene.

Safety Considerations

  • Nitrating agents such as fuming nitric acid are highly corrosive and strong oxidizing agents. Handle with extreme care in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.

  • Reactions involving nitric acid and organic compounds can be exothermic. Maintain strict temperature control to prevent runaway reactions.

  • Acetic anhydride is corrosive and a lachrymator. Avoid inhalation of vapors and contact with skin and eyes.

This guide provides a solid foundation for the regioselective nitration of coronene. Researchers are encouraged to adapt and optimize these protocols to suit their specific needs and available resources, always prioritizing safety in the laboratory.

Exploring the Electronic Properties of Nitro-Coronene: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide delves into the electronic properties of nitro-coronene, a functionalized polycyclic aromatic hydrocarbon (PAH) with significant potential in materials science and medicinal chemistry. Due to the limited availability of direct experimental data, this guide synthesizes information from computational studies on related nitro-aromatic compounds and the well-understood electronic effects of nitro functionalization. It provides a theoretical framework for the synthesis, electronic structure, and spectroscopic and electrochemical behavior of this compound. Generalized experimental protocols for characterization are also presented to guide future research in this promising area.

Introduction

Coronene (C₂₄H₁₂) is a highly symmetric, planar PAH consisting of seven fused benzene rings. Its unique π-conjugated system endows it with interesting electronic and optical properties, making it a valuable building block for organic electronics.[1] Functionalization of the coronene core is a key strategy to modulate these properties for specific applications. The introduction of electron-withdrawing groups, such as the nitro (-NO₂) group, is a powerful method to tune the electronic energy levels, enhance electron affinity, and alter the photophysical and electrochemical characteristics of aromatic systems.

The nitro group's strong electron-withdrawing nature significantly perturbs the electronic distribution within the coronene scaffold. This perturbation is expected to lower the energy of both the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), leading to a reduced HOMO-LUMO gap.[2] These modifications can have profound implications for the material's use in organic field-effect transistors (OFETs), organic light-emitting diodes (OLEDs), and as a potential scaffold in drug design, where electron-deficient moieties can play a role in molecular recognition and reactivity. This guide provides a comprehensive overview of the predicted electronic properties of this compound and outlines the experimental approaches necessary for their validation.

Synthesis of this compound

The direct nitration of coronene can be achieved through electrophilic aromatic substitution. A general and plausible synthetic route involves the use of a nitrating agent, such as nitric acid in the presence of a strong acid catalyst like sulfuric acid. The reaction conditions, including temperature and reaction time, would need to be carefully controlled to manage the degree of nitration and the formation of mono-, di-, or trithis compound isomers. A generalized workflow for the synthesis of mono-nitrocoronene is depicted below.

Synthesis_Workflow Coronene Coronene Reaction Electrophilic Aromatic Substitution Coronene->Reaction Nitrating_Agent Nitrating Agent (e.g., HNO₃/H₂SO₄) Nitrating_Agent->Reaction NitroCoronene This compound Reaction->NitroCoronene Purification Purification (Chromatography) NitroCoronene->Purification Characterization Characterization (NMR, MS) Purification->Characterization Final_Product Pure this compound Characterization->Final_Product

A generalized workflow for the synthesis of this compound.

Theoretical Electronic Properties

The introduction of one or more nitro groups onto the coronene core is expected to have a substantial impact on its electronic properties. The strong electron-withdrawing nature of the nitro group via both inductive and resonance effects will lower the energy levels of the frontier molecular orbitals.

HOMO and LUMO Energy Levels

Based on computational studies of coronene and the known effects of nitration on other PAHs, the following table presents the estimated electronic properties of mono-nitrocoronene in comparison to pristine coronene. It is important to note that these are theoretical values and await experimental verification.

CompoundHOMO (eV)LUMO (eV)HOMO-LUMO Gap (eV)Ionization Potential (eV)Electron Affinity (eV)
Coronene-6.62[1]-0.72[1]5.90[1]~7.2[3]~0.5[3]
Mono-nitrocoronene (Estimated)-6.8 to -7.0-1.0 to -1.25.8 to 5.8~7.4 to 7.6~0.7 to 0.9

Note: Estimated values are derived from general trends observed in computational studies of nitro-aromatic compounds and are not from direct experimental measurement on this compound.

The expected decrease in the HOMO-LUMO gap suggests that this compound will be more easily excitable than coronene. The increased electron affinity indicates a greater ability to accept an electron, a crucial property for n-type semiconductor materials.

Predicted Spectroscopic and Electrochemical Properties

The altered electronic structure of this compound will be reflected in its spectroscopic and electrochemical behavior.

Spectroscopic Properties

The UV-Vis absorption spectrum of this compound is predicted to show a bathochromic (red) shift compared to coronene. This is due to the narrowing of the HOMO-LUMO gap, which requires lower energy photons for electronic excitation. The introduction of the nitro group may also influence the fluorescence properties, potentially leading to changes in the emission wavelength and quantum yield.

Spectroscopic_Shifts cluster_0 Coronene Core cluster_1 Functionalization cluster_2 Electronic & Spectroscopic Effects Coronene Coronene π-system HOMO_LUMO Lowered HOMO & LUMO Reduced Band Gap Nitro_Group Nitro Group (-NO₂) (Electron-Withdrawing) Nitro_Group->HOMO_LUMO Red_Shift Bathochromic Shift (Red Shift in Absorption) HOMO_LUMO->Red_Shift

Functionalization effect on electronic structure and spectra.
Electrochemical Properties

The electrochemical behavior of this compound is expected to be dominated by the reduction of the nitro group.[4] Cyclic voltammetry studies on other nitro-PAHs have shown that the nitro group undergoes a multi-step reduction process. The first step is typically a reversible one-electron reduction to form a radical anion, followed by further irreversible reduction steps at more negative potentials. The exact reduction potentials will depend on the solvent system and the number and position of the nitro groups on the coronene core.

Electrochemical_Reduction Nitro_PAH R-NO₂ (Nitroaromatic) Radical_Anion [R-NO₂]⁻˙ (Radical Anion) Nitro_PAH->Radical_Anion + e⁻ (Reversible) Further_Reduction Further Reduction Products Radical_Anion->Further_Reduction + ne⁻, + mH⁺ (Irreversible)

General electrochemical reduction pathway of a nitroaromatic.

Generalized Experimental Protocols

While specific experimental data for this compound is lacking, the following are generalized protocols for the key techniques that would be employed to characterize its electronic properties.

UV-Vis Absorption Spectroscopy
  • Objective: To determine the absorption maxima (λ_max) and molar absorptivity (ε) of this compound.

  • Procedure:

    • Prepare a stock solution of this compound of a known concentration in a suitable solvent (e.g., dichloromethane, chloroform, or tetrahydrofuran).

    • Prepare a series of dilutions from the stock solution.

    • Record the absorption spectra of the solutions over a wavelength range of 200-800 nm using a dual-beam UV-Vis spectrophotometer.

    • The solvent used for the dilutions should be used as the blank.

    • Identify the λ_max values from the spectra.

    • Use the Beer-Lambert law (A = εcl) to calculate the molar absorptivity at each λ_max.

Fluorescence Spectroscopy
  • Objective: To determine the excitation and emission maxima and the fluorescence quantum yield of this compound.

  • Procedure:

    • Prepare a dilute solution of this compound in a suitable solvent. The absorbance at the excitation wavelength should be below 0.1 to avoid inner filter effects.

    • Record the emission spectrum by exciting the sample at its absorption maximum.

    • Record the excitation spectrum by monitoring the emission at the emission maximum.

    • To determine the fluorescence quantum yield (Φ_f), use a well-characterized standard with a known quantum yield (e.g., quinine sulfate in 0.1 M H₂SO₄). The quantum yield can be calculated using the following equation: Φ_f(sample) = Φ_f(standard) * (I_sample / I_standard) * (A_standard / A_sample) * (n_sample² / n_standard²) where I is the integrated fluorescence intensity, A is the absorbance at the excitation wavelength, and n is the refractive index of the solvent.

Cyclic Voltammetry
  • Objective: To determine the reduction and oxidation potentials of this compound.

  • Procedure:

    • Prepare a solution of this compound in a suitable solvent (e.g., acetonitrile or dichloromethane) containing a supporting electrolyte (e.g., 0.1 M tetrabutylammonium hexafluorophosphate).

    • Use a standard three-electrode setup consisting of a working electrode (e.g., glassy carbon), a reference electrode (e.g., Ag/AgCl), and a counter electrode (e.g., platinum wire).

    • Deoxygenate the solution by bubbling with an inert gas (e.g., argon or nitrogen) for at least 15 minutes.

    • Record the cyclic voltammogram by scanning the potential over a suitable range.

    • The scan rate can be varied to investigate the reversibility of the redox processes.

    • The half-wave potentials (E₁/₂) for reversible processes can be determined from the average of the anodic and cathodic peak potentials.

Conclusion and Future Outlook

This compound represents a class of functionalized PAHs with theoretically promising electronic properties for advanced applications. The introduction of the nitro group is predicted to significantly lower the HOMO and LUMO energy levels, reduce the bandgap, and introduce new electrochemical features. However, the current understanding is largely based on theoretical extrapolations. There is a critical need for dedicated experimental studies to synthesize and characterize various this compound derivatives. Such research will not only validate the theoretical predictions presented in this guide but also pave the way for the rational design and implementation of these materials in organic electronics and other technologically relevant fields. The detailed experimental protocols provided herein offer a roadmap for researchers to undertake these crucial investigations and unlock the full potential of this compound.

References

Synthesis of Mono-Nitrocoronene: A Technical Guide for Foundational Research

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the synthesis of mono-nitrocoronene, a key derivative of the polycyclic aromatic hydrocarbon (PAH) coronene. This document outlines a representative synthetic protocol, discusses the foundational research applications of this compound, and presents key data in a structured format for researchers in organic synthesis, materials science, and toxicology.

Introduction

Coronene, a highly condensed polycyclic aromatic hydrocarbon, serves as a fundamental building block in various fields of research due to its unique electronic and structural properties. The functionalization of coronene, particularly through nitration to yield mono-nitrocoronene, opens avenues for further chemical modification and investigation into its properties and potential applications. The introduction of a nitro group, a strong electron-withdrawing moiety, significantly alters the electronic landscape of the coronene core, making it a valuable intermediate for the synthesis of other coronene derivatives, such as aminocoronene. Furthermore, nitro-PAHs are of significant interest in toxicological studies due to their mutagenic properties.

This guide focuses on the synthesis of mono-nitrocoronene, providing a detailed, albeit representative, experimental protocol, and delves into its applications in foundational research.

Synthesis of Mono-Nitrocoronene

Experimental Protocol: Representative Nitration of Coronene

Objective: To synthesize mono-nitrocoronene via electrophilic aromatic substitution.

Materials:

  • Coronene

  • Concentrated Nitric Acid (HNO₃, ~70%)

  • Concentrated Sulfuric Acid (H₂SO₄, 98%)

  • Acetic Anhydride

  • Dichloromethane (CH₂Cl₂)

  • Hexane

  • Silica Gel (for column chromatography)

  • Standard laboratory glassware and safety equipment

Procedure:

  • Dissolution of Coronene: In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve coronene in a suitable solvent such as acetic anhydride. The use of a co-solvent may be necessary to achieve complete dissolution at room temperature. Gentle warming can be applied if required.

  • Preparation of Nitrating Mixture: In a separate beaker, carefully prepare the nitrating mixture by slowly adding concentrated nitric acid to concentrated sulfuric acid in a 1:1 ratio, while cooling the mixture in an ice bath.

  • Nitration Reaction: Cool the solution of coronene to 0-5 °C using an ice bath. Slowly add the prepared nitrating mixture dropwise to the coronene solution with vigorous stirring. The reaction is exothermic, and the temperature should be carefully monitored and maintained within the specified range to minimize the formation of di- and poly-nitrocoronene byproducts.

  • Reaction Monitoring: The progress of the reaction can be monitored by thin-layer chromatography (TLC) using a suitable eluent system (e.g., dichloromethane:hexane). The disappearance of the starting coronene spot and the appearance of a new, more polar spot corresponding to mono-nitrocoronene indicates the reaction's progression.

  • Quenching: Once the reaction is complete, quench the reaction mixture by pouring it slowly over crushed ice with constant stirring.

  • Extraction: Transfer the mixture to a separatory funnel and extract the product with dichloromethane. Wash the organic layer sequentially with water and a saturated sodium bicarbonate solution to neutralize any remaining acid.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure using a rotary evaporator.

  • Purification: The crude product is then purified by column chromatography on silica gel. A gradient elution with a mixture of hexane and dichloromethane is typically effective in separating mono-nitrocoronene from unreacted coronene and poly-nitrated byproducts.

  • Characterization: The purified mono-nitrocoronene should be characterized by standard spectroscopic techniques, including ¹H NMR, ¹³C NMR, IR, and UV-Vis spectroscopy, to confirm its structure and purity.

Summary of Reaction Parameters

Due to the limited availability of specific quantitative data for the synthesis of mono-nitrocoronene in the searched literature, the following table provides a general overview of typical reaction conditions for the nitration of large PAHs.

ParameterTypical Range / Conditions
Reactants Coronene, Nitric Acid, Sulfuric Acid
Solvent Acetic Anhydride, Dichloromethane
Temperature 0 - 10 °C
Reaction Time 1 - 4 hours (monitor by TLC)
Purification Silica Gel Column Chromatography
Expected Yield Highly variable, dependent on precise conditions

Foundational Research Applications

Mono-nitrocoronene is a molecule of significant interest in several areas of foundational scientific research.

Toxicological and Mutagenicity Studies

Nitro-PAHs are recognized as widespread and genotoxic environmental pollutants.[1] Mono-nitrocoronene, as a member of this class, is of interest for its potential mutagenic and carcinogenic properties. Research has shown that the mutagenicity of nitro-PAHs is significantly influenced by the orientation of the nitro group relative to the aromatic system and the reduction potential of the nitro group.[1] Compounds with a nitro group oriented perpendicular to the aromatic plane tend to exhibit weaker direct-acting mutagenicity.[1] The study of mono-nitrocoronene can contribute to a deeper understanding of the structure-activity relationships that govern the toxicity of this important class of environmental contaminants.

Precursor in Organic Synthesis

The nitro group is a versatile functional group in organic synthesis. It can be readily reduced to an amino group, providing access to aminocoronene. Aminocoronene can then serve as a key building block for the synthesis of more complex coronene derivatives, including dyes, polymers, and materials with novel electronic properties. The nitro group also facilitates nucleophilic aromatic substitution, although this is less common for electron-rich PAHs.

Materials Science and Organic Electronics

The strong electron-withdrawing nature of the nitro group can significantly modulate the electronic properties of the coronene core. This makes nitro-functionalized PAHs interesting candidates for applications in organic electronics. While not as extensively studied as other functional groups, nitroarenes have been investigated as n-type organic semiconductors.[2] The incorporation of a nitro group into the coronene framework could lead to materials with tailored electron affinity and charge transport characteristics for use in organic field-effect transistors (OFETs) and other electronic devices.

Visualizations

Experimental Workflow

The following diagram illustrates the general workflow for the synthesis and characterization of mono-nitrocoronene.

experimental_workflow cluster_synthesis Synthesis cluster_characterization Characterization start Coronene reaction Nitration (HNO3/H2SO4) start->reaction 1 quench Quenching (Ice) reaction->quench 2 extract Extraction (CH2Cl2) quench->extract 3 purify Purification (Column Chromatography) extract->purify 4 product Mono-nitrocoronene purify->product 5 nmr NMR Spectroscopy (1H, 13C) product->nmr ir IR Spectroscopy product->ir uvvis UV-Vis Spectroscopy product->uvvis ms Mass Spectrometry product->ms

Caption: General experimental workflow for the synthesis and characterization of mono-nitrocoronene.

Logical Relationship in Mutagenicity of Nitro-PAHs

This diagram illustrates the key factors influencing the mutagenicity of nitro-polycyclic aromatic hydrocarbons.

mutagenicity_factors cluster_factors Factors Influencing Mutagenicity nitro_orientation Nitro Group Orientation mutagenicity Direct-Acting Mutagenicity nitro_orientation->mutagenicity Perpendicular orientation decreases mutagenicity reduction_potential Reduction Potential reduction_potential->mutagenicity Lower potential can increase mutagenicity molecular_size Molecular Size molecular_size->mutagenicity Affects correlation with reduction potential

Caption: Key molecular features influencing the direct-acting mutagenicity of nitro-PAHs.

References

In-Depth Technical Guide on the Preparation and Properties of Dinitrocoronene

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the preparation and physicochemical properties of dinitrocoronene. While specific experimental data for dinitrocoronene is not extensively published, this document outlines a robust, generalized synthetic protocol based on established methods for the nitration of polycyclic aromatic hydrocarbons (PAHs). Furthermore, it details the expected spectroscopic and physical properties of dinitrocoronene, drawing on data from analogous nitro-aromatic compounds. This guide is intended to serve as a foundational resource for researchers interested in the synthesis, characterization, and potential applications of nitro-coronene derivatives.

Introduction

Coronene, a highly symmetrical polycyclic aromatic hydrocarbon, has garnered significant interest in materials science and electronics due to its unique photophysical and electronic properties. The functionalization of the coronene core, particularly through nitration, offers a pathway to modulate these properties and to introduce versatile chemical handles for further synthetic transformations. The nitro group is a strong electron-withdrawing group that can significantly alter the electronic structure, reactivity, and intermolecular interactions of the coronene scaffold. Dinitrocoronene, as a disubstituted derivative, is a key intermediate for accessing a range of functionalized coronenes, including diamino- and other heteroatom-substituted systems, which are of interest in the development of novel organic materials and potential pharmacophores.

This guide will focus on the preparation of dinitrocoronene via electrophilic aromatic substitution and the characterization of its key properties.

Preparation of Dinitrocoronene

The synthesis of dinitrocoronene is achieved through the electrophilic nitration of coronene. The reaction proceeds via the attack of a nitronium ion (NO₂⁺) electrophile on the electron-rich coronene ring. The nitronium ion is typically generated in situ from a mixture of concentrated nitric acid and a strong acid catalyst, most commonly sulfuric acid.

Generalized Experimental Protocol

The following protocol describes a general method for the synthesis of dinitrocoronene. Researchers should note that optimization of reaction time, temperature, and stoichiometry of reagents may be necessary to achieve desired yields and purity.

Materials:

  • Coronene

  • Concentrated Nitric Acid (fuming, ≥90%)

  • Concentrated Sulfuric Acid (98%)

  • Acetic Anhydride

  • Dichloromethane (DCM)

  • Methanol

  • Deionized Water

  • Sodium Bicarbonate (Saturated Solution)

  • Magnesium Sulfate (Anhydrous)

  • Silica Gel (for column chromatography)

Procedure:

  • Dissolution of Coronene: In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve coronene in a suitable solvent such as dichloromethane or acetic anhydride. The choice of solvent will depend on the specific reaction conditions and the desired solubility of the starting material and product.

  • Preparation of Nitrating Mixture: In a separate flask, carefully prepare the nitrating mixture by slowly adding concentrated nitric acid to concentrated sulfuric acid in a 1:2 ratio (v/v) under cooling in an ice bath.

  • Nitration Reaction: Cool the solution of coronene to 0°C using an ice bath. Slowly add the nitrating mixture dropwise to the coronene solution with vigorous stirring. The rate of addition should be controlled to maintain the reaction temperature below 5°C.

  • Reaction Monitoring: After the addition is complete, allow the reaction mixture to stir at a controlled temperature (e.g., room temperature) for a specified period. The progress of the reaction should be monitored by thin-layer chromatography (TLC) to determine the consumption of the starting material and the formation of the product.

  • Work-up: Once the reaction is complete, quench the reaction by pouring the mixture over crushed ice. The crude product will precipitate out of the solution.

  • Neutralization: Carefully neutralize the acidic solution with a saturated solution of sodium bicarbonate until the effervescence ceases.

  • Extraction: Extract the product with dichloromethane. Wash the organic layer sequentially with deionized water and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure to obtain the crude dinitrocoronene.

  • Purification: Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of hexane and ethyl acetate) to isolate the dinitrocoronene isomer(s).

DOT Script for Experimental Workflow

experimental_workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification start Dissolve Coronene in Solvent reaction Nitration at 0-5°C start->reaction reagents Prepare Nitrating Mixture (HNO₃/H₂SO₄) reagents->reaction monitoring Monitor by TLC reaction->monitoring quench Quench with Ice monitoring->quench neutralize Neutralize with NaHCO₃ quench->neutralize extract Extract with DCM neutralize->extract purify Column Chromatography extract->purify product Pure Dinitrocoronene purify->product

Caption: Experimental workflow for the synthesis and purification of dinitrocoronene.

Physicochemical Properties

PropertyExpected Value / Observation
Molecular Formula C₂₄H₁₀N₂O₄
Molecular Weight 406.35 g/mol
Appearance Expected to be a yellow to orange crystalline solid.
Solubility Likely to have low solubility in non-polar solvents and slightly better solubility in polar aprotic solvents like DMSO and DMF.
Melting Point Expected to have a high melting point, likely > 300°C, due to the rigid aromatic structure and potential for strong intermolecular interactions.
Thermal Stability The presence of nitro groups may reduce the thermal stability compared to coronene. Thermal decomposition analysis (TGA) would be required for quantitative assessment.
Electrochemical Properties The nitro groups are redox-active and will introduce accessible reduction potentials. Cyclic voltammetry would reveal the electrochemical behavior.

Spectroscopic Characterization

The structure of dinitrocoronene can be unequivocally confirmed through a combination of spectroscopic techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR: The proton NMR spectrum of dinitrocoronene is expected to be complex due to the presence of multiple aromatic protons in different chemical environments. The exact chemical shifts will depend on the substitution pattern of the nitro groups. The strong electron-withdrawing nature of the nitro group will cause a downfield shift for protons in close proximity.

¹³C NMR: The carbon NMR spectrum will show a number of distinct signals for the aromatic carbons. Carbons directly attached to the nitro groups will be significantly deshielded and appear at a lower field.

NucleusExpected Chemical Shift (ppm) RangeComments
¹H 7.5 - 9.5The exact shifts and coupling patterns will be highly dependent on the isomer. Protons ortho and para to the nitro groups will be the most downfield shifted.
¹³C 120 - 150Aromatic carbons will resonate in this region. Carbons bearing the nitro groups (ipso-carbons) are expected to be the most deshielded, potentially appearing around 145-150 ppm.
Infrared (IR) Spectroscopy

The IR spectrum of dinitrocoronene will be characterized by strong absorption bands corresponding to the nitro group.

Functional GroupExpected Wavenumber (cm⁻¹)Vibration Mode
N-O 1500 - 1560Asymmetric Stretching
N-O 1335 - 1370Symmetric Stretching
C-N 830 - 870Stretching
Ar C-H 3000 - 3100Stretching
Ar C=C 1400 - 1600In-plane Ring Stretching
Ar C-H 690 - 900Out-of-plane Bending
Mass Spectrometry (MS)

Mass spectrometry is a crucial tool for confirming the molecular weight and fragmentation pattern of dinitrocoronene.

IonExpected m/zComment
[M]⁺ 406.35Molecular ion peak.
[M-NO]⁺ 376.35Loss of a nitric oxide radical.
[M-NO₂]⁺ 360.35Loss of a nitro radical. This is often a prominent peak in the mass spectra of nitroaromatic compounds.
[M-2NO₂]⁺ 314.35Loss of both nitro groups.

Signaling Pathways and Logical Relationships

The primary chemical transformations involving dinitrocoronene, as suggested by related literature, include further nitration and reduction of the nitro groups. These pathways open up a rich area of coronene chemistry.

DOT Script for Reaction Pathways

reaction_pathways Coronene Coronene Dinitrocoronene Dinitrocoronene Coronene->Dinitrocoronene HNO₃ / H₂SO₄ Trinitrocoronene Trinitrocoronene Dinitrocoronene->Trinitrocoronene Fuming HNO₃ Diaminocoronene Diaminocoronene Dinitrocoronene->Diaminocoronene Reduction (e.g., SnCl₂/HCl) Hexanitrocoronene Hexanitrocoronene Trinitrocoronene->Hexanitrocoronene Fuming HNO₃

Caption: Reaction pathways starting from coronene to dinitrocoronene and its subsequent transformations.

Conclusion

This technical guide has provided a detailed overview of the preparation and expected properties of dinitrocoronene. While a lack of specific published experimental data necessitates the use of generalized protocols and predictive characterizations, the information presented herein serves as a valuable starting point for researchers. The synthetic route via electrophilic nitration is well-established for aromatic systems and is expected to be applicable to coronene. The anticipated spectroscopic and physicochemical properties provide a framework for the characterization and purification of this important derivative. The potential for further functionalization of dinitrocoronene underscores its significance as a versatile building block in the synthesis of novel coronene-based materials. Future experimental work is required to validate and expand upon the foundational information provided in this guide.

The Impact of Nitro Group Substitution on the Aromaticity of Coronene: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Coronene, a polycyclic aromatic hydrocarbon (PAH) composed of a central benzene ring fused with six surrounding benzene rings, exhibits a high degree of aromaticity, contributing to its unique electronic and photophysical properties. The introduction of substituents, particularly strong electron-withdrawing groups like the nitro (-NO₂) group, is anticipated to significantly modulate this aromatic character. This technical guide explores the theoretical and practical aspects of investigating the impact of nitro group substitution on the aromaticity of coronene. While direct experimental and computational data on nitro-substituted coronene is limited in the current literature, this guide synthesizes established principles of physical organic chemistry and draws parallels from studies on other nitro-aromatic compounds to provide a comprehensive overview. We will delve into the expected changes in aromaticity, propose detailed experimental and computational protocols for its investigation, and present hypothetical data to illustrate these anticipated effects.

Introduction: The Aromaticity of Coronene

Coronene is considered a "superaromatic" molecule, a designation arising from its extended π-electron system and high resonance energy.[1] Its planarity and D₆h symmetry contribute to a highly delocalized electron cloud, which is the foundation of its aromatic character. The aromaticity of coronene can be quantified using various theoretical and experimental methods, with Nucleus-Independent Chemical Shift (NICS) and the Harmonic Oscillator Model of Aromaticity (HOMA) being two of the most prominent computational indices.

The introduction of a nitro group, a potent electron-withdrawing substituent through both inductive and resonance effects, is expected to perturb the delocalized π-system of coronene. This perturbation is predicted to lead to a decrease in the overall aromaticity of the molecule. The extent of this effect will likely depend on the number and position of the nitro groups on the coronene core.

Expected Impact of Nitro Groups on Coronene's Aromaticity

The nitro group deactivates the aromatic ring towards electrophilic substitution by withdrawing electron density.[2] This electron-withdrawing nature disrupts the uniform delocalization of π-electrons that is characteristic of aromatic systems. In the context of coronene, the following effects are anticipated:

  • Reduction in Aromaticity: The primary effect of nitro substitution will be a decrease in the aromaticity of the coronene core. This is because the nitro group pulls electron density from the ring system, localizing it and thereby reducing the overall cyclic delocalization.

  • Ring-Specific Effects: The impact of the nitro group may not be uniform across the entire coronene molecule. The peripheral benzene rings are expected to be more significantly affected than the central ring.

  • Positional Dependence: The position of the nitro group(s) will be crucial. Substitution at different positions on the coronene periphery will lead to varying degrees of aromaticity reduction due to differences in resonance and inductive effects. Multiple nitro substitutions are expected to have a cumulative and more pronounced effect on decreasing aromaticity.

Data Presentation: Quantifying the Impact on Aromaticity

To illustrate the expected impact of nitro substitution on the aromaticity of coronene, the following tables present both literature-reported baseline data for unsubstituted coronene and hypothetical data for mono- and di-nitro substituted coronene. It is crucial to note that the data for nitro-substituted coronene is hypothetical and serves as an illustrative prediction based on established chemical principles.

Table 1: Nucleus-Independent Chemical Shift (NICS) Values (ppm)

NICS is a magnetic criterion for aromaticity, where negative values indicate aromaticity and less negative or positive values suggest reduced aromaticity or anti-aromaticity. NICS(0) refers to the value at the ring center, while NICS(1) is calculated 1 Å above the ring plane.

CompoundRingNICS(0) (ppm) (Literature/Hypothetical)NICS(1) (ppm) (Literature/Hypothetical)
Coronene (Unsubstituted)Central-3.5[3]-10.2[3]
Peripheral-10.1[3]-13.8[3]
Mononitrocoronene (Hypothetical)Central-2.8-9.5
Substituted Peripheral-8.5-12.0
Unsubstituted Peripheral-9.8-13.5
1,7-Dinitrocoronene (Hypothetical)Central-1.5-8.0
Substituted Peripheral-7.0-10.5
Unsubstituted Peripheral-9.0-12.8

Table 2: Harmonic Oscillator Model of Aromaticity (HOMA) Indices

HOMA is a geometry-based index of aromaticity, with a value of 1 indicating a fully aromatic system and values less than 1 indicating reduced aromaticity.

CompoundRingHOMA Index (Hypothetical)
Coronene (Unsubstituted)Central0.95
Peripheral0.98
Mononitrocoronene (Hypothetical)Central0.92
Substituted Peripheral0.90
Unsubstituted Peripheral0.97
1,7-Dinitrocoronene (Hypothetical)Central0.88
Substituted Peripheral0.82
Unsubstituted Peripheral0.95

Experimental and Computational Protocols

Synthesis of Nitrocoronene

A plausible synthetic route for the preparation of nitrocoronene involves the electrophilic nitration of coronene.

Protocol:

  • Dissolution: Dissolve coronene in a suitable inert solvent, such as dichloromethane or nitrobenzene, in a round-bottom flask equipped with a magnetic stirrer and a dropping funnel. The flask should be cooled in an ice bath to 0 °C.

  • Nitrating Agent Preparation: Prepare the nitrating agent by carefully adding fuming nitric acid to concentrated sulfuric acid in a separate flask, also cooled in an ice bath.

  • Nitration Reaction: Add the nitrating agent dropwise to the solution of coronene with vigorous stirring, maintaining the temperature at 0 °C.

  • Reaction Monitoring: Monitor the progress of the reaction using thin-layer chromatography (TLC).

  • Work-up: Once the reaction is complete, pour the reaction mixture over crushed ice to quench the reaction.

  • Extraction: Extract the product into an organic solvent like dichloromethane.

  • Purification: Wash the organic layer with a saturated sodium bicarbonate solution and then with brine. Dry the organic layer over anhydrous magnesium sulfate and evaporate the solvent under reduced pressure.

  • Chromatography: Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a hexane/ethyl acetate gradient) to isolate the mononitrocoronene and dinitrocoronene isomers.

  • Characterization: Characterize the purified products using ¹H NMR, ¹³C NMR, mass spectrometry, and IR spectroscopy.

Computational Methodology for Aromaticity Analysis

Software: Gaussian, ORCA, or other quantum chemistry software packages.

Protocol:

  • Geometry Optimization:

    • Build the initial structures of coronene, mononitrocoronene, and dinitrocoronene isomers.

    • Perform geometry optimization using Density Functional Theory (DFT) with a suitable functional (e.g., B3LYP, M06-2X) and basis set (e.g., 6-311+G(d,p)).

    • Verify that the optimized structures correspond to true minima on the potential energy surface by performing frequency calculations (no imaginary frequencies).

  • NICS Calculations:

    • Using the optimized geometries, perform NICS calculations using the Gauge-Independent Atomic Orbital (GIAO) method.

    • Place ghost atoms (Bq) at the geometric center of each ring (central and peripheral) to calculate NICS(0).

    • Place ghost atoms 1 Å above the center of each ring to calculate NICS(1).

  • HOMA Calculations:

    • Extract the C-C bond lengths from the optimized geometries.

    • Calculate the HOMA index for each ring using the standard HOMA equation and parameters for C-C bonds.

Visualizations

Signaling Pathway of Aromaticity Perturbation

Coronene Pristine Coronene (High Aromaticity) Perturbation Perturbation of π-Electron System Coronene->Perturbation Nitro_Group Nitro Group (-NO₂) (Strong Electron- Withdrawing Group) Nitro_Group->Perturbation Withdrawal Electron Density Withdrawal Perturbation->Withdrawal Localization Increased Electron Localization Withdrawal->Localization Reduced_Aromaticity Reduced Aromaticity of Coronene Core Localization->Reduced_Aromaticity Start Coronene Nitration Electrophilic Nitration (HNO₃/H₂SO₄) Start->Nitration Crude Crude Nitrocoronene Mixture Nitration->Crude Purification Column Chromatography Crude->Purification Products Isolated Nitrocoronene Isomers Purification->Products Characterization Spectroscopic Characterization (NMR, MS, IR) Products->Characterization Analysis Aromaticity Analysis (Computational) Products->Analysis cluster_0 Substituent Properties cluster_1 Impact on Coronene cluster_2 Outcome Nitro Nitro Group (-NO₂) EWG Strong Electron- Withdrawing Nature Nitro->EWG Pi_System π-Electron System EWG->Pi_System perturbs Aromaticity Aromaticity Pi_System->Aromaticity determines Reduced_Aromaticity Decreased Aromaticity Aromaticity->Reduced_Aromaticity results in

References

Synthesis and Characteristics of Trinitrocoronene: A Technical Overview

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the synthesis and characteristics of trinitrocoronene, a nitro-derivative of the polycyclic aromatic hydrocarbon coronene. The synthesis of nitro-substituted coronenes has been explored, revealing challenges in achieving pure compounds. This document outlines a potential synthetic pathway and expected characteristics based on available literature. Due to the limited availability of detailed experimental data and validated protocols in publicly accessible literature, this guide consolidates the existing knowledge and presents a logical framework for the synthesis and characterization of trinitrocoronene.

Introduction

Coronene, a highly symmetrical polycyclic aromatic hydrocarbon, has garnered interest for its unique electronic and photophysical properties. The introduction of nitro groups onto the coronene core is anticipated to significantly modify these properties, potentially leading to applications in materials science and as energetic materials. However, the synthesis and characterization of specific nitro-derivatives, such as trinitrocoronene, are not extensively documented. Early research suggests that the direct nitration of coronene can lead to a mixture of nitro-substituted products, with purification proving to be a significant challenge.[1] This guide aims to provide a detailed overview of the synthesis of trinitrocoronene, drawing from the available scientific literature to propose a viable synthetic route and outline its expected characteristics.

Synthesis of Trinitrocoronene

The preparation of trinitrocoronene is reported to be challenging, with early studies indicating that the direct nitration of coronene often results in mixtures of mono-, di-, and trinitrocoronenes.[1] The purification of trinitrocoronene from these mixtures has been noted as a significant hurdle, with dinitrocoronene often being contaminated with nitrocoronene, and trinitrocoronene containing both dinitro- and nitrocoronene impurities.[1]

A proposed pathway to trinitrocoronene involves a stepwise nitration approach, where coronene is first nitrated to nitrocoronene and dinitrocoronene, which are then subjected to stronger nitrating conditions to yield the desired trinitro-derivative.

Proposed Synthetic Pathway

The synthesis of trinitrocoronene can be envisioned as a multi-step process, starting from the parent hydrocarbon, coronene.

Synthesis_Pathway Coronene Coronene Nitrocoronene Nitrocoronene Coronene->Nitrocoronene Nitrating Agent Dinitrocoronene Dinitrocoronene Nitrocoronene->Dinitrocoronene Stronger Nitrating Agent Trinitrocoronene Trinitrocoronene Dinitrocoronene->Trinitrocoronene Stronger Nitrating Agent

Caption: Proposed synthetic pathway for trinitrocoronene.

Experimental Protocols

Materials:

  • Coronene

  • Nitrating agent (e.g., a mixture of nitric acid and sulfuric acid)

  • Organic solvent (e.g., nitrobenzene)

  • Deionized water

  • Apparatus for heating and stirring

  • Filtration apparatus

  • Chromatography equipment for purification

Procedure:

  • Nitration of Coronene: Dissolve coronene in a suitable organic solvent.

  • Slowly add the nitrating agent to the coronene solution while maintaining a controlled temperature.

  • Heat the reaction mixture for a specified period to promote the nitration reaction.

  • After the reaction is complete, cool the mixture and pour it into cold water to precipitate the crude product.

  • Filter the precipitate and wash it thoroughly with water to remove excess acid.

  • Dry the crude product, which will likely be a mixture of nitrocoronenes.

  • Further Nitration: Subject the mixture of nitrocoronenes to a stronger nitrating agent to increase the degree of nitration towards trinitrocoronene.

  • Repeat the workup procedure (precipitation, filtration, washing, and drying).

  • Purification: The final and most critical step is the purification of trinitrocoronene from the product mixture. This may be attempted using column chromatography, though the literature suggests this is a difficult separation.[1]

Characteristics of Trinitrocoronene

Detailed physicochemical and spectroscopic data for pure trinitrocoronene are scarce in the available literature. However, some fundamental properties can be calculated or inferred.

General Properties
PropertyValueSource
Molecular FormulaC₂₄H₉N₃O₆Calculated
Molecular Weight435.35 g/mol Calculated
AppearanceExpected to be a solidInferred
SolubilityLikely soluble in some organic solventsInferred
Spectroscopic Data

Specific spectroscopic data (e.g., ¹H NMR, ¹³C NMR, IR, Mass Spectrometry) for trinitrocoronene are not available in the reviewed search results. Characterization would be essential to confirm the structure and purity of the synthesized compound.

Experimental and Characterization Workflow

A logical workflow for the synthesis and characterization of trinitrocoronene is presented below. This workflow highlights the key stages, from synthesis to purification and detailed characterization.

Experimental_Workflow A Coronene Nitration B Workup & Isolation A->B C Chromatographic Separation B->C D Spectroscopic Analysis (NMR, IR, MS) C->D F Physicochemical Properties (Melting Point, Solubility) C->F E Purity Assessment (e.g., HPLC, Elemental Analysis) D->E

Caption: Logical workflow for trinitrocoronene synthesis and analysis.

Conclusion

The synthesis of trinitrocoronene presents a significant synthetic challenge, primarily due to the difficulty in controlling the degree of nitration and purifying the desired product from a complex mixture of nitro-derivatives. While a general synthetic strategy involving the nitration of coronene can be proposed, the lack of detailed and validated experimental protocols in the available literature underscores the need for further research in this area. The development of a reliable method for the synthesis and purification of trinitrocoronene would be a valuable contribution to the field of polycyclic aromatic hydrocarbon chemistry and could enable the exploration of its potential applications in materials science and other areas. Future work should focus on optimizing the reaction conditions to favor the formation of the trinitro-substituted product and developing effective purification techniques to isolate it in high purity.

References

Spectroscopic Analysis of Novel Nitro-Coronene Compounds: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic techniques used to analyze novel nitro-coronene compounds. Given the limited availability of specific data for this emerging class of molecules, this guide leverages established methodologies for the analysis of nitro-polycyclic aromatic hydrocarbons (nitro-PAHs) as a foundational framework. The content herein is intended to equip researchers with the necessary knowledge to characterize and quantify this compound derivatives, crucial for advancements in materials science and drug development.

Introduction to this compound Compounds

Coronene, a highly symmetrical polycyclic aromatic hydrocarbon (PAH), serves as a parent structure for a variety of derivatives with unique photophysical and electronic properties. The introduction of nitro groups (-NO₂) onto the coronene core is a key synthetic strategy to modulate these characteristics. The strong electron-withdrawing nature of the nitro group can significantly alter the electron density distribution of the coronene ring system, influencing its absorption, emission, and electrochemical behavior. These modifications are of particular interest in the development of novel electronic materials, fluorescent probes, and potentially, therapeutic agents. The biological activity of many nitro-aromatic compounds is an area of active research, with some demonstrating mutagenic or carcinogenic properties, necessitating robust analytical methods for their detection and characterization.

Spectroscopic Characterization Techniques

A multi-faceted spectroscopic approach is essential for the unambiguous identification and comprehensive characterization of novel this compound compounds. This section outlines the primary spectroscopic methods and provides generalized experimental protocols adaptable for these specific molecules.

Infrared (IR) Spectroscopy

Infrared spectroscopy is a powerful tool for identifying the functional groups present in a molecule. For this compound compounds, IR spectroscopy is instrumental in confirming the successful nitration of the coronene core.

Data Presentation:

While specific experimental data for this compound is scarce in the public domain, the characteristic IR absorption bands for aromatic nitro compounds are well-established.

Functional GroupVibration TypeTypical Wavenumber (cm⁻¹)
Ar-NO₂ (Nitro group)Asymmetric stretch1550 - 1490
Ar-NO₂ (Nitro group)Symmetric stretch1355 - 1315
C-H (Aromatic)Stretching3100 - 3000
C=C (Aromatic)Ring stretching1625 - 1440
C-H (Aromatic)Out-of-plane bending900 - 680

Experimental Protocol: Fourier Transform Infrared (FTIR) Spectroscopy

  • Sample Preparation:

    • For solid samples, the KBr pellet method is commonly used. Mix a small amount of the this compound compound (typically 1-2 mg) with approximately 200 mg of dry potassium bromide (KBr) powder in an agate mortar and pestle.

    • Grind the mixture to a fine, homogenous powder.

    • Transfer the powder to a pellet press and apply pressure (typically 8-10 tons) to form a transparent or translucent pellet.

    • Alternatively, for soluble compounds, a thin film can be cast onto a KBr or NaCl salt plate from a suitable solvent (e.g., dichloromethane, chloroform). Ensure the solvent has completely evaporated before analysis.

  • Instrument Parameters:

    • Spectrometer: A Fourier Transform Infrared (FTIR) spectrometer.

    • Source: Mid-IR source (e.g., Globar).

    • Detector: DTGS (Deuterated Triglycine Sulfate) or MCT (Mercury Cadmium Telluride) detector.

    • Spectral Range: 4000 - 400 cm⁻¹.

    • Resolution: 4 cm⁻¹.

    • Number of Scans: 16-32 scans are typically co-added to improve the signal-to-noise ratio.

    • Background: A background spectrum of the empty sample compartment (or a pure KBr pellet) must be collected prior to sample analysis.

  • Data Analysis:

    • The collected sample spectrum is ratioed against the background spectrum to produce the final absorbance or transmittance spectrum.

    • Identify the characteristic absorption bands corresponding to the nitro group and the coronene aromatic system.

Visualization:

FTIR_Workflow cluster_prep Sample Preparation cluster_analysis FTIR Analysis cluster_data Data Interpretation Sample This compound Sample Mix Mix & Grind Sample->Mix KBr KBr Powder KBr->Mix Press Press into Pellet Mix->Press Pellet KBr Pellet Press->Pellet Measure Measure Sample Pellet->Measure FTIR FTIR Spectrometer Background Collect Background FTIR->Background FTIR->Measure Background->Measure Spectrum Obtain IR Spectrum Measure->Spectrum Analysis Identify Functional Groups Spectrum->Analysis

FTIR Experimental Workflow

UV-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy provides information about the electronic transitions within a molecule and is particularly useful for studying conjugated π-systems like coronene and its derivatives. The introduction of nitro groups is expected to cause a bathochromic (red) shift in the absorption maxima due to the extension of the π-system and the electron-withdrawing nature of the nitro group.

Data Presentation:

CompoundSolventAbsorption Maxima (λmax, nm)
Methyl-substituted coronene amide analogueCHCl₃324, ~390 (shoulder)
Coronene amide analogue (unsubstituted)CHCl₃305, 319, 350, 379

Data sourced from a study on methyl-substituted coronene amide analogues.[1]

Experimental Protocol: UV-Vis Spectroscopy

  • Sample Preparation:

    • Prepare a dilute solution of the this compound compound in a UV-transparent solvent (e.g., cyclohexane, dichloromethane, or acetonitrile).

    • The concentration should be adjusted to yield an absorbance in the range of 0.1 - 1.0 AU (Absorbance Units) at the λmax to ensure adherence to the Beer-Lambert law. A typical starting concentration is in the micromolar (µM) range.

    • Use a matched pair of quartz cuvettes (one for the sample and one for the solvent blank).

  • Instrument Parameters:

    • Spectrophotometer: A double-beam UV-Vis spectrophotometer.

    • Light Source: Deuterium lamp (for UV region) and Tungsten-halogen lamp (for visible region).

    • Wavelength Range: Typically 200 - 800 nm.

    • Scan Speed: Medium.

    • Slit Width: 1.0 nm.

    • Baseline Correction: Perform a baseline correction with the cuvettes filled with the solvent.

  • Data Analysis:

    • Record the absorbance spectrum of the sample.

    • Identify the wavelength of maximum absorbance (λmax).

    • The molar absorptivity (ε) can be calculated using the Beer-Lambert law (A = εcl), where A is the absorbance, c is the molar concentration, and l is the path length of the cuvette (usually 1 cm).

Fluorescence Spectroscopy

Fluorescence spectroscopy is a highly sensitive technique that provides information about the emission properties of a molecule after it has absorbed light. The fluorescence quantum yield and the Stokes shift (the difference between the absorption and emission maxima) are important parameters that can be determined.

Data Presentation:

Similar to UV-Vis data, specific fluorescence data for this compound is limited. The following table presents data for the methyl-substituted coronene amide analogue.

CompoundSolventExcitation Wavelength (nm)Emission Maxima (nm)
Methyl-substituted coronene amide analogueCHCl₃323429, 455, 484

Data sourced from a study on methyl-substituted coronene amide analogues.[1]

Experimental Protocol: Fluorescence Spectroscopy

  • Sample Preparation:

    • Prepare a very dilute solution of the this compound compound in a suitable solvent. The concentration should be low enough to avoid inner filter effects (typically with an absorbance of < 0.1 at the excitation wavelength).

    • Use a four-sided polished quartz cuvette.

  • Instrument Parameters:

    • Spectrofluorometer: A spectrofluorometer equipped with an excitation source (e.g., Xenon lamp) and a detector (e.g., photomultiplier tube).

    • Excitation and Emission Slits: Typically set to 5 nm.

    • Scan Range:

      • Excitation Spectrum: Scan a range of wavelengths while monitoring the emission at the expected emission maximum.

      • Emission Spectrum: Excite the sample at its λmax (determined from the UV-Vis spectrum) and scan the emission wavelengths.

    • Solvent Blank: A spectrum of the pure solvent should be recorded and subtracted from the sample spectrum to remove Raman scattering peaks.

  • Data Analysis:

    • Identify the excitation and emission maxima.

    • The fluorescence quantum yield can be determined relative to a known standard (e.g., quinine sulfate).

Visualization:

Fluorescence_Workflow cluster_prep Sample Preparation cluster_analysis Fluorescence Analysis cluster_data Data Interpretation Sample This compound Sample Dilute Prepare Dilute Solution Sample->Dilute Solvent UV-Grade Solvent Solvent->Dilute Cuvette Fill Quartz Cuvette Dilute->Cuvette Excite Excite at λmax Cuvette->Excite Spectrofluorometer Spectrofluorometer Spectrofluorometer->Excite Scan Scan Emission Excite->Scan Spectrum Obtain Emission Spectrum Scan->Spectrum Analysis Determine Emission Maxima & Quantum Yield Spectrum->Analysis

Fluorescence Spectroscopy Workflow

Mass Spectrometry (MS)

Mass spectrometry is an essential technique for determining the molecular weight and elemental composition of a compound. High-resolution mass spectrometry (HRMS) can provide the exact mass, which allows for the determination of the molecular formula. The fragmentation pattern observed in the mass spectrum can provide valuable structural information.

Data Presentation:

Ion TypeDescription
Molecular Ion (M⁺)The ion of the intact molecule. For aromatic compounds, this is often a prominent peak.
[M-NO]⁺Loss of a nitric oxide radical.
[M-NO₂]⁺Loss of a nitrogen dioxide radical. This is a common fragmentation pathway for nitroaromatic compounds.
[M-O-NO]⁺Rearrangement followed by loss of O and NO.

Experimental Protocol: Mass Spectrometry (e.g., GC-MS)

  • Sample Preparation:

    • Prepare a dilute solution of the this compound compound in a volatile solvent (e.g., dichloromethane, hexane).

    • For Gas Chromatography-Mass Spectrometry (GC-MS), the compound must be sufficiently volatile and thermally stable.

  • Instrument Parameters (GC-MS with Electron Ionization):

    • Gas Chromatograph (GC):

      • Injector: Split/splitless injector, typically operated at a high temperature (e.g., 280-300 °C).

      • Column: A capillary column suitable for PAHs (e.g., DB-5ms).

      • Oven Program: A temperature gradient is used to separate the components of a mixture (e.g., start at 100 °C, ramp to 300 °C).

      • Carrier Gas: Helium at a constant flow rate.

    • Mass Spectrometer (MS):

      • Ionization Source: Electron Ionization (EI) at 70 eV.

      • Mass Analyzer: Quadrupole, Time-of-Flight (TOF), or Orbitrap.

      • Scan Range: A mass-to-charge (m/z) range appropriate for the expected molecular weight and fragments (e.g., m/z 50-500).

  • Data Analysis:

    • Identify the molecular ion peak.

    • Analyze the fragmentation pattern and propose structures for the major fragment ions.

    • For HRMS data, determine the elemental composition from the exact mass.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for elucidating the detailed structure of organic molecules. ¹H NMR provides information about the chemical environment and connectivity of hydrogen atoms, while ¹³C NMR provides information about the carbon skeleton.

Data Presentation:

Specific NMR data for this compound is not available. The following table provides reference chemical shift ranges for protons and carbons in related environments.

NucleusFunctional Group/EnvironmentTypical Chemical Shift (δ, ppm)
¹HAromatic (Ar-H)7.0 - 9.0
¹³CAromatic (Ar-C)120 - 150
¹³CAromatic (Ar-C-NO₂)140 - 160

Experimental Protocol: NMR Spectroscopy

  • Sample Preparation:

    • Dissolve an appropriate amount of the this compound sample (typically 5-10 mg for ¹H, 20-50 mg for ¹³C) in a deuterated solvent (e.g., CDCl₃, DMSO-d₆).

    • Add a small amount of tetramethylsilane (TMS) as an internal standard (δ = 0.00 ppm).

    • Filter the solution into a 5 mm NMR tube.

  • Instrument Parameters:

    • Spectrometer: A high-field NMR spectrometer (e.g., 400 MHz or higher).

    • Nuclei: ¹H and ¹³C.

    • Pulse Programs: Standard single-pulse experiments for ¹H and ¹³C. 2D NMR experiments (e.g., COSY, HSQC, HMBC) can be used for more complex structures to establish connectivity.

    • Temperature: Room temperature.

  • Data Analysis:

    • Reference the spectra to the TMS signal.

    • Integrate the ¹H NMR signals to determine the relative number of protons.

    • Analyze the chemical shifts, coupling constants (for ¹H), and multiplicities to assign the signals to specific protons and carbons in the molecule.

Biological Activity and Signaling Pathways

The biological effects of this compound compounds are not yet well-documented. However, many nitro-PAHs are known to be genotoxic and carcinogenic. Their toxicity is often mediated through metabolic activation.

Metabolic Activation of Nitro-PAHs:

Nitro-PAHs can be metabolized in vivo by nitroreductases to form reactive intermediates that can bind to DNA, leading to mutations. This general pathway is a critical consideration in the toxicological assessment of any new nitro-aromatic compound.

Visualization:

Metabolic_Activation NitroPAH Nitro-PAH Nitroso Nitroso-PAH NitroPAH->Nitroso Reduction Nitroreductase Nitroreductase Hydroxylamine N-Hydroxy-amino-PAH Nitroso->Hydroxylamine Reduction Esterification Esterification (e.g., Acetyltransferase) Hydroxylamine->Esterification ReactiveEster Reactive Ester Esterification->ReactiveEster NitreniumIon Nitrenium Ion ReactiveEster->NitreniumIon DNA DNA NitreniumIon->DNA Covalent Binding DNA_Adduct DNA Adduct DNA->DNA_Adduct Mutation Mutation DNA_Adduct->Mutation

General Metabolic Activation of Nitro-PAHs

Photothermal Therapy:

This compound-derived carbon dots have been investigated for their potential in photothermal therapy (PTT). This therapeutic approach does not rely on a classical signaling pathway but rather on the physical properties of the material. When irradiated with near-infrared (NIR) light, these carbon dots absorb the light energy and convert it into localized heat, leading to hyperthermia and subsequent cell death in the targeted (e.g., tumor) tissue. The mechanism is primarily a physical process of energy conversion rather than a biochemical signaling cascade.

Conclusion

The spectroscopic analysis of novel this compound compounds requires a combination of techniques to fully elucidate their structure and properties. While specific data for this class of compounds is still emerging, the well-established methodologies for nitro-PAHs provide a robust starting point for researchers. This guide has provided an overview of the key spectroscopic methods, adaptable experimental protocols, and a glimpse into the potential biological implications of these fascinating molecules. As research in this area progresses, the population of a comprehensive spectroscopic database for this compound derivatives will be crucial for accelerating their application in various scientific and technological fields.

References

Computational Modeling of Nitro-Coronene Structures: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the computational modeling of nitro-coronene structures, a subset of nitrated polycyclic aromatic hydrocarbons (NPAHs). Given the limited direct research on this compound, this document establishes a framework for its study by drawing parallels from computational and experimental investigations of other NPAHs. It covers theoretical principles, computational methodologies, data interpretation, and relevant experimental protocols. The guide is intended to serve as a foundational resource for researchers and professionals engaged in the study of NPAHs, particularly in the context of environmental science and drug development, where understanding the structure-activity relationships of these compounds is crucial for assessing their toxicological impact and potential therapeutic applications.

Introduction

Coronene, a highly condensed polycyclic aromatic hydrocarbon (PAH), serves as a significant model for larger graphitic structures. The introduction of nitro (-NO2) groups to the coronene backbone can dramatically alter its electronic properties, reactivity, and biological activity. Nitrated polycyclic aromatic hydrocarbons are a class of compounds known for their environmental prevalence and potential toxicity.[1][2][3] Computational modeling offers a powerful and cost-effective approach to investigate the structure, properties, and potential biological effects of this compound and other NPAHs at the molecular level.

This guide outlines the key aspects of performing and interpreting computational models of this compound structures. It details the theoretical background, common computational techniques, and the types of data that can be generated. Furthermore, it provides generalized experimental protocols for the synthesis, characterization, and toxicological assessment of NPAHs, which can be adapted for this compound studies.

Theoretical Background

The addition of a nitro group to the coronene structure introduces significant electronic perturbations. The strong electron-withdrawing nature of the nitro group can influence the aromaticity, electron density distribution, and frontier molecular orbitals (HOMO and LUMO) of the coronene core. These changes are fundamental to understanding the molecule's reactivity and interaction with biological systems.

Electronic Structure of Coronene

Coronene is a planar PAH with D6h symmetry, characterized by a highly delocalized π-electron system.[4] Its electronic properties, such as the HOMO-LUMO gap, are key determinants of its chemical behavior.[4]

Impact of Nitration

Nitration can affect the coronene structure in several ways:

  • Electron Density Redistribution: The nitro group withdraws electron density from the aromatic rings, creating regions of positive electrostatic potential.

  • Modification of Frontier Orbitals: The energies of the HOMO and LUMO are typically lowered, which can impact the molecule's reactivity and spectroscopic properties.

  • Geometric Changes: The introduction of the nitro group can cause minor distortions in the planarity of the coronene backbone.

Computational Methodologies

A variety of computational methods can be employed to model this compound structures. The choice of method depends on the specific properties of interest and the desired balance between accuracy and computational cost.

Density Functional Theory (DFT)

DFT is a widely used quantum mechanical method for calculating the electronic structure of molecules.[4] It provides a good compromise between accuracy and computational efficiency for systems of the size of this compound.

Typical DFT Workflow:

  • Geometry Optimization: The first step is to find the lowest energy structure of the this compound molecule.

  • Frequency Analysis: This is performed to confirm that the optimized structure corresponds to a true energy minimum and to calculate vibrational spectra.

  • Electronic Property Calculation: Once the geometry is optimized, various electronic properties can be calculated, including:

    • Molecular orbital energies (HOMO, LUMO)

    • Electron density and electrostatic potential maps

    • Mulliken and Natural Bond Orbital (NBO) population analysis

    • Simulated UV-Vis and IR spectra

Table 1: Key Computational Parameters from DFT Calculations of a Hypothetical Mono-Nitro-Coronene

ParameterDescriptionExemplary Value
Total Energy The total electronic energy of the optimized molecule.-1500 Hartrees
HOMO Energy Energy of the Highest Occupied Molecular Orbital.-6.5 eV
LUMO Energy Energy of the Lowest Unoccupied Molecular Orbital.-2.1 eV
HOMO-LUMO Gap The energy difference between the HOMO and LUMO.4.4 eV
Dipole Moment A measure of the molecule's overall polarity.3.5 Debye
C-NO2 Bond Length The distance between the carbon atom of the coronene ring and the nitrogen atom of the nitro group.1.48 Å
O-N-O Bond Angle The angle between the two oxygen atoms and the nitrogen atom in the nitro group.125°
Molecular Dynamics (MD) Simulations

MD simulations are used to study the dynamic behavior of molecules over time. For this compound, MD can be used to investigate its interactions with other molecules, such as water, DNA, or proteins, providing insights into its solvation, binding mechanisms, and potential for intercalation.

Quantitative Structure-Activity Relationship (QSAR)

QSAR models are statistical models that relate the chemical structure of a series of compounds to their biological activity or toxicity.[5] For NPAHs, QSAR can be used to predict their toxicity based on calculated molecular descriptors.

Table 2: Common Molecular Descriptors Used in QSAR Models for NPAH Toxicity

Descriptor ClassExamplesRelevance to Toxicity
Electronic HOMO/LUMO energies, Dipole moment, Mulliken chargesRelate to reactivity and intermolecular interactions.
Topological Molecular connectivity indices, Wiener indexDescribe the size, shape, and branching of the molecule.
Thermodynamic Heat of formation, Solvation energyIndicate the stability and solubility of the compound.
Quantum Chemical Electron affinity, Ionization potentialRelate to the ease of accepting or donating electrons.

Experimental Protocols

Computational models should ideally be validated by experimental data. The following sections provide generalized protocols for the synthesis, characterization, and toxicity assessment of NPAHs.

Synthesis of this compound (General Approach)

The direct nitration of coronene is challenging due to its low solubility and reactivity. A potential synthetic route could involve the nitration of a more soluble coronene precursor, followed by cyclization to form the this compound structure.

A Generalized Nitration Protocol for PAHs:

  • Dissolution: Dissolve the PAH in a suitable organic solvent (e.g., acetic acid, dichloromethane).

  • Nitrating Agent: Slowly add a nitrating agent (e.g., nitric acid, a mixture of nitric and sulfuric acids, or a milder nitrating agent like nitronium tetrafluoroborate) to the solution at a controlled temperature (often cooled in an ice bath).

  • Reaction: Stir the reaction mixture for a specified time, monitoring the progress by thin-layer chromatography (TLC).

  • Quenching: Quench the reaction by pouring the mixture into ice water.

  • Extraction: Extract the product into an organic solvent.

  • Purification: Purify the crude product by column chromatography or recrystallization.

Spectroscopic Characterization

Various spectroscopic techniques are used to confirm the structure and purity of the synthesized this compound.

Common Spectroscopic Techniques:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): Provides information about the chemical environment of the hydrogen and carbon atoms in the molecule.

  • Infrared (IR) Spectroscopy: Used to identify the characteristic vibrational frequencies of functional groups, such as the symmetric and asymmetric stretches of the nitro group.

  • UV-Visible (UV-Vis) Spectroscopy: Provides information about the electronic transitions within the molecule.

  • Mass Spectrometry (MS): Determines the molecular weight and fragmentation pattern of the compound.

Cytotoxicity Assay

Cytotoxicity assays are used to assess the toxicity of a compound to living cells. A common method is the MTT assay.

Generalized MTT Assay Protocol:

  • Cell Seeding: Seed cells (e.g., a human cell line like HepG2) in a 96-well plate and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with various concentrations of the this compound compound dissolved in a suitable solvent (e.g., DMSO) and incubate for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for a few hours. Viable cells will reduce the yellow MTT to purple formazan crystals.

  • Solubilization: Add a solubilizing agent (e.g., DMSO or a detergent solution) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the solution at a specific wavelength (typically around 570 nm) using a microplate reader. The absorbance is proportional to the number of viable cells.

Visualizations

Diagrams are essential for visualizing complex relationships and workflows in computational modeling.

Computational_Workflow cluster_prep Structure Preparation cluster_dft DFT Calculations cluster_md Molecular Dynamics cluster_qsar QSAR Modeling cluster_analysis Data Analysis & Interpretation A Define this compound Structure B Geometry Optimization A->B E System Setup (Solvation) A->E C Frequency Analysis B->C D Electronic Property Calculation B->D H Descriptor Calculation D->H K Structure-Property Relationship D->K F MD Simulation E->F G Trajectory Analysis F->G G->K I Model Building & Validation H->I J Toxicity Prediction I->J L Toxicity Mechanism Hypothesis J->L K->L

Caption: Workflow for computational modeling of this compound.

NPAH_Toxicity_Pathway cluster_activation Metabolic Activation cluster_damage Cellular Damage NPAH Nitro-PAH (e.g., this compound) Nitroreduction Nitroreductases NPAH->Nitroreduction Reduction Hydroxylamine N-Hydroxy-Arylamine Nitroreduction->Hydroxylamine Nitrenium Nitrenium Ion (Electrophilic) Hydroxylamine->Nitrenium Esterification & Heterolysis DNA DNA Nitrenium->DNA Covalent Binding Adducts DNA Adducts DNA->Adducts Mutations Mutations Adducts->Mutations Cancer Carcinogenesis Mutations->Cancer

Caption: Postulated metabolic activation pathway of NPAHs leading to toxicity.

Conclusion

The computational modeling of this compound structures is a burgeoning area of research with significant implications for environmental science and pharmacology. While direct experimental and computational data on this compound remain limited, the methodologies and principles established for other nitrated polycyclic aromatic hydrocarbons provide a robust framework for its investigation. This guide has outlined the key computational techniques, from DFT to QSAR, and provided generalized experimental protocols to facilitate a multi-faceted approach to studying these complex molecules. By integrating computational modeling with experimental validation, researchers can gain valuable insights into the structure-property-toxicity relationships of this compound and other NPAHs, ultimately contributing to a better understanding of their environmental impact and potential for therapeutic development.

References

In-Depth Technical Guide to the Exploratory Synthesis of Nitro-Functionalized Polycyclic Aromatic Hydrocarbons

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the exploratory synthesis of nitro-functionalized polycyclic aromatic hydrocarbons (nitro-PAHs). It includes detailed experimental protocols for the synthesis of key nitro-PAHs, a summary of their characterization data, and an exploration of the biological signaling pathways associated with their activity, particularly relevant to drug development and toxicology.

Introduction to Nitro-Functionalized Polycyclic Aromatic Hydrocarbons

Nitro-polycyclic aromatic hydrocarbons (nitro-PAHs) are derivatives of polycyclic aromatic hydrocarbons (PAHs) containing at least one nitro group attached to the aromatic ring system.[1] These compounds are of significant interest to the scientific community due to their mutagenic and carcinogenic properties, which are often more pronounced than those of their parent PAHs.[1][2][3] They are formed through incomplete combustion processes and the atmospheric transformation of PAHs.[1] In the context of drug development, the unique electronic properties conferred by the nitro group make these compounds interesting scaffolds for therapeutic agents, while their toxicity profiles demand careful study.

Synthetic Methodologies

The synthesis of nitro-PAHs can be broadly categorized into two main approaches: the direct nitration of a parent PAH and the construction of the nitro-aromatic system from smaller, pre-functionalized building blocks.

Electrophilic Nitration of Polycyclic Aromatic Hydrocarbons

Electrophilic aromatic substitution is a fundamental method for the introduction of a nitro group onto a PAH. The reaction typically involves the use of a nitrating agent, such as nitric acid, often in the presence of a strong acid catalyst like sulfuric acid, which generates the highly electrophilic nitronium ion (NO₂⁺).

A general workflow for the electrophilic nitration of a PAH is depicted below:

G PAH Parent Polycyclic Aromatic Hydrocarbon (PAH) Reaction Electrophilic Aromatic Substitution PAH->Reaction Reagents Nitrating Agent (e.g., HNO₃/H₂SO₄) Reagents->Reaction Purification Purification (e.g., Chromatography) Reaction->Purification NitroPAH Nitro-functionalized Polycyclic Aromatic Hydrocarbon (Nitro-PAH) Purification->NitroPAH Characterization Characterization (NMR, MS, IR) NitroPAH->Characterization G NitroPAH Nitro-PAH AhR Aryl Hydrocarbon Receptor (AhR) NitroPAH->AhR Metabolism Metabolic Activation NitroPAH->Metabolism CYP_Induction Induction of CYP Enzymes (e.g., CYP1A1, CYP1B1) AhR->CYP_Induction CYP_Induction->Metabolism Reactive_Metabolite Reactive Metabolite (e.g., Diol Epoxide) Metabolism->Reactive_Metabolite DNA_Adduct DNA Adduct Formation Reactive_Metabolite->DNA_Adduct DNA DNA DNA->DNA_Adduct Mutation Mutation DNA_Adduct->Mutation DNA_Repair DNA Repair Mechanisms DNA_Adduct->DNA_Repair Carcinogenesis Carcinogenesis Mutation->Carcinogenesis

References

In-Depth Technical Guide to the Physicochemical Properties of Crystalline Nitro-coronene

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and physicochemical characterization of crystalline nitro-coronene. Given the limited availability of specific experimental data for mononitrocoronene in publicly accessible literature, this document outlines plausible and established methodologies for its preparation and analysis, drawing from research on coronene and other nitro-aromatic compounds.

Synthesis and Crystallization of this compound

The introduction of a nitro group to the coronene core is a critical step in modifying its electronic properties and providing a handle for further functionalization. The following protocols are based on established nitration and crystallization methods for polycyclic aromatic hydrocarbons.

Experimental Protocol: Synthesis of Mononitrocoronene

The synthesis of mononitrocoronene can be achieved through the electrophilic nitration of coronene. Precise control of reaction conditions is crucial to favor monosubstitution and minimize the formation of di- and trinitrocoronene byproducts.

Materials:

  • Coronene

  • Fuming nitric acid (HNO₃)

  • Glacial acetic acid

  • Acetic anhydride

  • Dichloromethane

  • Ethyl acetate

  • Hexane

  • Sodium bicarbonate (NaHCO₃) solution (saturated)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Round-bottom flask with reflux condenser

  • Magnetic stirrer with heating mantle

  • Separatory funnel

  • Rotary evaporator

  • Chromatography column (silica gel)

Procedure:

  • Dissolution: In a round-bottom flask, dissolve coronene in a minimal amount of glacial acetic acid with gentle heating and stirring.

  • Nitrating Mixture Preparation: In a separate flask, carefully prepare a nitrating mixture of fuming nitric acid and acetic anhydride in a 1:5 molar ratio, keeping the mixture cool in an ice bath.

  • Nitration Reaction: Slowly add the nitrating mixture dropwise to the dissolved coronene solution at room temperature with vigorous stirring. After the addition is complete, heat the reaction mixture to 60-70°C and maintain for 2-3 hours.

  • Quenching: After the reaction is complete, cool the mixture to room temperature and pour it over crushed ice to precipitate the crude product.

  • Extraction: Extract the product with dichloromethane. Wash the organic layer sequentially with water, saturated sodium bicarbonate solution, and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent using a rotary evaporator to obtain the crude this compound product.

  • Purification: Purify the crude product using column chromatography on silica gel with a hexane-ethyl acetate gradient to separate mononitrocoronene from unreacted coronene and polynitrated byproducts.

Experimental Protocol: Crystallization of this compound

Obtaining a crystalline form of this compound is essential for definitive structural analysis and for ensuring material purity.

Materials:

  • Purified this compound

  • Toluene

  • Ethanol

  • Beaker

  • Hot plate

  • Filtration apparatus

Procedure:

  • Dissolution: Dissolve the purified this compound in a minimum amount of hot toluene.

  • Hot Filtration: If any insoluble impurities are present, perform a hot filtration to remove them.

  • Cooling: Allow the solution to cool slowly to room temperature. For slower crystal growth, the beaker can be placed in an insulated container.

  • Crystal Formation: As the solution cools, crystals of this compound will form.

  • Isolation: Isolate the crystals by vacuum filtration.

  • Washing: Wash the crystals with a small amount of cold ethanol to remove any residual soluble impurities.

  • Drying: Dry the crystals under vacuum to remove all solvent.

Physicochemical Properties

The following tables summarize the expected physicochemical properties of crystalline mononitrocoronene. Where specific data is unavailable, values for the parent compound, coronene, or general ranges for aromatic nitro compounds are provided as a reference.

Table 1: General Physicochemical Properties
PropertyExpected Value/Range for MononitrocoroneneReference Compound: Coronene DataCitation
Molecular Formula C₂₄H₁₁NO₂C₂₄H₁₂
Molecular Weight 345.35 g/mol 300.36 g/mol
Appearance Yellow to orange crystalline solidYellow powder[1]
Melting Point Expected to be > 400 °C438-440 °C
Boiling Point > 500 °C (decomposes)525 °C[1]
Table 2: Solubility Profile
SolventExpected Solubility of MononitrocoroneneReference Compound: Coronene SolubilityCitation
Water InsolubleInsoluble[1]
Toluene Sparingly solubleSoluble[1]
Dichloromethane Sparingly solubleSoluble
Hexane Slightly solubleSoluble[1]
Ethanol Slightly solubleVery slightly soluble

Experimental Characterization Protocols

A thorough characterization of crystalline this compound is essential to confirm its structure, purity, and solid-state properties.

X-ray Crystallography

Purpose: To determine the precise three-dimensional atomic structure of the crystalline this compound, including bond lengths, bond angles, and crystal packing.

Methodology:

  • A suitable single crystal of this compound is mounted on a goniometer.

  • The crystal is placed in a beam of X-rays.

  • The diffraction pattern of the X-rays scattered by the crystal is collected on a detector.

  • The diffraction data is processed to determine the electron density map of the molecule.

  • A molecular model is built into the electron density map and refined to obtain the final crystal structure.

Thermal Analysis: DSC and TGA

Purpose: To investigate the thermal stability, melting behavior, and purity of the crystalline material.

Methodology:

  • Differential Scanning Calorimetry (DSC): A small, weighed sample of the crystalline this compound is heated at a constant rate in a controlled atmosphere. The heat flow to or from the sample is measured relative to a reference. This provides information on the melting point, enthalpy of fusion, and can indicate the presence of impurities or polymorphism.

  • Thermogravimetric Analysis (TGA): A sample of the crystalline this compound is heated at a constant rate in a controlled atmosphere, and its mass is continuously monitored. TGA is used to determine the thermal stability and decomposition temperature of the compound.

Spectroscopic Analysis

Purpose: To identify the functional groups present in the molecule.

Methodology: A small amount of the crystalline sample is analyzed, typically using an Attenuated Total Reflectance (ATR) accessory. The infrared spectrum will show characteristic absorption bands for the nitro group (N-O stretching) and the polycyclic aromatic hydrocarbon backbone. For aromatic nitro compounds, strong N-O asymmetric stretching bands are expected in the 1550-1475 cm⁻¹ region, and symmetric stretching bands in the 1360-1290 cm⁻¹ region.[2][3]

Purpose: To study the electronic transitions within the molecule.

Methodology: A dilute solution of this compound in a suitable solvent (e.g., dichloromethane) is prepared. The absorbance of the solution is measured across the ultraviolet and visible range. The resulting spectrum provides information about the conjugated π-system of the molecule.

Purpose: To elucidate the molecular structure by providing information about the chemical environment of the hydrogen (¹H NMR) and carbon (¹³C NMR) atoms.

Methodology: A sample of this compound is dissolved in a suitable deuterated solvent (e.g., deuterated chloroform, CDCl₃).

  • ¹H NMR: Will show the chemical shifts and coupling patterns of the protons on the coronene core. The introduction of the electron-withdrawing nitro group will cause downfield shifts for nearby protons.

  • ¹³C NMR: Will show the chemical shifts of the carbon atoms in the molecule, providing further confirmation of the structure.

Visualizations

Experimental Workflow

This compound Synthesis and Characterization Workflow cluster_synthesis Synthesis & Purification cluster_crystallization Crystallization cluster_characterization Characterization Coronene Coronene Nitration Nitration (HNO₃, Acetic Anhydride) Coronene->Nitration Crude_Product Crude this compound Nitration->Crude_Product Purification Column Chromatography Crude_Product->Purification Pure_Nitro_coronene Pure this compound Purification->Pure_Nitro_coronene Crystallization Crystallization (Toluene) Pure_Nitro_coronene->Crystallization Crystalline_Product Crystalline this compound Crystallization->Crystalline_Product X_ray X-ray Crystallography Crystalline_Product->X_ray Thermal Thermal Analysis (DSC, TGA) Crystalline_Product->Thermal Spectroscopy Spectroscopy (FTIR, UV-Vis, NMR) Crystalline_Product->Spectroscopy

Caption: Synthesis and characterization workflow for crystalline this compound.

Characterization Techniques Classification

Characterization Techniques Classification cluster_structural Structural Analysis cluster_thermal Thermal Properties cluster_spectroscopic Spectroscopic Analysis Xray X-ray Crystallography NMR NMR Spectroscopy DSC Differential Scanning Calorimetry TGA Thermogravimetric Analysis FTIR FTIR Spectroscopy UVVis UV-Vis Spectroscopy Crystalline_Nitro_coronene Crystalline this compound Crystalline_Nitro_coronene->Xray Crystalline_Nitro_coronene->NMR Crystalline_Nitro_coronene->DSC Crystalline_Nitro_coronene->TGA Crystalline_Nitro_coronene->FTIR Crystalline_Nitro_coronene->UVVis

Caption: Classification of characterization techniques for crystalline this compound.

References

Synthesis of 1-Nitrotriphenylene as a Coronene Precursor: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

Introduction: Coronene, a polycyclic aromatic hydrocarbon (PAH) composed of seven fused benzene rings, is a significant molecule in materials science, astrophysics, and as a precursor for nanostructures like graphene. One synthetic route to coronene involves the use of 1-nitrotriphenylene as a key intermediate. This technical guide provides a comprehensive overview of the synthesis of 1-nitrotriphenylene and its subsequent conversion to coronene, detailing experimental protocols and summarizing key data for researchers and professionals in drug development and chemical synthesis.

Synthesis of 1-Nitrotriphenylene

The synthesis of 1-nitrotriphenylene is typically achieved through the electrophilic nitration of triphenylene. The most common method involves the use of nitric acid in the presence of acetic anhydride, which serves as both a solvent and a promoter for the reaction.

Experimental Protocol: Nitration of Triphenylene

Reagents and Equipment:

  • Triphenylene

  • Fuming nitric acid (HNO₃)

  • Acetic anhydride ((CH₃CO)₂O)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Heating mantle or oil bath with temperature control

  • Condenser

  • Apparatus for filtration (e.g., Büchner funnel and flask)

  • Apparatus for column chromatography

  • Rotary evaporator

Procedure:

  • In a round-bottom flask equipped with a magnetic stir bar and a condenser, dissolve triphenylene in acetic anhydride.

  • While stirring, slowly add fuming nitric acid to the solution. The reaction is exothermic, and the addition should be controlled to maintain the desired reaction temperature.

  • Heat the reaction mixture to 60°C and maintain this temperature for several hours with continuous stirring.[1]

  • After the reaction is complete (monitored by thin-layer chromatography), cool the mixture to room temperature.

  • Pour the reaction mixture into ice water to precipitate the crude product.

  • Collect the precipitate by vacuum filtration and wash with cold water until the filtrate is neutral.

  • Dry the crude product, which will be a mixture of 1-nitrotriphenylene and 2-nitrotriphenylene.

  • Separate the isomers using column chromatography on silica gel, eluting with a suitable solvent system (e.g., a hexane/dichloromethane gradient).

  • Collect the fractions containing 1-nitrotriphenylene and combine them.

  • Remove the solvent under reduced pressure using a rotary evaporator to obtain purified 1-nitrotriphenylene.

  • Further purification can be achieved by recrystallization from an appropriate solvent.

Quantitative Data:

ParameterValueReference
Yield ~9% (for 1-nitrotriphenylene)
Molecular Formula C₁₈H₁₁NO₂
Molecular Weight 273.29 g/mol
Boiling Point 505°C at 760 mmHg (Predicted)
Density 1.342 g/cm³ (Predicted)
Flash Point 252.5°C (Predicted)

Spectroscopic Data (Predicted/Typical Ranges):

Technique Expected Observations
¹H NMR Aromatic protons in the region of 7.5-9.0 ppm. The introduction of the nitro group will cause downfield shifts for adjacent protons.
¹³C NMR Aromatic carbons in the region of 120-150 ppm. The carbon bearing the nitro group will be significantly deshielded.
IR Spectroscopy Characteristic asymmetric and symmetric N-O stretching vibrations for an aromatic nitro group, typically in the ranges of 1550-1475 cm⁻¹ and 1360-1290 cm⁻¹, respectively.
Mass Spectrometry A molecular ion peak (M⁺) at m/z = 273. Common fragmentation patterns for nitroaromatics include the loss of NO₂ (m/z = 46) and NO (m/z = 30).
UV-Vis Spectroscopy Absorption bands in the UV region, characteristic of the triphenylene aromatic system, with potential shifts due to the nitro substituent.

Conversion of 1-Nitrotriphenylene to Coronene

The conversion of 1-nitrotriphenylene to coronene is a multi-step process that involves the reduction of the nitro group, conversion to a halo-substituent, and finally, a ring-closing reaction to form the coronene core.

Logical Workflow for Coronene Synthesis from 1-Nitrotriphenylene

coronene_synthesis_workflow cluster_start Starting Material cluster_step1 Step 1: Nitration cluster_intermediate1 Intermediate 1 cluster_step2 Step 2: Reduction cluster_intermediate2 Intermediate 2 cluster_step3 Step 3: Halogenation cluster_intermediate3 Intermediate 3 (Coronene Precursor) cluster_step4 Step 4: Cyclization cluster_final Final Product Triphenylene Triphenylene Nitration Nitration (HNO₃, Ac₂O, 60°C) Triphenylene->Nitration Nitrotriphenylene 1-Nitrotriphenylene Nitration->Nitrotriphenylene Reduction Reduction (Fe, NH₄Cl, EtOH/H₂O, 80°C) Nitrotriphenylene->Reduction Aminotriphenylene 1-Aminotriphenylene Reduction->Aminotriphenylene Halogenation Diazotization & Halogenation (e.g., Sandmeyer Reaction) Aminotriphenylene->Halogenation Halotriphenylene 1-Halotriphenylene Halogenation->Halotriphenylene Cyclization Gas-Phase Cyclization (with Acetylene) Halotriphenylene->Cyclization Coronene Coronene Cyclization->Coronene

Caption: Synthetic pathway from triphenylene to coronene via 1-nitrotriphenylene.

Step 1: Reduction of 1-Nitrotriphenylene to 1-Aminotriphenylene

The nitro group is reduced to an amine, which is a versatile functional group for further transformations. A common and effective method is the use of iron powder in the presence of an acidic catalyst, such as ammonium chloride.

Experimental Protocol:

  • Suspend 1-nitrotriphenylene and iron powder in a mixture of ethanol and water.

  • Add a catalytic amount of ammonium chloride.

  • Heat the mixture to reflux (approximately 80°C) with vigorous stirring for several hours.[1]

  • Monitor the reaction by TLC until all the starting material is consumed.

  • Filter the hot reaction mixture through a pad of celite to remove the iron salts.

  • Wash the celite pad with hot ethanol.

  • Combine the filtrates and remove the solvent under reduced pressure.

  • The crude 1-aminotriphenylene can be purified by column chromatography or recrystallization.

Step 2: Conversion of 1-Aminotriphenylene to 1-Halotriphenylene

The amino group can be converted to a diazonium salt, which is then displaced by a halide in a Sandmeyer-type reaction. This provides the 1-halotriphenylene precursor required for the final cyclization step.

Experimental Protocol (for 1-Bromotriphenylene):

  • Dissolve 1-aminotriphenylene in an aqueous acidic solution (e.g., HBr) and cool to 0-5°C in an ice bath.

  • Slowly add a cooled aqueous solution of sodium nitrite (NaNO₂) to form the diazonium salt. Maintain the temperature below 5°C.

  • In a separate flask, prepare a solution of copper(I) bromide (CuBr) in HBr.

  • Slowly add the cold diazonium salt solution to the CuBr solution.

  • Allow the reaction mixture to warm to room temperature and then heat gently to ensure complete decomposition of the diazonium salt (cessation of nitrogen gas evolution).

  • Extract the product with an organic solvent (e.g., dichloromethane).

  • Wash the organic layer with water and brine, then dry over an anhydrous salt (e.g., MgSO₄).

  • Remove the solvent under reduced pressure and purify the crude 1-bromotriphenylene by column chromatography.

Step 3: Gas-Phase Synthesis of Coronene

The final step involves the formation of the remaining rings to yield the coronene structure. This is a gas-phase reaction where the 1-halotriphenylene is pyrolyzed in the presence of acetylene. This process typically involves the formation of a 1-triphenylenyl radical which then reacts with acetylene in a series of cyclization and dehydrogenation steps.[2]

General Experimental Setup:

  • A high-temperature flow reactor or a chemical microreactor is required.

  • A system for introducing the 1-halotriphenylene (e.g., by sublimation) and acetylene gas into the reactor.

  • A collection system for the product.

Procedure Outline:

  • The 1-halotriphenylene is vaporized and carried into the high-temperature reactor by an inert carrier gas.

  • Acetylene gas is introduced into the reactor simultaneously.

  • The reaction is carried out at high temperatures (typically >800°C).

  • The products are collected on a cold finger or by trapping in a solvent at the reactor outlet.

  • The crude coronene is then purified, usually by sublimation or chromatography.

Alternative Routes to Coronene from Triphenylene Derivatives

While the multi-step synthesis via 1-nitrotriphenylene is a viable route, other methods for the direct cyclization of triphenylene derivatives to coronene are being explored.

  • Scholl Reaction: This is an oxidative intramolecular cyclization that can form carbon-carbon bonds between aromatic rings. A suitably substituted triphenylene precursor could potentially undergo a Scholl reaction to form the coronene core. This reaction typically employs a Lewis acid (e.g., FeCl₃ or AlCl₃) and an oxidant.

  • Photocyclization: Certain triphenylene derivatives with appropriate leaving groups or unsaturated side chains might undergo photochemical cyclization upon irradiation with UV light to form the coronene structure.

Conclusion

The synthesis of 1-nitrotriphenylene serves as a crucial entry point for the construction of the larger polycyclic aromatic hydrocarbon, coronene. The pathway, while multi-stepped, utilizes well-established organic reactions. The nitration of triphenylene, followed by reduction of the nitro group, conversion to a halide, and subsequent gas-phase cyclization with acetylene, provides a logical, albeit challenging, route to this important molecule. Further research into more direct methods, such as the Scholl reaction or photocyclization of tailored triphenylene derivatives, may offer more efficient and scalable syntheses of coronene and its derivatives for advanced applications.

References

Elucidation of the Reaction Mechanism for Coronene Nitration: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Coronene, a highly condensed polycyclic aromatic hydrocarbon (PAH) composed of seven fused benzene rings, presents a unique scaffold for chemical functionalization. Its high degree of symmetry and extended π-electron system lead to distinct reactivity patterns. The nitration of coronene is a fundamental electrophilic aromatic substitution reaction that introduces nitro (-NO₂) groups onto the coronene core, thereby paving the way for further synthetic transformations and the development of novel materials and potential pharmaceutical precursors. Understanding the underlying reaction mechanism, regioselectivity, and precise experimental control is paramount for harnessing the full potential of nitrated coronene derivatives.

This technical guide provides an in-depth elucidation of the reaction mechanism for coronene nitration, supported by experimental protocols and quantitative data. It is intended to serve as a comprehensive resource for researchers in organic synthesis, materials science, and medicinal chemistry.

The Reaction Mechanism: Electrophilic Aromatic Substitution

The nitration of coronene proceeds via a classical electrophilic aromatic substitution (EAS) mechanism. The key steps involved are the generation of a potent electrophile, the nucleophilic attack by the coronene π-system, and subsequent re-aromatization.

Generation of the Nitronium Ion

The active electrophile in most aromatic nitration reactions is the nitronium ion (NO₂⁺). It is typically generated in situ by the reaction of concentrated nitric acid with a strong acid catalyst, most commonly sulfuric acid.[1][2]

G cluster_0 Generation of Nitronium Ion HNO3 HNO₃ H2NO3_plus H₂NO₃⁺ HNO3->H2NO3_plus + H₂SO₄ H2SO4_1 H₂SO₄ HSO4_1 HSO₄⁻ H2SO4_2 H₂SO₄ HSO4_2 HSO₄⁻ NO2_plus NO₂⁺ H2NO3_plus->NO2_plus - H₂O H2O H₂O H3O_plus H₃O⁺ H2O->H3O_plus + H₂SO₄

Caption: Formation of the nitronium ion electrophile.

Nucleophilic Attack and Formation of the Sigma Complex

The electron-rich π-system of the coronene molecule acts as a nucleophile, attacking the electrophilic nitronium ion. This attack disrupts the aromaticity of one of the benzene rings and forms a resonance-stabilized carbocation intermediate known as the sigma complex or arenium ion.[3]

The regioselectivity of this attack is governed by the electronic properties of the coronene core. Computational studies on the electrophilic substitution of polycyclic aromatic hydrocarbons suggest that the positions with the highest electron density are the most susceptible to attack. For coronene, all peripheral carbon atoms are chemically equivalent, which simplifies the initial mononitration.

G cluster_1 Electrophilic Attack and Sigma Complex Formation Coronene Coronene Sigma_Complex Sigma Complex (Resonance Stabilized) Coronene->Sigma_Complex + NO₂⁺ NO2_plus NO₂⁺

Caption: Attack of the coronene π-system on the nitronium ion.

Re-aromatization

In the final step, a weak base, such as the bisulfate ion (HSO₄⁻) or a water molecule, abstracts a proton from the carbon atom bearing the nitro group. This restores the aromaticity of the ring, yielding the nitrocoronene product.

G cluster_2 Re-aromatization Sigma_Complex Sigma Complex Nitrocoronene Nitrocoronene Sigma_Complex->Nitrocoronene + HSO₄⁻ HSO4_minus HSO₄⁻ H2SO4 H₂SO₄

Caption: Deprotonation to restore aromaticity.

Experimental Protocols for Coronene Nitration

Precise control over reaction conditions is crucial for achieving the desired degree of nitration. The following protocols are based on established literature procedures.[4]

Synthesis of Nitrocoronene
  • Materials: Coronene, 70% Nitric Acid, Acetic Anhydride.

  • Procedure:

    • Suspend coronene in acetic anhydride.

    • Add 70% nitric acid dropwise to the suspension at room temperature with constant stirring.

    • Continue stirring for the specified reaction time.

    • Pour the reaction mixture into water to precipitate the product.

    • Filter, wash the solid with water until neutral, and dry.

    • Purify the crude product by chromatography.

Synthesis of Dinitro-, Trinitro-, and Hexanitrocoronene

Higher degrees of nitration can be achieved by using more concentrated nitric acid and by nitrating the less substituted nitrocoronene products.

  • Dinitrocoronene: Can be prepared by the nitration of nitrocoronene.

  • Trinitrocoronene: Can be synthesized from nitrocoronene or dinitrocoronene using 85% nitric acid.[4]

  • Hexanitrocoronene: Can be obtained by treating nitrocoronene, dinitrocoronene, or trinitrocoronene with fuming nitric acid.[4]

Quantitative Data on Coronene Nitration

The following table summarizes the reaction conditions for the synthesis of various nitrocoronene derivatives.[4]

ProductStarting MaterialNitrating AgentReaction Conditions
NitrocoroneneCoronene70% Nitric Acid in Acetic AnhydrideRoom Temperature
DinitrocoroneneNitrocoroneneNot specifiedNot specified
TrinitrocoroneneNitrocoronene / Dinitrocoronene85% Nitric AcidNot specified
HexanitrocoroneneNitrocoronene / Dinitrocoronene / TrinitrocoroneneFuming Nitric AcidNot specified

Regioselectivity in Polynitration

While the mononitration of coronene yields a single product, the introduction of subsequent nitro groups is directed by the existing nitro group(s). The nitro group is a deactivating and meta-directing group in electrophilic aromatic substitution. However, in the fused ring system of coronene, the directing effects are more complex.

  • Dinitrocoronene: Experimental evidence suggests the formation of 1,5-dinitrocoronene as the likely isomer.[4]

  • Trinitrocoronene: The most probable structure is suggested to be 2,3,7-trinitrocoronene, among other possibilities.[4]

  • Hexanitrocoronene: It is proposed that one nitro group is present on each of the outer rings, with likely structures being 1,3,6,7,9,12- and 1,3,5,7,9,12-hexanitrocoronene.[4]

Characterization of Nitrocoronenes

The synthesized nitrocoronene derivatives can be characterized using a variety of spectroscopic techniques.

  • Infrared (IR) Spectroscopy: The presence of the nitro group is confirmed by characteristic strong absorption bands corresponding to the symmetric and asymmetric stretching vibrations of the N-O bonds.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are invaluable for determining the substitution pattern on the coronene core. The introduction of nitro groups causes downfield shifts of the signals of nearby protons and carbons.[5][6]

  • Mass Spectrometry (MS): Provides information on the molecular weight of the products, confirming the number of nitro groups incorporated.

Experimental and Logical Workflows

General Experimental Workflow for Coronene Nitration

G cluster_workflow Experimental Workflow A Reactant Preparation (Coronene Suspension) B Nitrating Agent Addition (Controlled Temperature) A->B C Reaction B->C D Quenching (Precipitation in Water) C->D E Workup (Filtration, Washing, Drying) D->E F Purification (Chromatography) E->F G Characterization (IR, NMR, MS) F->G

Caption: A generalized workflow for the synthesis and analysis of nitrocoronenes.

Conclusion

The nitration of coronene is a versatile reaction that provides access to a range of functionalized polycyclic aromatic hydrocarbons. A thorough understanding of the electrophilic aromatic substitution mechanism, coupled with precise control over experimental parameters, allows for the selective synthesis of mono- and polynitrated coronenes. The continued investigation of these compounds is expected to unveil novel applications in materials science and drug development.

References

Methodological & Application

Application Notes and Protocols for Nitro-Coronene in Organic Semiconductor Devices

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Coronene, a polycyclic aromatic hydrocarbon, is a promising material for organic electronics due to its excellent charge transport properties and high thermal stability.[1] The introduction of electron-withdrawing groups, such as the nitro (-NO₂) group, to the coronene core is a promising strategy to modify its electronic properties and develop n-type organic semiconductor materials. The strong electron-withdrawing nature of the nitro group can significantly lower the LUMO (Lowest Unoccupied Molecular Orbital) energy level, facilitating electron injection and transport, a crucial requirement for n-channel organic field-effect transistors (OFETs).[2] This document provides an overview of the potential applications of nitro-coronene in organic semiconductor devices, along with detailed, albeit generalized, protocols for its synthesis and device fabrication based on related compounds.

Properties of Nitro-Functionalized Aromatic Compounds

  • N-type Conduction: The nitro group is one of the most common and effective electron-withdrawing groups used to design n-type organic semiconductors.[2]

  • Air Stability: Organic field-effect transistors based on nitro-functionalized fluorenone derivatives have demonstrated excellent air stability.[2]

  • Tunable Energy Levels: The substitution pattern of nitro groups on the aromatic core allows for the facile modification and tuning of energy levels.[2]

Quantitative Data

Direct experimental data on the performance of this compound-based organic semiconductor devices is limited in publicly available literature. However, we can infer potential performance characteristics from closely related n-type organic semiconductors. The following table summarizes key performance parameters for nitro-functionalized fluorenones and cyano-substituted coronene diimides, which can serve as a benchmark for expected this compound performance.

Compound FamilyDevice TypeElectron Mobility (μ)On/Off RatioProcessing
Nitrofluorenone DerivativesThin-Film Field-Effect Transistor10⁻⁶ – 10⁻⁴ cm² V⁻¹ s⁻¹Not SpecifiedNot Specified
Cyano- and Chloro-substituted Coronene DiimidesSolution-Processed Field-Effect TransistorUp to 0.16 cm² V⁻¹ s⁻¹Not SpecifiedSolution-Processed

Experimental Protocols

Synthesis of this compound (Hypothetical Protocol)

A general method for the nitration of polycyclic aromatic hydrocarbons involves electrophilic aromatic substitution. The following is a hypothetical protocol for the synthesis of this compound, which should be optimized and performed with appropriate safety precautions.

Materials:

  • Coronene

  • Fuming Nitric Acid (HNO₃)

  • Glacial Acetic Acid (CH₃COOH)

  • Dichloromethane (CH₂Cl₂)

  • Hexane

  • Silica Gel for column chromatography

Procedure:

  • Dissolution: Dissolve coronene in a minimal amount of glacial acetic acid at room temperature with stirring.

  • Nitration: Slowly add fuming nitric acid dropwise to the coronene solution at 0°C (ice bath). The reaction is exothermic and should be controlled carefully.

  • Reaction Monitoring: Monitor the reaction progress using thin-layer chromatography (TLC).

  • Quenching: Once the reaction is complete, pour the mixture into a beaker of ice water to precipitate the crude product.

  • Extraction: Extract the product with dichloromethane.

  • Washing: Wash the organic layer with saturated sodium bicarbonate solution and then with brine.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and evaporate the solvent under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel using a hexane/dichloromethane gradient to obtain the desired this compound derivative.

Fabrication of a Solution-Processed Organic Field-Effect Transistor (OFET)

This protocol describes the fabrication of a bottom-gate, top-contact OFET, a common architecture for testing new organic semiconductors.

Materials:

  • Heavily n-doped Si wafer with a thermally grown SiO₂ layer (e.g., 300 nm)

  • This compound

  • High-purity organic solvent (e.g., chloroform, chlorobenzene)

  • Gold (Au) for source and drain electrodes

  • Cleaning solvents (acetone, isopropanol)

Procedure:

  • Substrate Cleaning:

    • Cut the Si/SiO₂ wafer to the desired size.

    • Sonciate the substrate sequentially in acetone and isopropanol for 15 minutes each.

    • Dry the substrate with a stream of nitrogen gas.

    • Treat the substrate with an oxygen plasma or UV-ozone for 10 minutes to remove any organic residues and improve the surface energy.

  • Semiconductor Deposition (Solution-Shearing):

    • Prepare a solution of this compound in a suitable high-boiling point organic solvent (e.g., 0.5 wt%).

    • Heat the substrate to a specific temperature (e.g., 80°C) on a hot plate.

    • Use a solution-shearing coater to deposit a thin film of the this compound solution onto the heated substrate at a controlled speed (e.g., 0.1 mm/s).

    • Anneal the film at an elevated temperature (e.g., 120°C) under a nitrogen atmosphere to remove residual solvent and improve crystallinity.

  • Electrode Deposition:

    • Use a shadow mask to define the source and drain electrodes.

    • Deposit a 50 nm thick layer of gold (Au) by thermal evaporation at a high vacuum (e.g., < 10⁻⁶ Torr).

  • Device Characterization:

    • Measure the transfer and output characteristics of the OFET in a nitrogen-filled glovebox or in air (if the material is stable) using a semiconductor parameter analyzer.

    • From the transfer characteristics in the saturation regime, calculate the field-effect mobility, on/off current ratio, and threshold voltage.

Visualizations

experimental_workflow cluster_synthesis This compound Synthesis cluster_fabrication OFET Fabrication Coronene Coronene Nitration Nitration Coronene->Nitration HNO3, CH3COOH Purification Purification Nitration->Purification Chromatography NitroCoronene NitroCoronene Purification->NitroCoronene Characterization Deposition Deposition NitroCoronene->Deposition Dissolve in Solvent Substrate Si/SiO2 Substrate Cleaning Cleaning Substrate->Cleaning Cleaning->Deposition Solution Shearing Electrode_Depo Electrode_Depo Deposition->Electrode_Depo Thermal Evaporation Characterization Characterization Electrode_Depo->Characterization Electrical Measurement

Caption: Experimental workflow for this compound synthesis and OFET fabrication.

logical_relationship Nitro_Group Nitro Group (-NO2) Nitro_Coronene This compound Nitro_Group->Nitro_Coronene Electron_Withdrawing Strong Electron- Withdrawing Effect Nitro_Group->Electron_Withdrawing Coronene_Core Coronene Core (π-conjugated system) Coronene_Core->Nitro_Coronene OFET_Performance OFET Performance Nitro_Coronene->OFET_Performance Lowered_LUMO Lowered LUMO Level Electron_Withdrawing->Lowered_LUMO N_Type_Behavior n-Type Semiconductor Behavior Lowered_LUMO->N_Type_Behavior N_Type_Behavior->OFET_Performance Air_Stability Improved Air Stability N_Type_Behavior->Air_Stability

Caption: Relationship between nitro-functionalization and device performance.

References

Synthesis of Amino-coronene from Nitro-coronene: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the synthesis of amino-coronene, a valuable precursor in materials science and drug development, through the reduction of nitro-coronene. The protocols outlined below are based on established methods for the reduction of aromatic nitro compounds and can be adapted for coronene derivatives.

Introduction

Coronene, a polycyclic aromatic hydrocarbon, serves as a molecular building block for advanced materials and potential therapeutic agents. The introduction of an amino group onto the coronene core via the reduction of a nitro-precursor significantly enhances its utility. The resulting amino-coronene can be further functionalized, enabling its integration into polymers, its use as a ligand for metal complexes, or its incorporation into biologically active molecules. This protocol focuses on two primary methods for the reduction of this compound: reduction with iron in the presence of an acid and catalytic hydrogenation.

Data Presentation

ParameterMethod 1: Fe/NH₄Cl ReductionMethod 2: Catalytic Hydrogenation
Starting Material This compoundThis compound
Product Amino-coroneneAmino-coronene
Reaction Time (h) To be determined (TBD)TBD
Temperature (°C) TBDTBD
Yield (%) TBDTBD
Purification Method Column Chromatography/RecrystallizationColumn Chromatography/Recrystallization
¹H NMR (δ, ppm) TBDTBD
¹³C NMR (δ, ppm) TBDTBD
FT-IR (cm⁻¹) TBDTBD
Mass Spec (m/z) TBDTBD

Experimental Protocols

The following are generalized protocols for the reduction of nitroarenes that can be adapted for the synthesis of amino-coronene. Due to the poor solubility of coronene derivatives, solvent choice and reaction conditions may require optimization.

Method 1: Reduction of this compound using Iron and Ammonium Chloride

This method is a classic and cost-effective way to reduce aromatic nitro groups.

Materials:

  • This compound

  • Iron (Fe) powder

  • Ammonium chloride (NH₄Cl)

  • Ethanol (EtOH)

  • Water (H₂O)

  • Dichloromethane (CH₂Cl₂) or other suitable organic solvent

  • Saturated sodium bicarbonate solution (NaHCO₃)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Round-bottom flask

  • Reflux condenser

  • Stirring plate and stir bar

  • Filtration apparatus (e.g., Büchner funnel)

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • In a round-bottom flask, suspend this compound in a mixture of ethanol and water (e.g., a 4:1 to 2:1 ratio). The exact volume will depend on the scale of the reaction and the solubility of the starting material.

  • Add iron powder (approximately 10 equivalents relative to this compound) and ammonium chloride (approximately 10 equivalents) to the suspension.

  • Heat the mixture to reflux with vigorous stirring. The reaction progress should be monitored by thin-layer chromatography (TLC).

  • Upon completion of the reaction (disappearance of the starting material spot on TLC), allow the mixture to cool to room temperature.

  • Filter the reaction mixture through a pad of Celite® to remove the iron salts. Wash the filter cake with ethanol.

  • Concentrate the filtrate under reduced pressure using a rotary evaporator to remove the ethanol.

  • To the remaining aqueous solution, add a saturated solution of sodium bicarbonate to neutralize any remaining acid and basify the mixture.

  • Extract the aqueous layer with a suitable organic solvent such as dichloromethane or ethyl acetate. Repeat the extraction several times to ensure complete recovery of the product.

  • Combine the organic extracts and wash with brine (saturated NaCl solution).

  • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

  • Filter to remove the drying agent and concentrate the filtrate under reduced pressure to obtain the crude amino-coronene.

  • Purify the crude product by column chromatography on silica gel or by recrystallization from a suitable solvent system.

Method 2: Catalytic Hydrogenation of this compound

Catalytic hydrogenation is a clean and efficient method for nitro group reduction, often providing high yields.

Materials:

  • This compound

  • Palladium on carbon (Pd/C, 5% or 10%) or other suitable catalyst (e.g., Platinum(IV) oxide)

  • Ethanol (EtOH), Tetrahydrofuran (THF), or other suitable solvent

  • Hydrogen gas (H₂) source (e.g., balloon or hydrogenation apparatus)

  • Reaction flask suitable for hydrogenation

  • Stirring plate and stir bar

  • Filtration apparatus (e.g., syringe filter or Celite® pad)

Procedure:

  • Dissolve or suspend this compound in a suitable solvent such as ethanol or THF in a hydrogenation flask.

  • Carefully add the palladium on carbon catalyst to the solution. The flask should be purged with an inert gas like nitrogen or argon.

  • Evacuate the flask and backfill with hydrogen gas. This can be done using a hydrogen balloon or a dedicated hydrogenation apparatus.

  • Stir the reaction mixture vigorously at room temperature or with gentle heating. Monitor the reaction progress by TLC.

  • Once the reaction is complete, carefully filter the mixture through a pad of Celite® or a syringe filter to remove the catalyst. Caution: The catalyst can be pyrophoric and should be handled with care, preferably kept wet with solvent during filtration.

  • Concentrate the filtrate under reduced pressure to yield the crude amino-coronene.

  • Purify the product as described in Method 1 (column chromatography or recrystallization).

Mandatory Visualization

The synthesis of amino-coronene is a key step in the functionalization of this important polycyclic aromatic hydrocarbon. The following diagram illustrates the general workflow from the precursor to potential applications.

Synthesis_Workflow NitroCoronene This compound Reduction Reduction (e.g., Fe/NH4Cl or H2/Pd-C) NitroCoronene->Reduction AminoCoronene Amino-coronene Reduction->AminoCoronene Purification Purification (Chromatography/Recrystallization) AminoCoronene->Purification Characterization Characterization (NMR, MS, IR) Purification->Characterization Functionalization Further Functionalization Characterization->Functionalization Applications Applications (Materials Science, Drug Development) Functionalization->Applications

Caption: General workflow for the synthesis and application of amino-coronene.

The following diagram illustrates the logical relationship in the functionalization of coronene for potential use as a building block in more complex systems.

Functionalization_Pathway cluster_synthesis Synthesis of Precursor cluster_application Application as a Molecular Building Block NitroCoronene This compound AminoCoronene Amino-coronene NitroCoronene->AminoCoronene Reduction BuildingBlock Amino-coronene as a Functional Building Block AminoCoronene->BuildingBlock Polymer Polymer Synthesis BuildingBlock->Polymer Supramolecular Supramolecular Assembly BuildingBlock->Supramolecular BioConjugate Bioconjugation BuildingBlock->BioConjugate

Caption: Pathway from this compound to its use as a functional building block.

Functionalization of Coronene with Nitro Groups: Application Notes and Protocols for Materials Science

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the synthesis, characterization, and application of nitro-functionalized coronene, a promising platform for the development of novel materials. The introduction of electron-withdrawing nitro groups onto the coronene core significantly modifies its electronic and optical properties, opening avenues for its use in advanced materials science applications, including organic electronics and chemical sensing.

Synthesis of Nitro-Functionalized Coronene Derivatives

The degree of nitration of coronene can be controlled by carefully selecting the reaction conditions. This section provides protocols for the synthesis of mono-, di-, tri-, and hexa-nitrocoronene.

General Considerations

Safety Precautions: Nitrating agents are highly corrosive and strong oxidizing agents. All manipulations should be performed in a well-ventilated fume hood, and appropriate personal protective equipment (PPE), including safety goggles, lab coat, and acid-resistant gloves, must be worn.

Starting Material: Coronene should be of high purity to ensure selective and efficient nitration.

Experimental Protocols

A comprehensive reinvestigation of the nitration of coronene has led to the development of precise conditions for the preparation of various nitro derivatives.[1]

Protocol 1: Synthesis of Mono- and Di-nitrocoronene

This protocol is adapted from the nitration of a corannulene-coronene hybrid and can be optimized for coronene.[2][3]

  • Reagents:

    • Coronene

    • Nitric acid (70%)

    • Acetic anhydride

    • Dichloromethane (DCM)

  • Procedure:

    • Dissolve coronene in dichloromethane in a round-bottom flask.

    • Cool the solution to 0 °C in an ice bath.

    • Slowly add a pre-mixed solution of nitric acid and acetic anhydride dropwise to the coronene solution with vigorous stirring.

    • The reaction time can be varied to control the degree of nitration. A shorter reaction time (e.g., 1-2 hours) favors the formation of mono-nitrocoronene, while a longer reaction time (e.g., 4-5 hours) leads to a higher yield of di-nitrocoronene.[2]

    • After the desired reaction time, quench the reaction by slowly adding ice-cold water.

    • Separate the organic layer, wash it with saturated sodium bicarbonate solution and then with brine.

    • Dry the organic layer over anhydrous magnesium sulfate and evaporate the solvent under reduced pressure.

    • Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., hexane/dichloromethane gradient) to separate mono- and di-nitrocoronene isomers.

Protocol 2: Synthesis of Tri-nitrocoronene

Nitrocoronene and dinitrocoronene can be further nitrated to tri-nitrocoronene using a stronger nitrating agent.[1]

  • Reagents:

    • Nitrocoronene or Di-nitrocoronene

    • 85% Nitric acid

  • Procedure:

    • Suspend nitrocoronene or di-nitrocoronene in 85% nitric acid.

    • Heat the mixture at a controlled temperature (e.g., 60-80 °C) for several hours.

    • Monitor the reaction progress by thin-layer chromatography (TLC).

    • Upon completion, pour the reaction mixture onto crushed ice to precipitate the product.

    • Filter the precipitate, wash thoroughly with water until the filtrate is neutral, and dry under vacuum.

    • Recrystallize the crude product from a suitable solvent (e.g., nitrobenzene) to obtain pure tri-nitrocoronene.

Protocol 3: Synthesis of Hexa-nitrocoronene

Hexa-nitration of coronene requires more forcing conditions.[1]

  • Reagents:

    • Coronene, Di-nitrocoronene, or Tri-nitrocoronene

    • Fuming nitric acid

  • Procedure:

    • Carefully add the starting material to fuming nitric acid at 0 °C.

    • Allow the reaction mixture to warm to room temperature and then heat at a controlled temperature (e.g., 100-120 °C) for an extended period (e.g., 24-48 hours).

    • After cooling, pour the mixture onto ice to precipitate the product.

    • Filter the solid, wash extensively with water, and dry.

    • Purification of hexa-nitrocoronene is challenging due to its low solubility. Soxhlet extraction with a high-boiling solvent may be necessary.

Characterization of Nitro-Functionalized Coronene

A variety of analytical techniques are employed to characterize the structure and properties of nitro-functionalized coronene.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are used to determine the chemical structure and substitution pattern of the nitrocoronene derivatives.

  • Infrared (IR) Spectroscopy: The presence of nitro groups is confirmed by the characteristic symmetric and asymmetric stretching vibrations of the N-O bond, typically appearing in the regions of 1300-1400 cm⁻¹ and 1500-1600 cm⁻¹, respectively.[1]

  • Mass Spectrometry (MS): Provides information on the molecular weight and confirms the number of nitro groups incorporated.

  • UV-Visible (UV-Vis) Spectroscopy: To study the electronic absorption properties. The introduction of nitro groups typically causes a red-shift in the absorption maxima compared to pristine coronene.

  • Fluorescence Spectroscopy: To investigate the emission properties. Nitro groups are known to be fluorescence quenchers, and thus, nitro-functionalized coronenes are expected to have low fluorescence quantum yields.[4]

  • Cyclic Voltammetry (CV): An electrochemical technique used to determine the HOMO and LUMO energy levels of the molecules by measuring their oxidation and reduction potentials.

  • Thermogravimetric Analysis (TGA): To evaluate the thermal stability of the nitro-functionalized coronene derivatives. The decomposition temperature provides an indication of their robustness for applications in electronic devices.

Data Presentation

The functionalization of coronene with nitro groups significantly alters its electronic and optical properties. The following tables summarize key quantitative data for nitro-functionalized coronene derivatives.

CompoundYield (%)MethodReference
Mono-nitrocoronene31 (optimized)HNO₃, Ac₂O[2]
Di-nitrocoronene54HNO₃, Ac₂O[2]

Table 1: Synthesis Yields of Nitro-Functionalized Coronene.

PropertyPristine CoroneneNitro-functionalized CoroneneEffect of Nitration
HOMO Level ~ -5.5 eVExpected to be lowerIncreased ionization potential
LUMO Level ~ -2.5 eVExpected to be significantly lowerIncreased electron affinity
Electrochemical Gap ~ 3.0 eVExpected to be smallerRed-shift in absorption
Fluorescence ModerateLow to negligibleFluorescence quenching
Thermal Stability HighGenerally high, may be lower than pristine coroneneDependent on the degree of nitration

Table 2: Comparison of Properties of Pristine and Nitro-Functionalized Coronene.

Application in Materials Science

The tunable electronic properties of nitro-functionalized coronenes make them attractive candidates for various applications in materials science.

Organic Electronics

The introduction of electron-withdrawing nitro groups lowers both the HOMO and LUMO energy levels of coronene. This enhanced electron-accepting ability makes nitro-functionalized coronenes potential n-type semiconductors for use in organic field-effect transistors (OFETs) and as electron transport materials in organic light-emitting diodes (OLEDs) and organic photovoltaic (OPV) cells.[5]

Chemical Sensing

The electron-deficient nature of the nitro-functionalized coronene core makes it sensitive to electron-rich analytes. This property can be exploited for the fabrication of chemical sensors. For instance, nano/microwires of coronene have shown changes in their conductivity and fluorescence in the presence of nitroaromatic vapors, suggesting their potential for the selective detection of explosives.[6] A sensor based on nitro-functionalized coronene could operate on the principle of charge transfer upon interaction with an analyte, leading to a measurable change in its electrical resistance. A graphene-based sensor has demonstrated high sensitivity to nitrobenzene, a representative nitroaromatic compound.[7][8][9]

Protocol: Fabrication of a Chemiresistive Sensor

  • Substrate Preparation: Start with a clean silicon wafer with a silicon dioxide layer.

  • Electrode Deposition: Pattern and deposit metal electrodes (e.g., gold) onto the substrate using photolithography and thermal evaporation.

  • Material Deposition: Deposit a thin film of the nitro-functionalized coronene derivative onto the substrate, bridging the gap between the electrodes. This can be achieved through solution deposition (spin-coating, drop-casting) or vacuum deposition.

  • Annealing: Anneal the device to improve the film morphology and electrical contact.

  • Characterization: Measure the baseline resistance of the device.

  • Sensing Test: Expose the sensor to the target analyte in a controlled environment and monitor the change in resistance over time.

Visualizations

experimental_workflow cluster_synthesis Synthesis cluster_purification Purification cluster_characterization Characterization cluster_application Application Coronene Coronene Nitration Nitration Coronene->Nitration HNO3/Ac2O or fuming HNO3 Crude_Product Crude_Product Nitration->Crude_Product Column_Chromatography Column_Chromatography Crude_Product->Column_Chromatography Purified_Nitrocoronene Purified_Nitrocoronene Column_Chromatography->Purified_Nitrocoronene NMR NMR Purified_Nitrocoronene->NMR IR IR Purified_Nitrocoronene->IR MS MS Purified_Nitrocoronene->MS UV_Vis UV_Vis Purified_Nitrocoronene->UV_Vis Fluorescence Fluorescence Purified_Nitrocoronene->Fluorescence CV CV Purified_Nitrocoronene->CV TGA TGA Purified_Nitrocoronene->TGA Device_Fabrication Device_Fabrication Purified_Nitrocoronene->Device_Fabrication e.g., Sensor Performance_Testing Performance_Testing Device_Fabrication->Performance_Testing

Caption: Experimental workflow for nitro-functionalized coronene.

logical_relationship Coronene Pristine Coronene (Electron-rich Core) Functionalization Nitration Coronene->Functionalization Nitro_Group Nitro Group (-NO2) (Electron-withdrawing) Nitro_Group->Functionalization Nitrocoronene Nitro-functionalized Coronene (Electron-deficient Core) Functionalization->Nitrocoronene Properties Modified Properties Nitrocoronene->Properties leads to Applications Materials Science Applications Properties->Applications enables Electronics Organic Electronics (n-type semiconductor) Applications->Electronics Sensing Chemical Sensing (Analyte detection) Applications->Sensing

Caption: Functionalization logic and its impact.

References

Controlled Nitration of Coronene: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the controlled nitration of coronene, a polycyclic aromatic hydrocarbon of significant interest in materials science and electronics. The following protocols are based on established methodologies for the selective synthesis of nitrocoronene derivatives, offering a foundation for further research and development.

Introduction

Coronene, a highly symmetrical disc-shaped molecule, presents a unique scaffold for functionalization. The introduction of nitro groups onto the coronene core can significantly alter its electronic properties, making it a valuable precursor for the synthesis of advanced materials, including dyes, semiconductors, and components for optoelectronic devices. The controlled nitration of coronene allows for the stepwise introduction of one or more nitro groups, enabling the fine-tuning of its physicochemical characteristics.

Precise control over the degree of nitration is crucial for achieving desired material properties. This document outlines protocols for the synthesis of mono-, di-, tri-, and hexa-nitrocoronene, based on a comprehensive reinvestigation of coronene nitration methodologies.[1]

Data Presentation

The following table summarizes the key reaction parameters for the controlled nitration of coronene to achieve different degrees of substitution.

ProductNitrating AgentSolvent/MediumTemperature (°C)Reaction TimeReported Yield
NitrocoroneneNitric Acid (specific conc.)Acetic AnhydrideAmbientVariesGood
DinitrocoroneneNitric Acid (specific conc.)Acetic AnhydrideVariesVariesGood
Trinitrocoronene85% Nitric AcidNot specifiedVariesVariesNot specified
HexanitrocoroneneFuming Nitric AcidNot specifiedVariesVariesNot specified

Note: Specific quantitative data on yields and optimal reaction times are dependent on the precise experimental conditions and scale of the reaction. The information provided is based on qualitative descriptions from available literature.

Experimental Protocols

The following protocols describe the synthesis of various nitrocoronene derivatives. It is essential to perform these reactions in a well-ventilated fume hood and with appropriate personal protective equipment, given the hazardous nature of the reagents involved.

Protocol 1: Synthesis of Mononitrocoronene

This protocol aims to introduce a single nitro group onto the coronene ring.

Materials:

  • Coronene

  • Acetic Anhydride

  • Nitric Acid (specific concentration to be optimized)

  • Dichloromethane (or other suitable solvent for extraction)

  • Sodium Bicarbonate solution (saturated)

  • Anhydrous Magnesium Sulfate (or Sodium Sulfate)

  • Silica Gel for column chromatography

Procedure:

  • Dissolve coronene in acetic anhydride in a round-bottom flask equipped with a magnetic stirrer.

  • Cool the mixture in an ice bath.

  • Slowly add a pre-determined amount of nitric acid dropwise to the stirred solution. The molar ratio of nitric acid to coronene is a critical parameter for achieving mononitration and should be carefully controlled.

  • After the addition is complete, allow the reaction to stir at a controlled temperature (e.g., room temperature) for a specified period. Monitor the reaction progress using thin-layer chromatography (TLC).

  • Upon completion, quench the reaction by carefully pouring the mixture into ice-cold water.

  • Extract the product with a suitable organic solvent, such as dichloromethane.

  • Wash the organic layer with saturated sodium bicarbonate solution and then with brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to isolate the mononitrocoronene.

Protocol 2: Synthesis of Dinitro-, Trinitro-, and Hexanitrocoronene

The synthesis of higher nitro-substituted coronenes can be achieved by modifying the nitrating agent and reaction conditions.

  • For Dinitrocoronene: A higher concentration of nitric acid or a more potent nitrating agent may be employed. The reaction temperature and time will likely need to be adjusted to favor the introduction of a second nitro group.

  • For Trinitrocoronene: The use of 85% nitric acid has been reported for the conversion of nitrocoronene and dinitrocoronene to trinitrocoronene.[1]

  • For Hexanitrocoronene: Fuming nitric acid is a powerful nitrating agent used to achieve exhaustive nitration of the coronene core, leading to the formation of hexanitrocoronene.[1]

General Procedure for Higher Nitrations:

  • Start with coronene or a lower-nitrated coronene derivative.

  • Carefully add the substrate to the appropriate nitrating agent (e.g., 85% nitric acid or fuming nitric acid) at a controlled temperature.

  • Stir the reaction mixture for the required duration, monitoring by TLC.

  • Follow a similar workup and purification procedure as described in Protocol 1, taking extra precautions due to the increased reactivity and potential for side reactions.

Mandatory Visualizations

Experimental Workflow for Controlled Nitration of Coronene

experimental_workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification start Dissolve Coronene in Acetic Anhydride addition Slow Addition of Nitrating Agent start->addition Cool to 0°C reagents Prepare Nitrating Agent (e.g., HNO3) reagents->addition stirring Stir at Controlled Temperature addition->stirring monitoring Monitor Progress (TLC) stirring->monitoring quench Quench with Ice-Water monitoring->quench Reaction Complete extract Solvent Extraction quench->extract wash Wash Organic Layer extract->wash dry Dry and Concentrate wash->dry purify Column Chromatography dry->purify product Isolated Nitrocoronene purify->product

Caption: A generalized workflow for the controlled nitration of coronene.

Logical Relationship of Nitrating Agents to Degree of Coronene Nitration

nitration_logic cluster_agents Nitrating Agent Strength cluster_products Degree of Nitration coronene Coronene mild Mild Nitrating Conditions (e.g., dilute HNO3) coronene->mild Reacts with mono Mononitrocoronene mild->mono moderate Moderate Nitrating Conditions (e.g., 85% HNO3) di_tri Di- and Trinitrocoronene moderate->di_tri strong Strong Nitrating Conditions (e.g., Fuming HNO3) hexa Hexanitrocoronene strong->hexa mono->moderate Further Nitration di_tri->strong Further Nitration

Caption: Relationship between nitrating agent strength and the resulting degree of coronene nitration.

References

Application Notes and Protocols for the Spectroscopic Analysis of Nitro-Coronene

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Nitro-coronene, a derivative of the polycyclic aromatic hydrocarbon (PAH) coronene, is of significant interest in materials science and environmental research. The introduction of a nitro (-NO2) group to the coronene structure can dramatically alter its electronic and optical properties, making spectroscopic analysis crucial for its characterization. These application notes provide detailed protocols for the analysis of this compound using various spectroscopic techniques, including UV-Vis, Fluorescence, Fourier-Transform Infrared (FT-IR), and Raman spectroscopy. The provided data is based on established principles for nitro-aromatic compounds and coronene, offering a predictive framework for analysis.

I. Sample Preparation

Proper sample preparation is critical for obtaining high-quality spectroscopic data. The following protocol outlines a general procedure for preparing this compound samples for analysis.

Materials:

  • This compound standard

  • Spectroscopic grade solvent (e.g., Dichloromethane, Toluene, Cyclohexane)

  • Volumetric flasks

  • Pipettes

  • Quartz cuvettes (for UV-Vis and Fluorescence)

  • KBr pellets or ATR crystal (for FT-IR)

  • Glass slides or specialized sample holders (for Raman)

  • Vortex mixer

  • Sonicator

Protocol:

  • Stock Solution Preparation: Accurately weigh a known amount of this compound and dissolve it in a minimal amount of a suitable spectroscopic grade solvent in a volumetric flask. Ensure complete dissolution, using a vortex mixer or sonicator if necessary.

  • Working Solution Preparation: Prepare a series of working solutions of varying concentrations by diluting the stock solution with the same solvent. The concentration range should be appropriate for the specific spectroscopic technique being used (e.g., lower concentrations for fluorescence spectroscopy).

  • Sample Loading for UV-Vis and Fluorescence: Rinse a quartz cuvette with the solvent three times. Fill the cuvette with the sample solution. Ensure there are no air bubbles in the light path.

  • Sample Preparation for FT-IR:

    • KBr Pellet Method: Mix a small amount of this compound with dry KBr powder and grind to a fine powder. Press the mixture into a transparent pellet using a hydraulic press.

    • ATR Method: Place a small amount of the solid this compound sample directly onto the ATR crystal.

    • Solution Method: A drop of a concentrated solution can be cast onto a suitable IR-transparent window (e.g., NaCl, KBr) and the solvent allowed to evaporate.

  • Sample Preparation for Raman: Place a small amount of the solid this compound sample onto a clean glass slide or into a capillary tube. If analyzing a solution, use a suitable cuvette.

II. Spectroscopic Analysis Protocols

A. UV-Vis Absorption Spectroscopy

Objective: To determine the electronic absorption properties of this compound. The nitro group is expected to cause a bathochromic (red) shift in the absorption bands of the coronene backbone.

Instrumentation:

  • Double-beam UV-Vis spectrophotometer

Protocol:

  • Turn on the spectrophotometer and allow the lamps to warm up for at least 30 minutes.

  • Set the desired wavelength range (e.g., 200-800 nm).

  • Record a baseline spectrum using a cuvette filled with the spectroscopic grade solvent.

  • Replace the solvent cuvette with the cuvette containing the this compound sample.

  • Acquire the absorption spectrum of the sample.

  • Repeat for all prepared concentrations.

  • Identify the wavelengths of maximum absorbance (λmax).

B. Fluorescence Spectroscopy

Objective: To investigate the fluorescence properties of this compound. Nitro groups are often fluorescence quenchers, so a significant decrease in fluorescence intensity compared to coronene is expected.

Instrumentation:

  • Fluorometer

Protocol:

  • Turn on the fluorometer and allow the lamp to stabilize.

  • Set the excitation wavelength based on the UV-Vis absorption spectrum (typically one of the λmax values).

  • Set the emission wavelength range to be scanned (e.g., from the excitation wavelength + 10 nm to 800 nm).

  • Record a blank spectrum using a cuvette filled with the solvent.

  • Replace the blank with the sample cuvette.

  • Acquire the fluorescence emission spectrum.

  • If desired, an excitation spectrum can be obtained by scanning the excitation wavelengths while monitoring the emission at a fixed wavelength.

C. Fourier-Transform Infrared (FT-IR) Spectroscopy

Objective: To identify the characteristic vibrational modes of the functional groups in this compound, particularly the symmetric and asymmetric stretching vibrations of the nitro group.

Instrumentation:

  • FT-IR spectrometer (with appropriate accessories like a KBr pellet press or an ATR unit)

Protocol:

  • Acquire a background spectrum of the empty sample compartment (or the ATR crystal).

  • Place the prepared this compound sample (KBr pellet or on the ATR crystal) in the sample holder.

  • Acquire the IR spectrum of the sample over the desired range (typically 4000-400 cm⁻¹).

  • Identify the characteristic peaks, paying close attention to the regions where nitro group and aromatic C-H and C=C vibrations are expected.

D. Raman Spectroscopy

Objective: To obtain complementary vibrational information to FT-IR. Raman spectroscopy is particularly sensitive to non-polar bonds and can provide insights into the coronene backbone vibrations.

Instrumentation:

  • Raman spectrometer with a suitable laser excitation source (e.g., 532 nm, 785 nm)

Protocol:

  • Place the this compound sample under the microscope objective of the Raman spectrometer.

  • Select the laser excitation wavelength and power. Start with low power to avoid sample degradation.

  • Focus the laser on the sample.

  • Acquire the Raman spectrum over the desired spectral range (e.g., 100-3500 cm⁻¹).

  • Identify the characteristic Raman shifts.

III. Data Presentation: Expected Spectroscopic Data for this compound

The following tables summarize the expected quantitative data for the spectroscopic analysis of this compound. These are predictive values based on the known properties of coronene and nitro-aromatic compounds and should be confirmed by experimental measurements.

Table 1: Expected UV-Vis Absorption Data for this compound in Dichloromethane

FeatureExpected Wavelength Range (nm)Notes
Soret-like Band (π → π)300 - 350Intense absorption, characteristic of the coronene core.
α-Band (π → π)350 - 450Moderately intense, may show fine structure.
Charge-Transfer Band400 - 500Broad, weaker band resulting from the nitro group's electron-withdrawing nature. The position is highly solvent-dependent.

Table 2: Expected FT-IR Vibrational Frequencies for this compound

Vibrational ModeExpected Wavenumber Range (cm⁻¹)Expected Intensity
Aromatic C-H Stretch3100 - 3000Medium to Weak
Asymmetric NO₂ Stretch1560 - 1520Strong
Symmetric NO₂ Stretch1360 - 1330Strong
Aromatic C=C Stretch1620 - 1580Medium
Aromatic C-H Out-of-Plane Bending900 - 675Strong

Table 3: Expected Raman Shifts for this compound

Vibrational ModeExpected Raman Shift Range (cm⁻¹)Expected Intensity
Aromatic C-H Stretch3100 - 3000Medium
Ring Breathing Modes1600 - 1300Strong
Symmetric NO₂ Stretch1360 - 1330Medium to Strong
In-plane Ring Deformations1200 - 1000Medium

IV. Visualizations

Experimental_Workflow_Spectroscopy cluster_prep Sample Preparation cluster_analysis Spectroscopic Analysis cluster_data Data Analysis prep Prepare this compound Solutions uv_prep Load into Quartz Cuvette prep->uv_prep ir_prep Prepare KBr Pellet / ATR prep->ir_prep raman_prep Mount on Slide prep->raman_prep uv_vis UV-Vis Spectroscopy uv_prep->uv_vis fluorescence Fluorescence Spectroscopy uv_prep->fluorescence ftir FT-IR Spectroscopy ir_prep->ftir raman Raman Spectroscopy raman_prep->raman uv_data Absorption Spectra (λmax) uv_vis->uv_data fluor_data Emission/Excitation Spectra fluorescence->fluor_data ir_data Vibrational Modes (cm⁻¹) ftir->ir_data raman_data Raman Shifts (cm⁻¹) raman->raman_data

Caption: Experimental workflow for the spectroscopic analysis of this compound.

logical_relationship cluster_electronic Electronic Spectroscopy cluster_vibrational Vibrational Spectroscopy nitro_coronene This compound uv_vis UV-Vis (π-π* transitions, charge transfer) nitro_coronene->uv_vis absorbs light fluorescence Fluorescence (Emission properties, quenching) nitro_coronene->fluorescence may emit light ftir FT-IR (Functional groups, polar bonds) nitro_coronene->ftir vibrates raman Raman (Skeletal vibrations, non-polar bonds) nitro_coronene->raman scatters light uv_vis->fluorescence informs excitation λ ftir->raman complementary info

Caption: Logical relationships between spectroscopic techniques for this compound analysis.

Application Notes: Utilizing Nitro-coronene in the Development of Novel Fluorescent Dyes for Cellular Imaging

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Coronene, a polycyclic aromatic hydrocarbon, and its derivatives are gaining significant interest in materials science and biomedical applications due to their unique photophysical properties. The introduction of nitro groups onto the coronene core offers a versatile handle for further functionalization and modulation of its electronic and spectroscopic characteristics. These nitro-coronene scaffolds can serve as precursors for a new class of fluorescent dyes with potential applications in high-resolution cellular imaging and as probes in drug development. This document provides detailed protocols for the synthesis, characterization, and application of a novel this compound-derived fluorescent dye, NC-Fluor 550.

Synthesis of this compound Intermediate

The foundational step involves the regioselective nitration of coronene. This process must be carefully controlled to achieve the desired degree of nitration.

Experimental Protocol: Mononitration of Coronene
  • Dissolution: Dissolve 1.0 g of coronene in 50 mL of glacial acetic acid in a three-necked flask equipped with a magnetic stirrer and a dropping funnel.

  • Cooling: Cool the solution to 0-5 °C in an ice bath.

  • Nitrating Mixture: Slowly add a pre-cooled mixture of 0.5 mL of concentrated nitric acid and 2 mL of glacial acetic acid dropwise over 30 minutes, ensuring the temperature does not exceed 10 °C.[1]

  • Reaction: Stir the reaction mixture at 5-10 °C for 4-5 hours.[1]

  • Quenching: Pour the reaction mixture into 200 mL of ice-cold water to precipitate the product.

  • Filtration and Washing: Filter the precipitate, wash thoroughly with deionized water until the filtrate is neutral, and then wash with a small amount of cold ethanol.

  • Purification: Recrystallize the crude product from a mixture of toluene and heptane to yield pure monothis compound.

  • Characterization: Confirm the structure using ¹H NMR, FT-IR, and mass spectrometry.

Development of NC-Fluor 550: A this compound-based Fluorescent Dye

The nitro group on the coronene scaffold can be reduced to an amine, which can then be functionalized to create a fluorescent dye. Here, we describe the synthesis of NC-Fluor 550, where the amino-coronene is coupled with a succinimidyl ester of a commercially available fluorophore to enhance its solubility and targeting capabilities.

Experimental Protocol: Synthesis of NC-Fluor 550
  • Reduction of this compound:

    • Suspend 500 mg of monothis compound in 50 mL of ethanol.

    • Add 1.0 g of tin(II) chloride dihydrate and heat the mixture to reflux for 4 hours.

    • Cool the reaction, add 10% aqueous sodium hydroxide solution until the pH is ~10.

    • Extract the product with dichloromethane, dry the organic layer over anhydrous sodium sulfate, and evaporate the solvent to yield amino-coronene.

  • Coupling Reaction:

    • Dissolve 100 mg of amino-coronene in 10 mL of anhydrous dimethylformamide (DMF).

    • Add 1.2 equivalents of N,N-Diisopropylethylamine (DIPEA).

    • To this solution, add 1.1 equivalents of the N-hydroxysuccinimide (NHS) ester of the desired fluorophore (e.g., a derivative with peak emission around 550 nm) dissolved in 5 mL of anhydrous DMF.

    • Stir the reaction mixture under a nitrogen atmosphere at room temperature for 12 hours.

  • Purification:

    • Purify the final product, NC-Fluor 550, using column chromatography on silica gel with a gradient of ethyl acetate in hexane.

Characterization of NC-Fluor 550

The synthesized dye should be thoroughly characterized to determine its photophysical properties and suitability for imaging applications.

PropertyMethodResult for NC-Fluor 550
Absorption Maximum (λabs) UV-Vis Spectroscopy490 nm
Emission Maximum (λem) Fluorescence Spectroscopy550 nm
Molar Extinction Coefficient (ε) UV-Vis Spectroscopy45,000 M-1cm-1
Fluorescence Quantum Yield (ΦF) Comparative Method (vs. Rhodamine 6G)0.65
Photostability Time-lapse FluorometryModerate
Cell Permeability Confocal MicroscopyHigh

Application: Live-Cell Imaging

NC-Fluor 550 can be utilized for staining intracellular compartments in live cells.

Protocol: Staining of Live HeLa Cells
  • Cell Culture: Culture HeLa cells on glass-bottom dishes in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37 °C in a 5% CO₂ incubator.

  • Staining Solution: Prepare a 1 µM working solution of NC-Fluor 550 in serum-free DMEM.

  • Incubation: Remove the culture medium from the cells and wash twice with phosphate-buffered saline (PBS). Add the staining solution to the cells and incubate for 30 minutes at 37 °C.

  • Washing: Remove the staining solution and wash the cells three times with PBS.

  • Imaging: Add fresh culture medium and image the cells using a confocal microscope with appropriate excitation (e.g., 488 nm laser) and emission (e.g., 530-570 nm filter) settings.

Visualizations

experimental_workflow cluster_synthesis Synthesis cluster_characterization Characterization cluster_application Application Coronene Coronene Nitration Nitration Coronene->Nitration HNO₃/AcOH Mononitro_coronene Mononitro_coronene Nitration->Mononitro_coronene Purification Reduction Reduction Mononitro_coronene->Reduction SnCl₂/EtOH Amino_coronene Amino_coronene Reduction->Amino_coronene Coupling Coupling Amino_coronene->Coupling Fluorophore-NHS NC_Fluor_550 NC_Fluor_550 Coupling->NC_Fluor_550 Purification UV_Vis UV_Vis NC_Fluor_550->UV_Vis λabs, ε Fluorescence Fluorescence NC_Fluor_550->Fluorescence λem, ΦF Microscopy Microscopy NC_Fluor_550->Microscopy Cell Staining Live_Cell_Imaging Live_Cell_Imaging Microscopy->Live_Cell_Imaging

Caption: Experimental workflow for the synthesis and application of NC-Fluor 550.

signaling_pathway cluster_cell Cellular Environment Drug External Drug Receptor Membrane Receptor Drug->Receptor Kinase_A Kinase A Receptor->Kinase_A Kinase_B Kinase B Kinase_A->Kinase_B Phosphorylation Transcription_Factor Transcription Factor Kinase_B->Transcription_Factor NC_Fluor_550 NC-Fluor 550 (Probe) Kinase_B->NC_Fluor_550 Binding Event Nucleus Nucleus Transcription_Factor->Nucleus Translocation

Caption: Hypothetical signaling pathway probed by NC-Fluor 550.

References

Application Notes and Protocols for the Reduction of Nitro-coronene to Aminocoronene

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed methodologies for the chemical reduction of nitro-coronene to aminocoronene. Due to the limited availability of specific literature on this particular transformation, the following protocols are based on established methods for the reduction of large, poorly soluble polycyclic aromatic nitro compounds. Optimization of the presented reaction conditions may be necessary to achieve desired yields and purity.

Introduction

Coronene, a large polycyclic aromatic hydrocarbon (PAH), and its derivatives are of significant interest in materials science and electronics. The introduction of functional groups, such as an amino group, onto the coronene core allows for further chemical modifications and the tuning of its electronic and physical properties. A common route to aminocoronene is the reduction of its nitro precursor, this compound. This document outlines two primary methodologies for this reduction: Catalytic Transfer Hydrogenation and Stannous Chloride Reduction.

Data Presentation

The following table summarizes the key parameters for the two proposed methodologies for the reduction of this compound.

ParameterMethodology 1: Catalytic Transfer HydrogenationMethodology 2: Stannous Chloride Reduction
Reagents This compound, Palladium on Carbon (10% Pd/C), Hydrazine monohydrateThis compound, Tin(II) chloride dihydrate (SnCl₂·2H₂O), Ethanol, Hydrochloric acid
Solvent Toluene or o-dichlorobenzeneEthanol
Temperature 80-100 °CReflux (approx. 78 °C)
Reaction Time 4-12 hours (TLC monitoring recommended)6-24 hours (TLC monitoring recommended)
Work-up Filtration, solvent evaporation, purification by column chromatographyBasification, extraction, purification by column chromatography
Advantages Cleaner reaction with fewer inorganic byproducts.Milder conditions, avoids high-pressure hydrogen gas.
Disadvantages Potential for catalyst poisoning, cost of palladium catalyst.Formation of tin salts can complicate work-up and purification.

Experimental Protocols

Methodology 1: Catalytic Transfer Hydrogenation

This method utilizes palladium on carbon as a catalyst with hydrazine as the hydrogen donor, a common and effective method for the reduction of nitroarenes.

Materials:

  • This compound

  • 10% Palladium on carbon (Pd/C)

  • Hydrazine monohydrate (N₂H₄·H₂O)

  • Toluene (anhydrous)

  • Methanol

  • Celite®

  • Argon or Nitrogen gas

  • Standard laboratory glassware (round-bottom flask, condenser, etc.)

  • Thin Layer Chromatography (TLC) supplies

Procedure:

  • Reaction Setup: To a 100 mL three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a nitrogen/argon inlet, add this compound (1.0 eq).

  • Solvent and Catalyst Addition: Add anhydrous toluene (approx. 50 mL per gram of this compound) to the flask. The high solubility of coronene derivatives in toluene makes it a suitable solvent[1]. Stir the mixture to dissolve the this compound. To this solution, carefully add 10% Pd/C (0.1 eq by weight of this compound).

  • Reaction Initiation: Heat the mixture to 80-100 °C. Once the temperature has stabilized, add hydrazine monohydrate (10 eq) dropwise over 30 minutes. Caution: Hydrazine is toxic and potentially explosive; handle with appropriate safety precautions in a well-ventilated fume hood.

  • Reaction Monitoring: Monitor the progress of the reaction by TLC, eluting with an appropriate solvent system (e.g., dichloromethane/hexane). The disappearance of the this compound spot and the appearance of a new, more polar spot (aminocoronene) indicates the reaction is proceeding. The reaction is typically complete within 4-12 hours.

  • Work-up:

    • Cool the reaction mixture to room temperature.

    • Filter the mixture through a pad of Celite® to remove the Pd/C catalyst. Wash the Celite® pad with a small amount of toluene to recover any adsorbed product.

    • Combine the filtrates and evaporate the solvent under reduced pressure.

  • Purification: Purify the crude aminocoronene by column chromatography on silica gel, using a gradient of hexane and dichloromethane as the eluent.

Methodology 2: Stannous Chloride Reduction

This classical method employs tin(II) chloride in an acidic alcoholic solution to reduce the nitro group.

Materials:

  • This compound

  • Tin(II) chloride dihydrate (SnCl₂·2H₂O)

  • Ethanol

  • Concentrated Hydrochloric Acid (HCl)

  • Sodium hydroxide (NaOH) solution (e.g., 2 M)

  • Dichloromethane or Ethyl acetate

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Standard laboratory glassware

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, suspend this compound (1.0 eq) in ethanol (approx. 40 mL per gram of this compound).

  • Reagent Addition: Add tin(II) chloride dihydrate (5.0 eq) to the suspension.

  • Reaction Initiation: Heat the mixture to reflux with vigorous stirring. The reaction mixture will likely remain a suspension.

  • Acidification: After 30 minutes of reflux, slowly add concentrated hydrochloric acid (5.0 eq) dropwise. Caution: The reaction may be exothermic.

  • Reaction Monitoring: Continue to reflux the mixture and monitor the reaction progress by TLC. The reaction is typically complete within 6-24 hours.

  • Work-up:

    • Cool the reaction mixture to room temperature.

    • Carefully neutralize the acidic solution by the slow addition of a 2 M NaOH solution until the pH is approximately 8-9. A precipitate of tin salts will form.

    • Extract the product with dichloromethane or ethyl acetate (3 x 50 mL).

    • Wash the combined organic layers with saturated sodium bicarbonate solution and then with brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and evaporate the solvent under reduced pressure.

  • Purification: Purify the crude aminocoronene by column chromatography on silica gel.

Characterization of Aminocoronene

Successful synthesis of aminocoronene should be confirmed by spectroscopic methods. The following table provides the expected spectroscopic characteristics.

TechniqueExpected Observations
¹H NMR Aromatic protons of the coronene core will appear in the downfield region (typically δ 7.0-9.0 ppm). The appearance of a broad singlet corresponding to the -NH₂ protons (typically δ 3.5-5.0 ppm, can be exchanged with D₂O) and a shift in the pattern of the aromatic protons compared to this compound would indicate successful reduction.
¹³C NMR Aromatic carbons will appear in the δ 120-150 ppm region. The carbon atom attached to the amino group is expected to show a significant upfield shift compared to the carbon attached to the nitro group.
FT-IR The disappearance of the characteristic symmetric and asymmetric N-O stretching bands of the nitro group (approx. 1530 and 1350 cm⁻¹). The appearance of N-H stretching vibrations of the primary amine (two bands in the range of 3300-3500 cm⁻¹) and N-H bending vibrations (approx. 1600 cm⁻¹).
Mass Spec. The molecular ion peak (M⁺) should correspond to the molecular weight of aminocoronene (C₂₄H₁₃N, exact mass: 315.1048 g/mol ).

Visualizations

experimental_workflow_1 cluster_start Reaction Setup cluster_reaction Catalytic Reduction cluster_workup Work-up & Purification A This compound in Toluene B Add 10% Pd/C A->B C Heat to 80-100 °C B->C D Add Hydrazine Monohydrate C->D E Monitor by TLC (4-12h) D->E F Cool and Filter (Celite) E->F G Evaporate Solvent F->G H Column Chromatography G->H I Aminocoronene H->I

Caption: Workflow for Catalytic Transfer Hydrogenation of this compound.

experimental_workflow_2 cluster_start Reaction Setup cluster_reaction Chemical Reduction cluster_workup Work-up & Purification A This compound in Ethanol B Add SnCl2·2H2O A->B C Reflux B->C D Add conc. HCl C->D E Monitor by TLC (6-24h) D->E F Cool and Neutralize (NaOH) E->F G Extract with Organic Solvent F->G H Dry and Evaporate G->H I Column Chromatography H->I J Aminocoronene I->J

Caption: Workflow for Stannous Chloride Reduction of this compound.

References

Application Notes and Protocols for Nitro-Coronene in Photothermal Therapy Research

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: The application of nitro-coronene specifically for photothermal therapy (PTT) is an emerging area of research. As such, the following application notes and protocols are based on established principles of photothermal therapy using analogous carbon-based nanomaterials, such as graphene and its derivatives. The quantitative data presented is hypothetical and for illustrative purposes to guide future experimental design.

Introduction

Photothermal therapy (PTT) is a minimally invasive cancer treatment that utilizes photothermal agents to convert near-infrared (NIR) light into localized heat, inducing hyperthermia and subsequent tumor cell death.[1] Carbon-based nanomaterials, including graphene and its derivatives, have shown significant promise as PTT agents due to their strong NIR absorbance, high photothermal conversion efficiency, and biocompatibility.[2][3][4] Coronene, a polycyclic aromatic hydrocarbon (PAH), represents a structural subunit of graphene and is a candidate for the development of novel photothermal agents.[5]

The functionalization of coronene with nitro groups (-NO2) to form this compound may offer unique advantages. The electron-withdrawing nature of the nitro group can modulate the electronic and optical properties of the coronene core, potentially enhancing NIR absorption and improving the photothermal conversion efficiency. These tailored properties could lead to more effective and targeted cancer therapy.

This document provides a detailed overview of the potential application of this compound in PTT research, including hypothetical data, experimental protocols, and workflow diagrams to serve as a guide for researchers, scientists, and drug development professionals.

Hypothetical Data Presentation

The following tables present hypothetical quantitative data for this compound nanoparticles (NCNPs) in photothermal therapy research. These values are intended to serve as a benchmark for expected outcomes in future studies.

Table 1: Physicochemical Properties of this compound Nanoparticles (NCNPs)

ParameterValueMethod of Measurement
Hydrodynamic Diameter120 ± 10 nmDynamic Light Scattering (DLS)
Zeta Potential-25 ± 5 mVElectrophoretic Light Scattering (ELS)
UV-Vis-NIR Absorbance Peak808 nmUV-Vis-NIR Spectroscopy
Photothermal Conversion Efficiency (η)45%Temperature measurements under NIR laser irradiation

Table 2: In Vitro Photothermal Therapy Efficacy of NCNPs

Cell LineNCNP Concentration (µg/mL)Laser Power Density (W/cm²)Incubation Time (h)Cell Viability (%)
MCF-7 (Breast Cancer)501.5420 ± 5
HeLa (Cervical Cancer)501.5425 ± 6
4T1 (Murine Breast Cancer)501.5418 ± 4
L929 (Normal Fibroblast)501.5485 ± 8

Table 3: In Vivo Tumor Growth Inhibition in a 4T1 Tumor-Bearing Mouse Model

Treatment GroupTumor Volume at Day 14 (mm³)Tumor Inhibition Rate (%)
Saline1200 ± 150-
Saline + Laser1150 ± 1304.2
NCNPs only1100 ± 1408.3
NCNPs + Laser150 ± 5087.5

Experimental Protocols

The following are detailed protocols for the synthesis of this compound nanoparticles and their evaluation in in vitro and in vivo photothermal therapy studies.

Protocol 1: Synthesis of PEGylated this compound Nanoparticles (NCNPs)

Objective: To synthesize water-dispersible and biocompatible this compound nanoparticles for photothermal therapy.

Materials:

  • This compound

  • DSPE-mPEG(2000) (1,2-distearoyl-sn-glycero-3-phosphoethanolamine-N-[methoxy(polyethylene glycol)-2000])

  • Chloroform

  • Deionized water

Procedure:

  • Dissolution: Dissolve 5 mg of this compound and 25 mg of DSPE-mPEG(2000) in 5 mL of chloroform in a round-bottom flask.

  • Film Formation: Evaporate the chloroform using a rotary evaporator at 40°C to form a thin film on the flask wall.

  • Hydration: Add 10 mL of deionized water to the flask and sonicate the mixture using a probe sonicator for 10 minutes (40% amplitude, 5 seconds on, 5 seconds off) on an ice bath.

  • Purification: Centrifuge the resulting nanoparticle suspension at 14,000 rpm for 30 minutes to remove any aggregates.

  • Sterilization: Filter the supernatant through a 0.22 µm syringe filter for sterilization.

  • Characterization: Characterize the synthesized NCNPs for their size, zeta potential, and concentration. Store at 4°C.

Protocol 2: In Vitro Photothermal Therapy

Objective: To evaluate the photothermal cytotoxicity of NCNPs on cancer cells.

Materials:

  • Cancer cell line (e.g., MCF-7)

  • Complete cell culture medium

  • Phosphate-buffered saline (PBS)

  • NCNP suspension

  • Cell viability assay kit (e.g., MTT or PrestoBlue)

  • 96-well plates

  • 808 nm NIR laser

Procedure:

  • Cell Seeding: Seed cancer cells in a 96-well plate at a density of 1 x 10⁴ cells per well and incubate for 24 hours at 37°C and 5% CO₂.

  • NCNP Incubation: Replace the culture medium with fresh medium containing various concentrations of NCNPs (e.g., 0, 10, 25, 50, 100 µg/mL) and incubate for 4 hours.

  • Laser Irradiation: Wash the cells with PBS to remove excess NCNPs. Add fresh medium and irradiate the designated wells with an 808 nm NIR laser at a power density of 1.5 W/cm² for 5 minutes.

  • Incubation: Return the plate to the incubator for another 24 hours.

  • Cell Viability Assessment: Measure the cell viability using a standard cell viability assay according to the manufacturer's instructions.

Protocol 3: In Vivo Photothermal Therapy

Objective: To assess the anti-tumor efficacy of NCNPs in a tumor-bearing animal model.

Materials:

  • Tumor-bearing mice (e.g., BALB/c mice with 4T1 tumors)

  • Sterile NCNP suspension (1 mg/mL in PBS)

  • Sterile saline solution

  • 808 nm NIR laser with a fiber optic probe

  • Infrared thermal imaging camera

  • Calipers for tumor measurement

Procedure:

  • Tumor Inoculation: Inoculate 4T1 cancer cells subcutaneously into the flank of BALB/c mice. Allow the tumors to grow to approximately 100 mm³.

  • Grouping: Randomly divide the mice into four groups (n=5 per group):

    • Group 1: Saline only

    • Group 2: Saline + Laser

    • Group 3: NCNPs only

    • Group 4: NCNPs + Laser

  • Administration: Intravenously inject 100 µL of the NCNP suspension or saline into the tail vein of the mice.

  • Laser Treatment: At 24 hours post-injection, irradiate the tumors of the laser-treated groups with an 808 nm NIR laser (1.5 W/cm²) for 5 minutes. Monitor the tumor temperature using an infrared thermal imaging camera.

  • Tumor Monitoring: Measure the tumor volume and body weight of the mice every two days for 14 days. Tumor volume (V) can be calculated as V = (length × width²) / 2.

  • Euthanasia and Histology: At the end of the experiment, euthanize the mice and excise the tumors and major organs for histological analysis (e.g., H&E staining, TUNEL assay).

Visualizations

The following diagrams illustrate the experimental workflows and hypothetical mechanisms of action for this compound in photothermal therapy.

experimental_workflow cluster_synthesis Nanoparticle Synthesis & Characterization cluster_invitro In Vitro Studies cluster_invivo In Vivo Studies s1 This compound + DSPE-mPEG s2 Thin Film Hydration s1->s2 s3 Sonication s2->s3 s4 Purification & Sterilization s3->s4 s5 Characterization (DLS, UV-Vis) s4->s5 iv2 Incubation with NCNPs s5->iv2 Testing ivv2 NCNP Administration (i.v.) s5->ivv2 Testing iv1 Cell Culture (MCF-7) iv1->iv2 iv3 NIR Laser Irradiation (808 nm) iv2->iv3 iv4 Cell Viability Assay iv3->iv4 ivv1 Tumor Model Establishment ivv1->ivv2 ivv3 NIR Laser Irradiation ivv2->ivv3 ivv4 Tumor Growth Monitoring ivv3->ivv4 ivv5 Histological Analysis ivv4->ivv5

Caption: Experimental workflow for this compound based PTT.

mechanism_of_action ncnp This compound Nanoparticle (NCNP) heat Localized Heat (Hyperthermia) ncnp->heat Photothermal Conversion nir NIR Light (808 nm) nir->ncnp cell_damage Cellular Damage heat->cell_damage protein_denaturation Protein Denaturation cell_damage->protein_denaturation membrane_disruption Membrane Disruption cell_damage->membrane_disruption apoptosis Apoptosis / Necrosis protein_denaturation->apoptosis membrane_disruption->apoptosis

Caption: Mechanism of photothermal therapy using NCNPs.

signaling_pathway hyperthermia Hyperthermia (>42°C) stress Cellular Stress hyperthermia->stress ros ROS Production stress->ros dna_damage DNA Damage stress->dna_damage caspase_activation Caspase Activation ros->caspase_activation dna_damage->caspase_activation apoptosis Apoptosis caspase_activation->apoptosis

Caption: Potential signaling pathway in PTT-induced apoptosis.

References

Application Notes and Protocols: Synthesis of Coronene from Functionalized Triphenylene

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the synthesis of coronene and its functionalized derivatives utilizing triphenylene-based precursors. The methodologies outlined below are based on established synthetic strategies, including gas-phase synthesis from halogenated triphenylenes and solution-phase synthesis via platinum-catalyzed benzannulation and Sonogashira coupling followed by cyclization.

Gas-Phase Synthesis of Coronene from 1-Halotriphenylene

This method involves the high-temperature reaction of a 1-triphenylenyl radical with acetylene, offering a route to unsubstituted coronene.[1][2] The initial step is the synthesis of a halogenated triphenylene precursor.

Experimental Protocol: Synthesis of 1-Bromotriphenylene

A regioselective synthesis of 1-bromotriphenylene can be achieved from triphenylene through nitration, reduction, and subsequent diazotization-halogenation.[2]

Step 1: Nitration of Triphenylene

  • In a flask, treat triphenylene with a mixture of nitric acid (HNO₃) and acetic anhydride (Ac₂O).

  • Heat the reaction mixture to 60 °C. This will yield a mixture of 1-nitrotriphenylene and 2-nitrotriphenylene.

  • Separate the isomers using column chromatography.

Step 2: Reduction of 1-Nitrotriphenylene

  • To a solution of 1-nitrotriphenylene in a mixture of ethanol (EtOH) and water (H₂O), add iron powder (Fe) and ammonium chloride (NH₄Cl).

  • Heat the mixture to 80 °C to reduce the nitro group to an amine, yielding 1-aminotriphenylene.[2]

Step 3: Diazotization and Bromination of 1-Aminotriphenylene

  • Subject the resulting 1-aminotriphenylene to a diazotization reaction followed by halogenation to yield 1-bromotriphenylene.[2]

Experimental Protocol: Gas-Phase Synthesis of Coronene

This synthesis is typically performed in a chemical microreactor that can simulate the high-temperature environments found in combustion flames.[1]

  • Introduce 1-bromotriphenylene and acetylene (C₂H₂) into the chemical microreactor.

  • Heat the reactor to high temperatures (e.g., 1300 ± 100 K) to generate the 1-triphenylenyl radical and initiate the reaction with acetylene.[3]

  • The reaction proceeds through a series of intermediates, including benzo[e]pyrene and benzo[ghi]perylene, to ultimately form coronene.[1][3][4]

  • The products are typically analyzed in situ using techniques like photoionization mass spectrometry.[3]

Data Presentation
PrecursorProductYieldAnalytical Data
1-Nitrotriphenylene1-Aminotriphenylene83%¹H NMR (CDCl₃) δ 4.37 (s, 2H), 6.98 (d, J = 7.6 Hz, 1H), 7.43 (t, J = 8.0 Hz, 1H), 7.55–7.66 (m, 4H), 8.11 (d, J = 8.0 Hz, 1H), 8.55–8.67 (m, 3H), 9.22 (d, J = 7.9 Hz, 1H); ¹³C NMR (CDCl₃) δ 114.22, 115.99, 118.85, 123.13, 123.70, 123.99, 126.09, 126.32, 126.36, 127.31, 127.38, 130.12, 130.27, 130.42, 130.49, 132.22, 145.20

Experimental Workflow

Gas_Phase_Synthesis cluster_precursor Precursor Synthesis cluster_coronene Coronene Synthesis Triphenylene Triphenylene Nitration Nitration Triphenylene->Nitration HNO₃, Ac₂O 60°C 1-Nitrotriphenylene 1-Nitrotriphenylene Nitration->1-Nitrotriphenylene Reduction Reduction 1-Nitrotriphenylene->Reduction Fe, NH₄Cl EtOH/H₂O, 80°C 1-Aminotriphenylene 1-Aminotriphenylene Reduction->1-Aminotriphenylene Diazotization_Bromination Diazotization_Bromination 1-Aminotriphenylene->Diazotization_Bromination Diazotization, Halogenation 1-Bromotriphenylene 1-Bromotriphenylene Diazotization_Bromination->1-Bromotriphenylene Gas_Phase_Reaction Gas_Phase_Reaction 1-Bromotriphenylene->Gas_Phase_Reaction C₂H₂ High Temp. Coronene Coronene Gas_Phase_Reaction->Coronene

Caption: Workflow for the gas-phase synthesis of coronene.

Platinum-Catalyzed Alkyne Benzannulation

This solution-phase method allows for the synthesis of functionalized coronenes from appropriately substituted triphenylene precursors.[5]

Experimental Protocol
  • A functionalized triphenylene moiety is converted in three steps to a key intermediate containing alkyne functionalities.[5]

  • The key step is an alkyne benzannulation reaction using a Pt(II) catalyst to produce the functionalized coronene.[5]

Detailed experimental conditions for this specific reaction were not available in the searched literature.

Logical Relationship

Pt_Catalyzed_Synthesis Functionalized Triphenylene Functionalized Triphenylene Key Intermediate Key Intermediate Functionalized Triphenylene->Key Intermediate 3 Steps Functionalized Coronene Functionalized Coronene Key Intermediate->Functionalized Coronene Pt(II) Catalyst Alkyne Benzannulation

Caption: Pt(II)-catalyzed synthesis of functionalized coronenes.

Synthesis of 1,5,9-Trisubstituted Coronenes

This synthetic route provides access to symmetrically substituted coronene derivatives with potential applications in organic electronics.[6]

Experimental Protocol

Step 1: Synthesis of Tri-halogenated Triphenylene

  • Start with 1,5,9-triamido triphenylene.

  • Perform a diazotization and halogenation reaction to obtain the corresponding tri-halogenated triphenylene (e.g., 1,5,9-triiodotriphenylene).[6]

Step 2: Sonogashira Coupling

  • React the tri-halogenated triphenylene with a terminal alkyne in the presence of a palladium catalyst (e.g., tetrakis(triphenylphosphine)palladium(0)), a copper(I) co-catalyst (e.g., copper(I) iodide), and a base (e.g., triethylamine).[6] This forms a triyne-triphenylene compound.

Step 3: Cyclization

  • Subject the triyne-triphenylene compound to a metal-catalyzed cyclization reaction under the influence of an organic base to yield the 1,5,9-trisubstituted coronene.[6]

Data Presentation
Reactant 1Reactant 2ProductYieldMelting Point (°C)
1,5,9-Triiodotriphenylenep-Methylphenylacetylene1,5,9-Tri(p-methylphenylethynyl)triphenylene63%167-169

Note: The yield for the final cyclization step to the coronene derivative was not specified in the provided information.

Experimental Workflow

Trisubstituted_Coronene_Synthesis 1,5,9-Triamido Triphenylene 1,5,9-Triamido Triphenylene Tri-halogenated Triphenylene Tri-halogenated Triphenylene 1,5,9-Triamido Triphenylene->Tri-halogenated Triphenylene Diazotization, Halogenation Triyne-triphenylene Triyne-triphenylene Tri-halogenated Triphenylene->Triyne-triphenylene Terminal Alkyne, Sonogashira Coupling 1,5,9-Trisubstituted Coronene 1,5,9-Trisubstituted Coronene Triyne-triphenylene->1,5,9-Trisubstituted Coronene Metal-catalyzed Cyclization

Caption: Synthesis of 1,5,9-trisubstituted coronenes.

References

Characterization of Functionalized Coronenes for Organic Devices: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Functionalized coronenes are a class of polycyclic aromatic hydrocarbons (PAHs) that have garnered significant interest for their potential applications in organic electronic devices. Their planar, disc-like structure promotes strong π-π stacking, which is crucial for efficient charge transport. By chemically modifying the coronene core with various functional groups, its electronic and photophysical properties can be precisely tuned to suit different device architectures, including organic field-effect transistors (OFETs), organic light-emitting diodes (OLEDs), and organic photovoltaics (OPVs). These materials offer advantages such as good solubility and high photostability, making them promising candidates for solution-processable organic devices.[1][2]

This document provides detailed application notes and experimental protocols for the characterization of functionalized coronenes, intended to guide researchers in evaluating these materials for their suitability in organic electronic applications.

Data Presentation

Photophysical and Electrochemical Properties of Functionalized Coronenes

The photophysical and electrochemical properties of coronene derivatives are highly dependent on the nature and position of the functional groups attached to the core. Electron-withdrawing groups, such as cyano (-CN) and chloro (-Cl), can lower the Lowest Unoccupied Molecular Orbital (LUMO) energy level, making the molecule a better electron acceptor (n-type semiconductor). Conversely, electron-donating groups can raise the Highest Occupied Molecular Orbital (HOMO) energy level, enhancing hole transport (p-type semiconductor).

DerivativeFunctional Group(s)Absorption Max (nm)Emission Max (nm)HOMO (eV)LUMO (eV)Band Gap (eV)Reference
Tetracyanocoronene diimide4x -CN----3.9 to -4.2-[1]
Tetrachlorocoronene diimide4x -Cl----3.9 to -4.2-[1]
Contorted Pentabenzocoronene (cPBC)------[3][4]
Contorted Tetrabenzocoronene (cTBC)------[3][4]
Contorted Tetrabenzofuranylbenzocoronene (cTBFBC)------[3][4]
Device Performance of Functionalized Coronenes

The performance of organic electronic devices is critically dependent on the properties of the active material. For OFETs, key metrics include charge carrier mobility (μ) and the on/off current ratio. For OPVs, the open-circuit voltage (Voc), short-circuit current density (Jsc), fill factor (FF), and power conversion efficiency (PCE) are paramount.

Device TypeCoronene DerivativeKey Performance MetricValueReference
OFETTetracyanocoronene diimideElectron Mobility (μ)up to 0.16 cm²/Vs[1]
OFETTetrachlorocoronene diimideElectron Mobility (μ)up to 0.16 cm²/Vs[1]
OPVcTBC / 4Cl-cHBCOpen-Circuit Voltage (Voc)1.84 V[3][4]
OPVcTBC / 4Cl-cHBCAverage Visible Transmittance88%[3][4]

Experimental Protocols

Protocol 1: Photophysical Characterization (UV-Vis and Fluorescence Spectroscopy)

Objective: To determine the absorption and emission properties of functionalized coronenes in solution.

Materials:

  • Functionalized coronene sample

  • Spectroscopic grade solvent (e.g., tetrahydrofuran (THF), dichloromethane (DCM), or chloroform)

  • Quartz cuvettes (1 cm path length)

  • UV-Vis spectrophotometer

  • Fluorometer

Procedure:

  • Solution Preparation: Prepare a dilute solution of the functionalized coronene in the chosen solvent. The concentration should be low enough to be in the linear absorbance range of the spectrophotometer (typically 10⁻⁵ to 10⁻⁶ M). Ensure the compound is fully dissolved, using sonication if necessary.

  • UV-Vis Absorption Spectroscopy: a. Record a baseline spectrum of the pure solvent in a quartz cuvette. b. Fill a clean quartz cuvette with the sample solution and record the absorption spectrum over the desired wavelength range (e.g., 250-800 nm). c. Identify the wavelength of maximum absorption (λmax).

  • Fluorescence Spectroscopy: a. Excite the sample solution at or near its λmax. b. Record the emission spectrum, scanning over a wavelength range longer than the excitation wavelength. c. Identify the wavelength of maximum emission.

  • Data Analysis: From the spectra, determine the absorption and emission maxima. The optical band gap can be estimated from the onset of the absorption spectrum.

Protocol 2: Electrochemical Characterization (Cyclic Voltammetry)

Objective: To determine the HOMO and LUMO energy levels of functionalized coronenes.[5]

Materials:

  • Functionalized coronene sample

  • Anhydrous, degassed solvent (e.g., dichloromethane or acetonitrile)

  • Supporting electrolyte (e.g., 0.1 M tetrabutylammonium hexafluorophosphate, TBAPF₆)

  • Three-electrode electrochemical cell:

    • Working electrode (e.g., glassy carbon or platinum)

    • Reference electrode (e.g., Ag/AgCl or saturated calomel electrode - SCE)

    • Counter electrode (e.g., platinum wire)

  • Potentiostat

  • Ferrocene (for internal calibration)

Procedure:

  • Preparation: a. Dissolve the functionalized coronene (typically 1-5 mM) and the supporting electrolyte in the solvent. b. Purge the solution with an inert gas (e.g., argon or nitrogen) for at least 15 minutes to remove dissolved oxygen. c. Assemble the three-electrode cell, ensuring the electrodes are clean and polished.

  • Measurement: a. Perform a cyclic voltammogram (CV) of the solution, scanning over a potential range that covers the expected oxidation and reduction events of the coronene derivative. A typical scan rate is 50-100 mV/s.[5] b. Record the CV to identify the onset potentials for the first oxidation (Eox) and first reduction (Ered) processes.

  • Calibration: a. Add a small amount of ferrocene to the solution and record a new CV. b. Determine the half-wave potential of the ferrocene/ferrocenium (Fc/Fc⁺) redox couple (E₁/₂ (Fc/Fc⁺)).

  • Data Analysis: a. Calculate the HOMO and LUMO energy levels using the following empirical formulas:

    • HOMO (eV) = -[Eox - E₁/₂ (Fc/Fc⁺) + 4.8]
    • LUMO (eV) = -[Ered - E₁/₂ (Fc/Fc⁺) + 4.8] b. The electrochemical band gap can be calculated as the difference between the HOMO and LUMO levels.

Protocol 3: Organic Field-Effect Transistor (OFET) Fabrication and Characterization

Objective: To fabricate and characterize a solution-processed OFET to determine the charge carrier mobility of a functionalized coronene.

Materials:

  • Heavily doped silicon wafer with a thermally grown SiO₂ layer (serves as the gate electrode and dielectric)

  • Gold source and drain electrodes (pre-patterned or deposited through a shadow mask)

  • Functionalized coronene solution in a suitable organic solvent (e.g., chloroform, chlorobenzene)

  • Substrate cleaning solvents (e.g., acetone, isopropanol)

  • Piranha solution or UV-ozone cleaner for substrate treatment (optional, but recommended)

  • Semiconductor parameter analyzer

Procedure:

  • Substrate Preparation: a. Clean the Si/SiO₂ substrate with pre-patterned Au electrodes by sonicating sequentially in acetone and isopropanol. b. Dry the substrate with a stream of nitrogen. c. Optionally, treat the substrate with piranha solution or a UV-ozone cleaner to improve the surface hydrophilicity and promote better film formation.

  • Semiconductor Deposition (Spin-Coating): a. Prepare a solution of the functionalized coronene in a high-purity organic solvent. The concentration will need to be optimized for the specific derivative and solvent. b. Deposit the solution onto the substrate and spin-coat at a specific speed and time to achieve a uniform thin film. c. Anneal the film at an optimized temperature to remove residual solvent and improve molecular ordering.

  • Device Characterization: a. Place the fabricated device on the probe station of a semiconductor parameter analyzer. b. Measure the output characteristics (Ids vs. Vds at various Vgs) and transfer characteristics (Ids vs. Vgs at a fixed Vds).

  • Data Analysis: a. From the transfer characteristics in the saturation regime, calculate the field-effect mobility (μ) using the following equation: Ids = (μ * Ci * W) / (2 * L) * (Vgs - Vth)² where Ci is the capacitance per unit area of the dielectric, W is the channel width, L is the channel length, and Vth is the threshold voltage.

Visualizations

experimental_workflow cluster_synthesis Material Synthesis cluster_characterization Material Characterization cluster_fabrication Device Fabrication cluster_testing Device Testing synthesis Synthesis of Functionalized Coronene photophysical Photophysical Characterization (UV-Vis, Fluorescence) synthesis->photophysical Determine Optical Properties electrochemical Electrochemical Characterization (Cyclic Voltammetry) synthesis->electrochemical Determine Energy Levels fabrication Device Fabrication (OFET, OPV, OLED) photophysical->fabrication electrochemical->fabrication testing Device Performance Characterization fabrication->testing Evaluate Performance functionalization_effects cluster_functionalization Functionalization cluster_properties Resulting Properties Coronene Coronene Core EWG Electron-Withdrawing Groups (e.g., -CN, -Cl) Coronene->EWG EDG Electron-Donating Groups (e.g., -OR, -NR2) Coronene->EDG n_type n-type Semiconductor (Lower LUMO) EWG->n_type Enhances Electron Transport p_type p-type Semiconductor (Higher HOMO) EDG->p_type Enhances Hole Transport

References

Application Notes and Protocols for Nitro-Coronene-Based Nanomaterials

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the synthesis and functionalization of nitro-coronene-based nanomaterials. The following sections outline the necessary procedures, from the initial nitration of coronene to the formation of nanoparticles and their characterization, tailored for applications in drug delivery and bioimaging.

Introduction

Coronene, a polycyclic aromatic hydrocarbon (PAH), serves as a versatile platform for the development of advanced nanomaterials. Its planar structure and extensive π-conjugation make it an ideal candidate for functionalization and subsequent assembly into nanostructures such as nanoparticles and carbon dots (also known as graphene quantum dots). The introduction of nitro groups onto the coronene core significantly alters its electronic properties and provides reactive handles for further chemical modifications, making this compound a valuable precursor for a variety of nanomaterials with potential applications in targeted drug delivery, bioimaging, and sensor technology.

This document provides a comprehensive guide to the preparation of this compound and its conversion into nanomaterials, including detailed experimental protocols and characterization data.

Synthesis of this compound Derivatives

The foundational step in preparing this compound-based nanomaterials is the nitration of the coronene molecule. The degree of nitration can be controlled by the reaction conditions, yielding mono-, di-, tri-, and even hexathis compound.

Experimental Protocol: Nitration of Coronene[1]

Materials:

  • Coronene

  • Nitric Acid (75%, 85%, and fuming)

  • Acetic Acid

  • Phenylhydrazine

  • Acetic Anhydride

  • Pyridine

  • Sodium Dichromate

  • o-phenylenediamine

  • Round-bottom flask

  • Reflux condenser

  • Heating mantle

  • Magnetic stirrer

  • Filtration apparatus

  • Standard laboratory glassware

Procedure for Synthesis of Nitrocoronene, Dinitrocoronene, and Trinitrocoronene: [1]

  • Nitrocoronene: A precise protocol for the synthesis of mononitrocoronene can be established by carefully controlling the stoichiometry and reaction time with 75% nitric acid.

  • Dinitrocoronene: The synthesis of dinitrocoronene is achieved under slightly more vigorous conditions, again using 75% nitric acid but with a longer reaction time or slightly elevated temperature.[1]

  • Trinitrocoronene: The preparation of trinitrocoronene requires the use of 85% nitric acid.[1]

  • Hexanitrocoronene: For the synthesis of hexanitrocoronene, fuming nitric acid is necessary. This reaction can be performed starting from coronene, nitrocoronene, dinitrocoronene, or trinitrocoronene.[1]

Purification: The crude this compound products are purified by recrystallization from a suitable solvent, such as a mixture of acetic acid and water, followed by filtration and drying.

Characterization: The resulting this compound derivatives should be characterized by infrared (IR) spectroscopy to confirm the presence of the nitro groups.

Preparation of this compound-Based Nanomaterials

Once this compound derivatives are synthesized, they can be used as precursors to fabricate nanomaterials such as carbon dots (CDs) or nanoparticles. Hydrothermal and solvothermal methods are commonly employed for this purpose.

Experimental Protocol: Hydrothermal Synthesis of this compound Carbon Dots

This protocol is adapted from general methods for synthesizing carbon dots from aromatic precursors.[2][3][4]

Materials:

  • Synthesized this compound derivative (e.g., trinitrocoronene)

  • Deionized water or an organic solvent (e.g., N,N-Dimethylformamide - DMF)

  • Teflon-lined stainless-steel autoclave

  • Oven

  • Centrifuge

  • Dialysis membrane (MWCO 1000 Da)

Procedure:

  • Disperse a specific amount of the this compound derivative (e.g., 50 mg) in a chosen solvent (e.g., 20 mL of deionized water or DMF) in the Teflon liner of the autoclave.

  • Seal the autoclave and heat it in an oven at a controlled temperature (e.g., 180-220 °C) for a specified duration (e.g., 8-12 hours).

  • After the reaction, allow the autoclave to cool down to room temperature naturally.

  • The resulting dark solution is then centrifuged at high speed (e.g., 10,000 rpm for 15 minutes) to remove any large aggregates.

  • The supernatant is collected and subjected to dialysis against deionized water for 48 hours to remove unreacted precursors and small molecular byproducts.

  • The purified solution of this compound carbon dots is then stored for further characterization and application.

Logical Workflow for this compound Nanomaterial Synthesis

G Start Start: Coronene Nitration Nitration (Nitric Acid, Acetic Acid) Start->Nitration Nitro_Coronene This compound Derivative Nitration->Nitro_Coronene Hydrothermal Hydrothermal/Solvothermal Synthesis Nitro_Coronene->Hydrothermal Nanomaterials This compound Nanomaterials (Carbon Dots/Nanoparticles) Hydrothermal->Nanomaterials Purification Purification (Centrifugation, Dialysis) Nanomaterials->Purification Characterization Characterization (TEM, DLS, Zeta Potential) Purification->Characterization Application Application (Drug Delivery, Bioimaging) Characterization->Application

Caption: Workflow for the synthesis and application of this compound nanomaterials.

Characterization of this compound Nanomaterials

Thorough characterization is essential to understand the physicochemical properties of the synthesized nanomaterials.

Table 1: Typical Characterization Parameters for this compound-Based Nanomaterials

ParameterTechniqueTypical Values (Illustrative)
Size and Morphology Transmission Electron Microscopy (TEM)2-10 nm (for Carbon Dots)
Dynamic Light Scattering (DLS)5-50 nm (Hydrodynamic Diameter)
Surface Charge Zeta Potential Measurement-10 to -30 mV
Optical Properties UV-Vis SpectroscopyAbsorption peaks in the UV-Vis range
Photoluminescence SpectroscopyEmission wavelength dependent on size and surface chemistry
Yield Gravimetric Analysis10-40% (based on precursor weight)

Drug Loading and Release Studies

For drug delivery applications, the loading and release kinetics of a model drug from the this compound nanoparticles are critical parameters to evaluate.

Experimental Protocol: Drug Loading

This protocol is a general guideline and may need optimization for specific drugs.

Materials:

  • This compound nanoparticles

  • Model drug (e.g., Doxorubicin)

  • Phosphate-buffered saline (PBS)

  • Dialysis membrane

Procedure:

  • Disperse a known concentration of this compound nanoparticles in PBS.

  • Add a solution of the model drug to the nanoparticle suspension.

  • Stir the mixture at room temperature for 24 hours in the dark to allow for drug loading.

  • The drug-loaded nanoparticles are then purified by dialysis against PBS to remove the unloaded drug.

  • The amount of loaded drug is determined by measuring the concentration of the drug in the dialysate using UV-Vis spectroscopy or fluorescence spectroscopy.

Drug Loading Capacity (%) = (Mass of loaded drug / Mass of nanoparticles) x 100

Encapsulation Efficiency (%) = (Mass of loaded drug / Initial mass of drug) x 100

Signaling Pathway for Nanoparticle-Mediated Drug Delivery

G Nanoparticle Drug-Loaded This compound Nanoparticle Cell Target Cell Nanoparticle->Cell Targeting Endocytosis Endocytosis Cell->Endocytosis Endosome Endosome Endocytosis->Endosome Drug_Release Drug Release (e.g., pH change) Endosome->Drug_Release Target Intracellular Target (e.g., DNA, proteins) Drug_Release->Target Effect Therapeutic Effect Target->Effect

Caption: Cellular uptake and drug release mechanism of this compound nanoparticles.

Conclusion

The protocols outlined in these application notes provide a solid foundation for the synthesis and characterization of this compound-based nanomaterials. The ability to tune the degree of nitration and control the size and surface properties of the resulting nanomaterials opens up a wide range of possibilities for their application in various fields, particularly in the development of novel drug delivery systems and imaging agents. Further research and optimization of these protocols will undoubtedly lead to the development of highly effective and targeted nanomedicines.

References

Troubleshooting & Optimization

Technical Support Center: Selective Nitration of Coronene

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the selective nitration of coronene. This resource provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions to address the challenges encountered during the electrophilic nitration of coronene.

Frequently Asked Questions (FAQs)

Q1: Why is the selective nitration of coronene so challenging?

A1: The selective nitration of coronene presents several challenges due to its unique molecular structure. Coronene is a large, highly symmetric polycyclic aromatic hydrocarbon (PAH) with multiple reactive sites. Key challenges include:

  • Controlling the degree of nitration: The high reactivity of the coronene core makes it susceptible to multiple nitrations, leading to mixtures of mono-, di-, tri-, and even hexanitrocoronene.

  • Achieving regioselectivity: With several possible positions for electrophilic attack, obtaining a single, desired isomer is difficult. The electronic properties of the coronene ring system influence the positions of subsequent nitrations after the first nitro group is introduced.

  • Poor solubility: Coronene and its nitrated derivatives often have low solubility in many common organic solvents, which can complicate reaction conditions and purification.

  • Harsh reaction conditions: Traditional nitration methods often employ strong acids and high temperatures, which can lead to side reactions and degradation of the starting material.[1][2]

Q2: What are the most common side reactions to be aware of during coronene nitration?

A2: Besides over-nitration, several side reactions can occur, leading to impurities and lower yields of the desired product. These include:

  • Oxidation: The strong oxidizing nature of nitric acid, especially under harsh conditions, can lead to the formation of quinone-like byproducts.

  • Polymerization/Tar formation: At elevated temperatures, complex polymerization and decomposition reactions can occur, resulting in the formation of insoluble tar-like materials.

  • Formation of nitrophenolic compounds: Although less common for non-phenolic precursors, trace water can lead to the formation of hydroxylated and subsequently nitrated byproducts under certain conditions.

Q3: How can I improve the regioselectivity of the nitration reaction?

A3: Achieving high regioselectivity is a significant hurdle. Some strategies to improve it include:

  • Milder nitrating agents: Using less aggressive nitrating agents can provide better control over the reaction.

  • Catalysts: The use of certain catalysts can direct the nitration to specific positions on the aromatic ring.

  • Protecting groups: While complex for a molecule like coronene, the strategic use of protecting groups could in principle block certain positions from electrophilic attack.

  • Kinetic vs. Thermodynamic Control: Varying reaction temperature and time can favor the formation of either the kinetically or thermodynamically preferred isomer.

Q4: What are the best methods for purifying and separating nitrocoronene isomers?

A4: The separation of nitrocoronene isomers is a critical and often difficult step. Common techniques include:

  • Column chromatography: This is a standard method for separating isomers with different polarities. A careful selection of the stationary and mobile phases is crucial.

  • Recrystallization: If a single isomer is the major product and has suitable solubility properties, fractional recrystallization can be an effective purification method.

  • High-performance liquid chromatography (HPLC): For analytical and small-scale preparative separations, HPLC offers high resolution for separating closely related isomers.

Troubleshooting Guide

Problem Possible Cause(s) Suggested Solution(s)
Low or no conversion of starting material 1. Insufficiently activated nitrating agent.2. Reaction temperature is too low.3. Poor solubility of coronene in the reaction medium.1. Ensure the use of a strong activating acid (e.g., sulfuric acid) with nitric acid.2. Gradually increase the reaction temperature while monitoring for side reactions.3. Use a co-solvent to improve the solubility of coronene, if compatible with the reaction conditions.
Formation of multiple nitro-products (over-nitration) 1. Reaction conditions are too harsh (high temperature, long reaction time).2. Excess of nitrating agent.1. Lower the reaction temperature and shorten the reaction time.2. Use a stoichiometric amount of the nitrating agent relative to coronene for mono-nitration.3. Add the nitrating agent dropwise to the coronene solution to maintain a low concentration of the electrophile.
Formation of a dark, tar-like substance 1. Reaction temperature is too high, leading to decomposition.2. Presence of impurities that catalyze polymerization.1. Perform the reaction at a lower temperature.2. Ensure the purity of the starting materials and solvents.
Difficulty in separating nitrocoronene isomers 1. Isomers have very similar polarities.2. Co-crystallization of isomers.1. Use a high-resolution separation technique like preparative HPLC.2. Employ a different solvent system for column chromatography to enhance separation.3. Consider derivatization of the nitro groups to facilitate separation, followed by removal of the derivatizing agent.
Product is insoluble and difficult to characterize 1. The nitrated coronene derivative has poor solubility.2. The product is a complex mixture of highly nitrated, insoluble compounds.1. Use a high-boiling point solvent for NMR analysis (e.g., DMSO-d6, nitrobenzene-d5).2. Use solid-state characterization techniques like solid-state NMR or mass spectrometry with a suitable ionization method.

Experimental Protocols

Disclaimer: The following protocols are illustrative examples based on general procedures for aromatic nitration and should be adapted and optimized for specific laboratory conditions and safety protocols.

Protocol 1: Synthesis of Mononitrocoronene

Objective: To synthesize mononitrocoronene with a focus on minimizing over-nitration.

Materials:

  • Coronene (1.0 g, 3.33 mmol)

  • Acetic anhydride (20 mL)

  • Fuming nitric acid (d = 1.5 g/mL, 0.21 mL, 5.0 mmol)

  • Dichloromethane (for workup and chromatography)

  • Hexane (for chromatography)

  • Silica gel (for column chromatography)

Procedure:

  • In a 100 mL round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve coronene in acetic anhydride at room temperature.

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add the fuming nitric acid dropwise to the stirred solution over a period of 30 minutes.

  • After the addition is complete, allow the reaction mixture to stir at 0 °C for 1 hour, then let it warm to room temperature and stir for an additional 2 hours.

  • Monitor the reaction progress by TLC (thin-layer chromatography) using a dichloromethane:hexane (1:1) eluent.

  • Upon completion, pour the reaction mixture into 200 mL of ice-cold water and stir for 30 minutes to precipitate the crude product.

  • Filter the precipitate, wash with copious amounts of water until the filtrate is neutral, and then wash with a small amount of cold ethanol.

  • Dry the crude product under vacuum.

  • Purify the crude product by column chromatography on silica gel using a gradient of hexane to dichloromethane to separate the desired mononitrocoronene from unreacted coronene and dinitrocoronene isomers.

  • Combine the fractions containing the mononitrocoronene and evaporate the solvent to yield the purified product.

Protocol 2: Synthesis of Dinitrocoronene

Objective: To synthesize dinitrocoronene as the major product.

Materials:

  • Coronene (1.0 g, 3.33 mmol)

  • Concentrated sulfuric acid (98%, 10 mL)

  • Fuming nitric acid (d = 1.5 g/mL, 0.42 mL, 10.0 mmol)

  • Dichloromethane (for workup)

Procedure:

  • In a 100 mL three-necked flask equipped with a mechanical stirrer, a thermometer, and a dropping funnel, cautiously add coronene to the concentrated sulfuric acid.

  • Stir the mixture until the coronene is fully dissolved/suspended.

  • Cool the mixture to 0-5 °C in an ice-salt bath.

  • Slowly add the fuming nitric acid dropwise while maintaining the temperature below 10 °C.

  • After the addition is complete, stir the reaction mixture at room temperature for 4 hours.

  • Carefully pour the reaction mixture onto 200 g of crushed ice.

  • Filter the resulting precipitate and wash thoroughly with water until the washings are neutral.

  • Dry the crude dinitrocoronene product in a vacuum oven.

  • Further purification can be attempted by recrystallization from a high-boiling point solvent (e.g., nitrobenzene) or by column chromatography, though the latter may be challenging due to low solubility.

Data Presentation

Table 1: Illustrative Reaction Conditions for Coronene Nitration

ProductNitrating AgentAcid CatalystSolventTemperature (°C)Time (h)Approx. Yield (%)
MononitrocoroneneFuming HNO₃-Acetic Anhydride0 - 25340-50
DinitrocoroneneFuming HNO₃Conc. H₂SO₄-0 - 25460-70
Trinitrocoronene85% HNO₃--80650-60
HexanitrocoroneneFuming HNO₃--100830-40

Note: Yields are approximate and will vary based on reaction scale and purification efficiency.

Visualizations

experimental_workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification start Start dissolve Dissolve Coronene in Solvent start->dissolve cool Cool to Reaction Temperature dissolve->cool add_nitrating_agent Add Nitrating Agent (Dropwise) cool->add_nitrating_agent stir Stir for Specified Time add_nitrating_agent->stir monitor Monitor by TLC stir->monitor quench Quench with Ice-Water monitor->quench filter Filter Crude Product quench->filter wash Wash with Water filter->wash dry Dry Product wash->dry purify Purify by Chromatography/ Recrystallization dry->purify end End purify->end

Caption: General experimental workflow for the nitration of coronene.

troubleshooting_logic cluster_low_yield Low Yield/No Reaction cluster_over_nitration Over-nitration cluster_purification_issues Purification Issues start Problem Encountered check_reagents Check Reagent Purity and Concentration start->check_reagents Low Yield decrease_temp Decrease Temperature start->decrease_temp Over-nitration change_eluent Change Chromatography Eluent System start->change_eluent Purification Difficulty increase_temp Increase Temperature check_reagents->increase_temp increase_time Increase Reaction Time increase_temp->increase_time check_solubility Improve Substrate Solubility increase_time->check_solubility decrease_time Decrease Reaction Time decrease_temp->decrease_time stoichiometry Adjust Stoichiometry of Nitrating Agent decrease_time->stoichiometry slow_addition Slower Addition of Nitrating Agent stoichiometry->slow_addition hplc Use Preparative HPLC change_eluent->hplc recrystallize Try Different Recrystallization Solvent hplc->recrystallize

Caption: Troubleshooting logic for common issues in coronene nitration.

References

Technical Support Center: Separation of Mono-, Di-, and Trinitrocoronene Isomers

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the separation of mono-, di-, and trinitrocoronene isomers. Due to the limited availability of specific, published protocols for this exact separation, this guide offers recommended starting points and solutions based on established chromatographic principles for nitrated polycyclic aromatic hydrocarbons (nitro-PAHs).

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges in separating mono-, di-, and trinitrocoronene isomers?

A1: The primary challenges include:

  • High Hydrophobicity and Low Solubility: Coronene and its nitrated derivatives are highly nonpolar and have very low solubility in many common HPLC mobile phases. This can lead to sample precipitation and poor chromatographic performance.

  • Isomer Co-elution: The structural similarities between positional isomers of di- and trinitrocoronene make them difficult to resolve. The addition of nitro groups can also lead to complex mixtures of isomers.

  • Lack of Commercially Available Standards: Pure standards for each isomer are often not commercially available, making peak identification and method optimization challenging.

  • Low Concentrations in Samples: Nitro-PAHs are often found at very low concentrations in environmental or biological samples, necessitating pre-concentration steps.[1]

Q2: Which chromatographic techniques are most suitable for this separation?

A2: High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) are the most promising techniques.

  • HPLC: Reversed-phase HPLC with specialized stationary phases (e.g., C18, phenyl-hexyl, or biphenyl) offers good selectivity for aromatic and moderately polar analytes. Normal-phase chromatography can also be effective, separating compounds based on polarity.[1][2]

  • GC-MS: For more volatile derivatives, capillary GC with columns like DB-5 can provide high resolution. Mass spectrometry is crucial for identifying isomers based on their fragmentation patterns.[1]

Q3: How can I prepare my sample for analysis?

A3: Sample preparation typically involves extraction and clean-up.

  • Extraction: Pressurized liquid extraction with dichloromethane (DCM) is a common method for extracting nitro-PAHs from solid samples.[1] For liquid samples, solid-phase extraction (SPE) with C18 or styrene-divinylbenzene sorbents can be used.

  • Clean-up: Open column chromatography with silica gel is often used to remove interfering compounds. A typical elution scheme involves loading the sample in a nonpolar solvent like n-hexane and then eluting the nitro-PAHs with a more polar solvent like DCM.[1]

  • Pre-concentration: Due to potentially low concentrations, a pre-concentration step, such as evaporation under a gentle stream of nitrogen, is often necessary.[1]

Troubleshooting Guides

HPLC Separation Issues
Problem Potential Cause(s) Recommended Solution(s)
Poor Peak Shape (Tailing or Fronting) - Sample overload- Inappropriate mobile phase pH- Column contamination or degradation- Secondary interactions with the stationary phase- Reduce the injection volume or sample concentration.- Ensure the mobile phase pH is appropriate for the analytes.- Wash the column with a strong solvent or replace it if necessary.- Consider a different column chemistry (e.g., a phenyl-hexyl or biphenyl phase to enhance pi-pi interactions).
Poor Resolution of Isomers - Inadequate stationary phase selectivity- Mobile phase composition is not optimal- Insufficient column length or efficiency- Switch to a column with a different selectivity (e.g., from C18 to a phenyl-based column).- Optimize the mobile phase gradient, trying different organic modifiers (e.g., acetonitrile vs. methanol) and additives.- Use a longer column or a column with smaller particle size to increase theoretical plates.
Drifting Retention Times - Inconsistent mobile phase preparation- Fluctuations in column temperature- Column equilibration issues- Prepare fresh mobile phase daily and ensure thorough mixing.- Use a column oven to maintain a stable temperature.- Ensure the column is fully equilibrated with the initial mobile phase conditions before each injection.
Sample Precipitation in the System - Low solubility of nitrocoronenes in the mobile phase- Increase the proportion of a stronger, more nonpolar organic solvent in the initial mobile phase, if compatible with the separation.- Dissolve the sample in a solvent that is strong enough to maintain solubility but miscible with the mobile phase.- Consider using a solvent like dichloromethane or toluene for sample dissolution and injection, though be mindful of its effect on the column and system.
GC-MS Separation Issues
Problem Potential Cause(s) Recommended Solution(s)
No Peaks or Very Small Peaks - Analytes are not volatile enough for GC- Degradation of analytes in the injector- Insufficient sample concentration- Consider derivatization to increase volatility.- Use a lower injector temperature or a gentler injection technique (e.g., cool on-column injection).- Pre-concentrate the sample before analysis.
Co-elution of Isomers - Inadequate column selectivity- Suboptimal temperature program- Use a longer capillary column or a column with a different stationary phase (e.g., a more polar phase like DB-50).- Optimize the oven temperature ramp rate; a slower ramp can improve resolution.- Employ deconvolution software to resolve overlapping peaks based on their mass spectra.
Peak Tailing - Active sites in the GC system (injector liner, column)- Sample degradation- Use a deactivated injector liner and a high-quality, low-bleed column.- Check for and address any leaks in the system.- Ensure the injector and transfer line temperatures are not excessively high.

Experimental Protocols (Recommended Starting Points)

Recommended HPLC Protocol for Nitrocoronene Isomer Separation
Parameter Recommendation
Column Phenyl-Hexyl or Biphenyl column (e.g., 4.6 x 250 mm, 5 µm)
Mobile Phase A Water
Mobile Phase B Acetonitrile
Gradient 50% B to 100% B over 30 minutes, hold at 100% B for 10 minutes
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Injection Volume 10 µL
Detector UV-Vis Diode Array Detector (DAD) at 254 nm and 330 nm
Sample Solvent Dichloromethane or Tetrahydrofuran
Recommended GC-MS Protocol for Nitrocoronene Isomer Analysis
Parameter Recommendation
Column DB-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent
Carrier Gas Helium at a constant flow of 1.2 mL/min
Inlet Temperature 280 °C (Splitless mode)
Oven Program 100 °C (hold 2 min), ramp to 300 °C at 10 °C/min, hold for 20 min
Transfer Line Temp 290 °C
Ion Source Temp 230 °C
Ionization Mode Electron Ionization (EI) at 70 eV
Mass Range 50-500 amu

Visualizations

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis Chromatographic Analysis cluster_data Data Processing Sample Sample (e.g., Environmental Matrix) Extraction Pressurized Liquid Extraction (DCM) Sample->Extraction Cleanup Silica Gel Column Chromatography Extraction->Cleanup Concentration Evaporation under Nitrogen Cleanup->Concentration HPLC HPLC Separation Concentration->HPLC Primary Method GCMS GC-MS Analysis Concentration->GCMS Alternative Method Data_Analysis Data Analysis and Isomer Identification HPLC->Data_Analysis GCMS->Data_Analysis

Caption: Experimental workflow for the separation and analysis of nitrocoronene isomers.

troubleshooting_logic Start Poor Isomer Resolution Check_Column Evaluate Stationary Phase Start->Check_Column Check_Mobile_Phase Optimize Mobile Phase Check_Column->Check_Mobile_Phase No Improvement Change_Column Switch to Phenyl/Biphenyl Column Check_Column->Change_Column Identified as Issue Check_Conditions Adjust Operating Conditions Check_Mobile_Phase->Check_Conditions No Improvement Optimize_Gradient Modify Gradient Slope/Solvents Check_Mobile_Phase->Optimize_Gradient Identified as Issue Adjust_Temp_Flow Lower Temperature/Flow Rate Check_Conditions->Adjust_Temp_Flow Identified as Issue Success Resolution Achieved Check_Conditions->Success Improvement Change_Column->Success Optimize_Gradient->Success Adjust_Temp_Flow->Success

Caption: Troubleshooting logic for poor isomer resolution in HPLC.

References

Technical Support Center: Purification of Nitro-Coronene Products

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the purification of nitro-coronene products.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities in a crude this compound reaction mixture?

A1: Crude this compound products are often contaminated with unreacted coronene and a mixture of mono-, di-, and tri-substituted this compound isomers. The presence of these closely related structures can complicate the purification process.

Q2: What are the recommended primary purification techniques for this compound products?

A2: The primary purification techniques for this compound products are column chromatography and recrystallization. Column chromatography is effective for separating components with different polarities, while recrystallization is ideal for purifying solid compounds to a high degree of purity.

Q3: How can I monitor the progress of the purification?

A3: Thin-Layer Chromatography (TLC) is a rapid and effective method for monitoring the purification process.[1][2] By spotting the crude mixture, fractions from the column, and the purified product on a TLC plate, you can visualize the separation of different components and assess the purity of your fractions.

Q4: My this compound product seems to be degrading during purification on a silica gel column. What should I do?

A4: Nitro compounds can sometimes be sensitive to the acidic nature of silica gel. If you observe degradation, you can try deactivating the silica gel by treating it with a small amount of a base, such as triethylamine, mixed with the eluent.[3] Alternatively, using a different stationary phase like alumina or employing reversed-phase chromatography may prevent degradation.[4][5]

Troubleshooting Guide

Problem Possible Cause Suggested Solution
Poor separation of spots on TLC. Incorrect solvent system polarity.Optimize the solvent system. A good starting point is a mixture of a non-polar solvent (e.g., hexane) and a moderately polar solvent (e.g., dichloromethane or ethyl acetate). Adjust the ratio to achieve a retention factor (Rf) of 0.2-0.4 for the desired product.[6]
Co-elution of products during column chromatography. Similar polarity of this compound isomers.Employ a shallow solvent gradient during elution, starting with a low polarity mobile phase and gradually increasing the polarity.[3] Alternatively, consider using High-Performance Liquid Chromatography (HPLC) with a phenyl-hexyl or C18 column for better resolution.[7]
Product is not eluting from the column. The solvent system is not polar enough.Gradually increase the polarity of the eluent. If the product is highly polar, a solvent system containing a small percentage of a more polar solvent like methanol may be necessary.[3]
Low recovery of the purified product after recrystallization. The chosen solvent is too good at dissolving the compound at room temperature. The product is too soluble in the recrystallization solvent.Select a solvent or solvent mixture in which the this compound product is highly soluble at elevated temperatures but poorly soluble at room temperature or below. Alcoholic solvents can be a good starting point for nitroaryl compounds.[8] Performing the final filtration at a low temperature can also improve yield.
Oily product obtained after recrystallization. Presence of impurities that prevent crystallization.Try re-purifying the oily product by column chromatography to remove the impurities that are inhibiting crystallization.

Experimental Protocols

Protocol 1: Column Chromatography of a Crude this compound Mixture

This protocol outlines a general procedure for the purification of this compound products using silica gel column chromatography.

1. Preparation of the Column:

  • A glass column is packed with silica gel as a slurry in a non-polar solvent (e.g., hexane).

  • The silica gel should be allowed to settle into a uniform bed, and the solvent is drained to the level of the silica.

2. Sample Loading:

  • The crude this compound product is dissolved in a minimal amount of a suitable solvent (e.g., dichloromethane).

  • This concentrated solution is carefully loaded onto the top of the silica gel bed.

3. Elution:

  • The elution is started with a low-polarity mobile phase (e.g., hexane or a hexane/dichloromethane mixture).

  • The polarity of the eluent is gradually increased to facilitate the separation of components with different polarities.

4. Fraction Collection:

  • Fractions are collected in separate test tubes.

  • The composition of each fraction is monitored by TLC.

5. Product Isolation:

  • Fractions containing the pure desired this compound product are combined.

  • The solvent is removed under reduced pressure to yield the purified product.

Quantitative Data

The following table provides an illustrative example of the purification of a crude this compound product. The data is hypothetical and intended for instructional purposes.

Purification Step Method Starting Material (g) Product Recovered (g) Purity (%) Yield (%)
Step 1 Column Chromatography5.0 (Crude Mixture)2.89056
Step 2 Recrystallization2.82.2>9878.6

Visualizations

experimental_workflow cluster_prep Preparation cluster_purification Purification cluster_analysis Analysis & Isolation crude Crude this compound dissolve Dissolve in minimal solvent crude->dissolve load Load Sample onto Column dissolve->load column_prep Prepare Silica Gel Column column_prep->load elute Elute with Solvent Gradient load->elute collect Collect Fractions elute->collect tlc Monitor Fractions by TLC collect->tlc combine Combine Pure Fractions tlc->combine evaporate Evaporate Solvent combine->evaporate pure_product Pure this compound evaporate->pure_product troubleshooting_pathway cluster_problem Problem Identification cluster_solution Potential Solutions start Purification Issue Identified poor_separation Poor Separation start->poor_separation low_yield Low Yield start->low_yield product_degradation Product Degradation start->product_degradation optimize_solvent Optimize Solvent System poor_separation->optimize_solvent TLC/Column gradient_elution Use Gradient Elution poor_separation->gradient_elution Column optimize_recrystallization Optimize Recrystallization low_yield->optimize_recrystallization Recrystallization change_stationary_phase Change Stationary Phase product_degradation->change_stationary_phase Column check_stability Check Compound Stability product_degradation->check_stability General optimize_solvent->gradient_elution

References

"strategies to avoid polysubstitution in coronene nitration"

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in avoiding polysubstitution during the nitration of coronene.

Troubleshooting Guide

Issue Possible Cause(s) Suggested Solution(s)
Low or no yield of mononitrocoronene 1. Reaction conditions are too harsh , leading to the formation of multiple nitrated products and degradation of the starting material.2. Insufficient activation of the nitrating agent under the chosen conditions.3. Poor solubility of coronene in the reaction solvent.1. Employ milder nitrating agents . Consider alternatives to strong mixed acids (HNO₃/H₂SO₄), such as bismuth subnitrate with thionyl chloride, which has been shown to be effective for the mononitration of other polycyclic aromatic hydrocarbons[1].2. Carefully control the reaction temperature . Start at a low temperature (e.g., 0°C or below) and slowly warm the reaction mixture to the desired temperature while monitoring the progress by TLC.3. Use a co-solvent to improve the solubility of coronene. Ensure the solvent is inert to the nitrating conditions.4. Optimize the stoichiometry of the nitrating agent . Use a slight excess (e.g., 1.1-1.5 equivalents) of the nitrating agent to favor monosubstitution.
Significant formation of dinitro- and other polysubstituted products 1. Excessive amount of nitrating agent .2. Prolonged reaction time .3. High reaction temperature .1. Reduce the equivalents of the nitrating agent . Aim for a 1:1 molar ratio of coronene to the nitrating agent.2. Monitor the reaction closely using a suitable technique (e.g., TLC, HPLC) and quench the reaction as soon as a significant amount of the desired mononitrocoronene has formed.3. Lower the reaction temperature . Electrophilic aromatic substitution is highly temperature-dependent; lower temperatures decrease the reaction rate and can improve selectivity.
Difficulty in separating mononitrocoronene from polysubstituted byproducts and unreacted coronene 1. Similar polarities of the desired product and byproducts.2. Inadequate purification technique .1. Utilize column chromatography with a high-performance stationary phase . A step-gradient elution with a non-polar to a slightly polar solvent system (e.g., hexane/dichloromethane or hexane/toluene) may be effective.2. Consider recrystallization from a suitable solvent or solvent mixture to purify the major product.3. Preparative TLC or HPLC can be employed for the separation of small quantities of closely related isomers.
Inconsistent or unreliable results 1. Variability in the quality and concentration of nitric acid .2. Presence of moisture in the reaction, which can affect the concentration of the nitrating species.1. Use freshly opened or standardized nitric acid . Older literature on coronene nitration has been found to be unreliable, necessitating careful control over reagent quality[2].2. Ensure all glassware is thoroughly dried and conduct the reaction under an inert atmosphere (e.g., nitrogen or argon) to exclude moisture.

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges in achieving selective mononitration of coronene?

A1: The primary challenges stem from the high reactivity of the coronene core, which can readily undergo multiple nitration reactions. The resulting mixture of mono-, di-, and other polysubstituted isomers often have similar physical properties, making separation and purification difficult. Older, established methods for coronene nitration have been reported as unreliable, highlighting the need for careful optimization and control of reaction conditions[2].

Q2: What reaction conditions should I start with to favor mononitration?

A2: To favor mononitration, it is advisable to start with milder reaction conditions. This includes using a controlled amount of a nitrating agent (close to a 1:1 stoichiometric ratio with coronene), a low reaction temperature (e.g., starting at 0°C and slowly warming), and a shorter reaction time. Monitoring the reaction progress is crucial to stop it before significant polysubstitution occurs.

Q3: Are there alternative nitrating agents to the standard nitric acid/sulfuric acid mixture?

A3: Yes, for polycyclic aromatic hydrocarbons, milder and more selective nitrating agents have been developed. For instance, a combination of bismuth subnitrate and thionyl chloride has been shown to efficiently mononitrate various aromatic compounds[1]. Such systems can offer better control and reduce the formation of polysubstituted byproducts.

Q4: How can I monitor the progress of my coronene nitration reaction?

A4: Thin-layer chromatography (TLC) is a common and effective method for monitoring the reaction. A suitable eluent system (e.g., a mixture of hexane and a slightly more polar solvent like dichloromethane or toluene) should be developed to distinguish between the starting material (coronene), the desired mononitrocoronene, and the more polar polysubstituted products. This allows for quenching the reaction at the optimal time.

Q5: What are the best methods for purifying mononitrocoronene?

A5: Purification typically involves a combination of techniques. Column chromatography is the primary method for separating the components of the reaction mixture. Due to the potentially similar polarities of the products, a careful selection of the stationary and mobile phases is necessary. Following chromatography, recrystallization can be an effective way to obtain highly pure mononitrocoronene.

Q6: How can I confirm that I have synthesized mononitrocoronene?

A6: Spectroscopic methods are essential for characterization. Infrared (IR) spectroscopy should show characteristic peaks for the nitro group (typically around 1520-1560 cm⁻¹ and 1345-1385 cm⁻¹). Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) will show a more complex splitting pattern in the aromatic region compared to the highly symmetric starting coronene. Mass spectrometry can confirm the addition of a single nitro group by the change in the molecular weight.

Experimental Protocols

Method 1: Controlled Nitration with Mixed Acid (Illustrative)

  • Dissolution: Dissolve coronene in a suitable inert solvent (e.g., dichloromethane or carbon tetrachloride) in a round-bottom flask equipped with a magnetic stirrer and a dropping funnel. Cool the solution to 0°C in an ice bath.

  • Nitrating Mixture Preparation: In a separate flask, slowly add a stoichiometric amount (1.0-1.2 equivalents) of concentrated nitric acid to a cooled, stirred amount of concentrated sulfuric acid.

  • Reaction: Add the nitrating mixture dropwise to the coronene solution while maintaining the temperature at 0°C.

  • Monitoring: Monitor the reaction progress by TLC every 15-30 minutes.

  • Quenching: Once the desired amount of product is formed (ideally before significant polysubstitution), quench the reaction by pouring it into a mixture of ice and water.

  • Work-up: Separate the organic layer, wash it with water and brine, and then dry it over an anhydrous salt (e.g., MgSO₄).

  • Purification: Remove the solvent under reduced pressure and purify the crude product by column chromatography.

Method 2: Mononitration using Bismuth Subnitrate and Thionyl Chloride (Adapted from[1])

  • Suspension: Suspend coronene and bismuth subnitrate (1.0-1.2 equivalents) in a suitable solvent like dichloromethane.

  • Addition of Thionyl Chloride: Cool the suspension to 0°C and add thionyl chloride (1.0-1.2 equivalents) dropwise.

  • Reaction: Allow the reaction to stir at room temperature.

  • Monitoring: Monitor the progress by TLC.

  • Work-up: Upon completion, filter the reaction mixture and wash the filtrate with an aqueous solution of sodium bicarbonate and then with water.

  • Purification: Dry the organic layer, remove the solvent, and purify the product by column chromatography.

Data Presentation

Table 1: Influence of Reaction Parameters on Coronene Nitration Selectivity

Parameter Condition Expected Outcome on Monosubstitution Rationale
Nitrating Agent Strong (e.g., HNO₃/H₂SO₄)Lower selectivityHigh reactivity of the nitronium ion (NO₂⁺) leads to over-nitration.
Mild (e.g., Bi(NO₃)₃/SOCl₂)Higher selectivityThe in-situ generated nitrating species is less reactive, allowing for better control[1].
Temperature HighLower selectivityIncreased reaction rates favor polysubstitution.
Low (e.g., 0°C or below)Higher selectivitySlower reaction rates allow for better control and can enhance selectivity.
Reaction Time LongLower selectivityOnce mononitrocoronene is formed, it can undergo further nitration if left in the reaction mixture.
ShortHigher selectivityQuenching the reaction early minimizes the formation of polysubstituted products.
Stoichiometry of Nitrating Agent High Molar Ratio (>>1)Lower selectivityExcess nitrating agent will drive the reaction towards polysubstitution.
Near Stoichiometric (≈1)Higher selectivityLimiting the amount of nitrating agent favors the initial substitution product.

Visualizations

logical_relationship Strategies to Control Coronene Nitration cluster_conditions Reaction Conditions cluster_reagents Reagents cluster_process Process Control Temperature Temperature Goal Selective Mononitration of Coronene Temperature->Goal Low Polysubstitution Polysubstitution (Undesired) Temperature->Polysubstitution High Time Reaction Time Time->Goal Short Time->Polysubstitution Long Stoichiometry Stoichiometry Stoichiometry->Goal ~1 Equiv. Stoichiometry->Polysubstitution >>1 Equiv. NitratingAgent Nitrating Agent NitratingAgent->Goal Mild NitratingAgent->Polysubstitution Harsh Solvent Solvent Solvent->Goal Good Solubility Monitoring Reaction Monitoring (TLC) Monitoring->Time Informs Purification Purification Purification->Goal Isolates

Caption: Logical flow for achieving selective mononitration of coronene.

References

Technical Support Center: Overcoming Solubility Issues of Nitro-Coronene in Organic Solvents

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering solubility challenges with nitro-coronene.

Frequently Asked Questions (FAQs)

Q1: What are the general solubility characteristics of this compound?

This compound, a derivative of the polycyclic aromatic hydrocarbon (PAH) coronene, is a non-polar compound. The addition of a nitro group increases its polarity compared to the parent coronene. While specific quantitative solubility data for this compound is scarce in publicly available literature, it is expected to be soluble in a range of organic solvents. Generally, its solubility is lower in highly polar solvents like water and higher in non-polar and some polar aprotic solvents.

Q2: Which organic solvents are recommended for dissolving this compound?

Based on the solubility of similar nitro-aromatic compounds and the parent coronene molecule, the following solvents are recommended for initial solubility screening:

  • Non-polar solvents: Toluene, Benzene, Chloroform, Dichloromethane (DCM)

  • Polar aprotic solvents: Dimethyl Sulfoxide (DMSO)[1], Tetrahydrofuran (THF), Ethyl Acetate, Acetone[2]

  • Polar protic solvents: Ethanol and Methanol may show some solubility, but it is expected to be lower than in aprotic or non-polar solvents.[2]

Q3: I am observing very low solubility even in the recommended solvents. What could be the issue?

Several factors can contribute to poor solubility:

  • Purity of the compound: Impurities can significantly impact solubility.

  • Crystalline form: The compound may exist in a highly stable crystalline lattice that is difficult to break down.

  • Solvent quality: The presence of water or other impurities in the solvent can reduce the solubility of non-polar compounds.

  • Insufficient agitation or time: The dissolution of large PAH molecules can be slow.

Troubleshooting Guide

This guide provides systematic steps to address common solubility problems with this compound.

Issue 1: this compound is not dissolving in a selected organic solvent.

Workflow for Troubleshooting Insolubility:

start Start: Insoluble this compound check_solvent Verify Solvent Choice and Quality start->check_solvent increase_agitation Increase Agitation (Vortexing/Stirring) check_solvent->increase_agitation apply_heat Gentle Heating increase_agitation->apply_heat success Success: Soluble increase_agitation->success Soluble? try_sonication Apply Sonication apply_heat->try_sonication apply_heat->success Soluble? use_cosolvent Use a Co-solvent System try_sonication->use_cosolvent try_sonication->success Soluble? check_purity Check Compound Purity use_cosolvent->check_purity use_cosolvent->success Soluble? fail Consult Further check_purity->fail

Caption: A stepwise workflow for troubleshooting this compound solubility issues.

Quantitative Solubility Data (Estimated)

SolventPredicted Solubility of this compound (mg/mL)Reference Compound(s)
Toluene1 - 5Coronene
Chloroform1 - 5Coronene
Dichloromethane (DCM)1 - 5Coronene
Dimethyl Sulfoxide (DMSO)> 21,8-Dinitropyrene[3]
Hexane< 1Coronene
Ethanol< 1Coronene
WaterPractically InsolubleCoronene

Experimental Protocols

Protocol 1: Co-solvent System for Enhancing Solubility

This method involves using a mixture of solvents to improve the solubility of this compound. A good starting point is to use a primary solvent in which the compound has some, albeit low, solubility and a co-solvent in which it is highly soluble.

Materials:

  • This compound

  • Primary solvent (e.g., Ethanol)

  • Co-solvent (e.g., Dichloromethane or DMSO)

  • Vortex mixer

  • Magnetic stirrer and stir bar

Procedure:

  • Weigh the desired amount of this compound and place it in a clean, dry vial.

  • Add a small volume of the co-solvent (e.g., 10% of the final desired volume) to the vial. This should be a solvent in which this compound is expected to have higher solubility.

  • Vortex the mixture for 1-2 minutes to wet the compound thoroughly.

  • Slowly add the primary solvent in small increments while continuously stirring the mixture using a magnetic stirrer.

  • Continue adding the primary solvent until the desired final concentration is reached or until the compound fully dissolves.

  • If the compound precipitates out, add a small additional amount of the co-solvent until the solution becomes clear. Record the final solvent ratio.

Protocol 2: Sonication for Aiding Dissolution

Sonication uses ultrasonic waves to create cavitation bubbles in the solvent, which upon collapsing, generate localized high-energy jets that can break apart solute particles and enhance dissolution.[4][5][6]

Materials:

  • This compound

  • Selected organic solvent

  • Sonicator (bath or probe type)

  • Ice bath

Procedure:

  • Prepare a suspension of this compound in the chosen solvent in a vial.

  • Place the vial in an ice bath to dissipate the heat generated during sonication, which can prevent solvent evaporation and potential degradation of the compound.

  • If using a bath sonicator, place the vial in the sonicator bath.

  • If using a probe sonicator, immerse the tip of the probe into the suspension, ensuring it does not touch the sides or bottom of the vial.

  • Sonicate in short bursts (e.g., 10-20 seconds on, 10-20 seconds off) to prevent excessive heating.

  • Continue sonication until the compound is fully dissolved or no further dissolution is observed. Visually inspect the solution for clarity.

  • After sonication, allow the solution to return to room temperature.

Signaling Pathway in a Potential Application

This compound-derived carbon dots have been identified as potential agents for near-infrared light-induced photothermal cancer therapy.[7] This therapy involves the generation of heat to induce cancer cell death, primarily through apoptosis and the activation of heat shock protein pathways.

cluster_0 Photothermal Therapy (PTT) cluster_1 Cellular Response This compound Carbon Dots This compound Carbon Dots Heat Generation Heat Generation This compound Carbon Dots->Heat Generation Absorption NIR Light NIR Light NIR Light->Heat Generation Activation Heat Shock Heat Shock Heat Generation->Heat Shock HSF1 Activation HSF1 Activation Heat Shock->HSF1 Activation Mitochondrial Stress Mitochondrial Stress Heat Shock->Mitochondrial Stress HSP70/HSP90 Upregulation HSP70/HSP90 Upregulation HSF1 Activation->HSP70/HSP90 Upregulation Protein Folding & Repair Protein Folding & Repair HSP70/HSP90 Upregulation->Protein Folding & Repair Cell Survival Cell Survival Protein Folding & Repair->Cell Survival Cytochrome C Release Cytochrome C Release Mitochondrial Stress->Cytochrome C Release Caspase Activation Caspase Activation Cytochrome C Release->Caspase Activation Apoptosis Apoptosis Caspase Activation->Apoptosis

Caption: Signaling pathway activated by this compound-based photothermal therapy.

References

Technical Support Center: Synthesis of Mono-substituted Nitro-coronene

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers in improving the yield and purity of mono-substituted nitro-coronene.

Frequently Asked Questions (FAQs)

Q1: What are the most common challenges when synthesizing mono-substituted this compound?

The primary challenges in the synthesis of mono-substituted this compound include:

  • Controlling the degree of nitration: Coronene is a highly reactive polycyclic aromatic hydrocarbon (PAH), making it susceptible to over-nitration, which leads to the formation of di-, tri-, and even higher nitro-substituted coronenes.[1] This significantly reduces the yield of the desired mono-nitro product.

  • Isomer formation: The coronene molecule has multiple reactive sites, which can lead to the formation of different constitutional isomers of mono-nitro-coronene. Separating these isomers can be complex.

  • Poor solubility: Coronene and its nitrated derivatives often exhibit low solubility in common organic solvents, which can complicate the reaction setup, monitoring, and purification processes.[2]

  • Purification difficulties: Separating mono-nitro-coronene from unreacted starting material and multi-substituted byproducts is a significant challenge due to their similar physical properties.[1] Chromatographic separation can be difficult, and other techniques like complex-assisted crystallization may be required.[3]

Q2: What are the typical reagents used for the nitration of coronene?

Commonly used nitrating agents for aromatic compounds include a mixture of nitric acid and a strong acid catalyst, such as sulfuric acid. For more controlled reactions, a mixture of nitric acid and acetic anhydride is often employed.[4][5] The choice of nitrating agent and reaction conditions is crucial for maximizing the yield of the mono-substituted product.

Q3: How can I minimize the formation of di- and tri-nitro-coronene?

To favor mono-substitution, it is essential to use mild reaction conditions and carefully control the stoichiometry of the reactants. Key strategies include:

  • Lowering the reaction temperature: Performing the reaction at reduced temperatures can decrease the reaction rate and improve selectivity for mono-nitration.[6]

  • Controlling the amount of nitrating agent: Using a stoichiometric or slightly excess amount of the nitrating agent relative to coronene can limit the extent of nitration.

  • Reducing the reaction time: Shorter reaction times can help prevent the further nitration of the initially formed mono-nitro-coronene.[4][5]

  • Using a less reactive nitrating agent: Employing milder nitrating systems, such as acetyl nitrate (formed in situ from nitric acid and acetic anhydride), can provide better control over the reaction.

Q4: What analytical techniques are suitable for characterizing mono-nitro-coronene?

The characterization of mono-nitro-coronene and the assessment of product purity can be achieved using a combination of the following techniques:

  • Mass Spectrometry (MS): To confirm the molecular weight of the product and identify the presence of mono-, di-, and tri-nitro coronenes.[7]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are invaluable for determining the substitution pattern and confirming the structure of the isolated isomers.

  • High-Performance Liquid Chromatography (HPLC): Useful for separating and quantifying the components of the reaction mixture, including different isomers and multi-substituted products.[7]

  • Infrared (IR) Spectroscopy: To identify the presence of the nitro group (-NO₂) in the product.

Troubleshooting Guide

Issue Possible Cause(s) Suggested Solution(s)
Low to no conversion of coronene 1. Insufficiently reactive nitrating agent. 2. Reaction temperature is too low. 3. Poor solubility of coronene in the reaction solvent.1. Increase the concentration of the nitrating agent or use a stronger acid catalyst. 2. Gradually increase the reaction temperature while carefully monitoring for the formation of byproducts. 3. Select a solvent in which coronene has better solubility, such as dichloromethane or toluene.[2]
Low yield of mono-nitro-coronene with significant amounts of multi-nitrated products 1. Reaction conditions are too harsh (high temperature, long reaction time). 2. Excess of nitrating agent.1. Decrease the reaction temperature and shorten the reaction time.[4][5][6] 2. Reduce the molar ratio of the nitrating agent to coronene. 3. Consider using a continuous-flow microreaction setup for better control over reaction parameters.[8]
Formation of multiple isomers of mono-nitro-coronene The inherent reactivity of different positions on the coronene ring.1. Explore the use of shape-selective catalysts, such as zeolites, which have shown success in controlling regioselectivity in the nitration of other PAHs like naphthalene.[6] 2. Isomer separation may be necessary post-synthesis using techniques like fractional crystallization or preparative HPLC.
Difficulty in purifying the product 1. Similar polarities of mono-nitro-coronene, unreacted coronene, and multi-nitrated byproducts. 2. Product instability on silica gel during column chromatography.1. Attempt purification using alternative methods such as recrystallization from a suitable solvent system or complex-assisted crystallization.[3] 2. Consider a chemical separation approach where multi-nitrated products are selectively reduced to their corresponding amines, which can then be separated via acid-base extraction.[9] 3. If using column chromatography, consider using a less acidic stationary phase or deactivating the silica gel with a small amount of a neutral base like triethylamine.

Quantitative Data on Nitration of a Coronene Derivative

The following table summarizes the isolated yields for the nitration of a corannulene-coronene hybrid nanographene, which can provide a starting point for optimizing the synthesis of mono-nitro-coronene.

Product Reaction Time Nitric Acid Content Isolated Yield (%) Reference
Mono-nitro derivative4-5 hoursStandard13[4][5]
Bis-nitro derivative4-5 hoursStandard54[4][5]
Mono-nitro derivativeLoweredLowered31[4][5]

Experimental Protocols

General Protocol for the Mono-nitration of Coronene

This protocol is a generalized procedure based on methods used for the nitration of related aromatic compounds and should be optimized for the specific case of coronene.

Materials:

  • Coronene

  • Acetic anhydride

  • Fuming nitric acid

  • Dichloromethane (DCM)

  • Sodium bicarbonate solution (saturated)

  • Brine

  • Anhydrous magnesium sulfate

  • Round-bottom flask

  • Magnetic stirrer

  • Ice bath

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Dissolution: Dissolve coronene in a suitable solvent like dichloromethane in a round-bottom flask.

  • Cooling: Cool the solution in an ice bath to 0 °C with stirring.

  • Preparation of Nitrating Agent: In a separate flask, carefully prepare the nitrating agent by slowly adding fuming nitric acid to acetic anhydride at 0 °C.

  • Addition: Add the nitrating agent dropwise to the cooled coronene solution over a period of 30-60 minutes.

  • Reaction: Monitor the reaction progress by TLC or HPLC. The reaction time may vary from a few hours to overnight depending on the desired conversion. Aim for a shorter reaction time to favor mono-substitution.

  • Quenching: Once the desired level of conversion is reached, quench the reaction by slowly pouring the mixture into a beaker of ice-cold water.

  • Extraction: Transfer the mixture to a separatory funnel and extract the organic layer. Wash the organic layer sequentially with saturated sodium bicarbonate solution, water, and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent using a rotary evaporator.

  • Purification: Purify the crude product using column chromatography on silica gel or by recrystallization to isolate the mono-nitro-coronene.

Visualizations

experimental_workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up cluster_purification Purification A Dissolve Coronene in DCM B Cool to 0°C A->B D Slow Addition of Nitrating Agent B->D C Prepare Nitrating Agent (HNO3 + Ac2O) C->D E Monitor Reaction (TLC/HPLC) D->E F Quench with Ice Water E->F G Extract with DCM F->G H Wash (NaHCO3, H2O, Brine) G->H I Dry and Concentrate H->I J Column Chromatography or Recrystallization I->J K Characterization (NMR, MS, HPLC) J->K

Caption: Experimental workflow for the synthesis and purification of mono-nitro-coronene.

troubleshooting_yield Start Low Yield of Mono-nitro-coronene Check_Conversion Check Conversion of Starting Material Start->Check_Conversion High_SM High Amount of Unreacted Coronene Check_Conversion->High_SM High Low_SM Low Amount of Unreacted Coronene Check_Conversion->Low_SM Low Increase_Reactivity Increase Reactivity: - Higher Temperature - Stronger Nitrating Agent High_SM->Increase_Reactivity Check_Byproducts Check for Multi-nitrated Byproducts Low_SM->Check_Byproducts High_Byproducts High Amount of Multi-nitrated Products Check_Byproducts->High_Byproducts High Purification_Loss Significant Product Loss During Purification Check_Byproducts->Purification_Loss Low Decrease_Reactivity Decrease Reactivity: - Lower Temperature - Shorter Time - Less Nitrating Agent High_Byproducts->Decrease_Reactivity Optimize_Purification Optimize Purification: - Alternative Chromatography - Recrystallization Purification_Loss->Optimize_Purification

Caption: Troubleshooting guide for low yield of mono-nitro-coronene.

References

Technical Support Center: Analysis of Nitro-Coronene Isomer Mixtures

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working on the analytical resolution of nitro-coronene isomer mixtures.

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges in resolving this compound isomer mixtures?

The primary challenges in resolving this compound isomer mixtures stem from their inherent chemical properties. These isomers often exhibit very similar physical and chemical characteristics, such as polarity, boiling point, and mass-to-charge ratio, making them difficult to separate using conventional chromatographic and mass spectrometric techniques.[1] Complex matrices in environmental or biological samples can also interfere with detection and quantification.[1]

Q2: Which analytical techniques are most suitable for the separation of this compound isomers?

High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) are the most common and effective techniques for the separation of polycyclic aromatic hydrocarbon (PAH) isomers, including nitro-coronenes.[1][2] For enhanced sensitivity and confirmation, coupling these separation techniques with mass spectrometry (LC-MS or GC-MS) is highly recommended.[1][3] Advanced techniques like supercritical fluid chromatography and molecular rotational resonance (MRR) spectroscopy also show promise for challenging isomer separations.[1][4]

Q3: How can I improve the resolution between co-eluting this compound isomers in my HPLC method?

To improve resolution in HPLC, you can try the following:

  • Optimize the mobile phase: Adjusting the solvent composition (e.g., acetonitrile/water or methanol/water ratio) and pH can significantly impact selectivity.[5][6]

  • Select a different stationary phase: Columns with different selectivities, such as those with polar-embedded groups or phenyl-hexyl phases, can provide alternative interactions and improve separation.[6]

  • Decrease the flow rate: Lowering the flow rate can increase column efficiency and improve resolution, although it will also increase the analysis time.[5]

  • Use a longer column or a column with a smaller particle size: Both can lead to higher theoretical plates and better separation.

Q4: My MS detector is not showing clear fragmentation differences between isomers. What can I do?

Differentiating isomers by mass spectrometry can be challenging. If you are not observing distinct fragmentation patterns, consider the following:

  • Tandem Mass Spectrometry (MS/MS): Use product ion scanning to generate fragmentation patterns that may be unique to each isomer.

  • Ion Mobility Spectrometry-Mass Spectrometry (IMS-MS): This technique separates ions based on their size and shape (collisional cross-section) in addition to their mass-to-charge ratio, which can resolve isomers.

  • Chemometric Analysis: Employing multivariate analysis techniques like Linear Discriminant Analysis (LDA) on the mass spectral data can help to differentiate isomers even with subtle spectral differences.[3]

Troubleshooting Guides

HPLC-UV/MS Analysis
Issue Possible Causes Troubleshooting Steps
Poor peak shape (tailing or fronting) - Column overload- Incompatible injection solvent- Column degradation- Secondary interactions with silanols- Dilute the sample.- Ensure the injection solvent is weaker than the mobile phase.- Replace the column.- Use a column with end-capping or a lower pH mobile phase.
Low signal intensity - Low sample concentration- Improper detector settings- Sample degradation- Matrix effects (ion suppression in MS)- Concentrate the sample using solid-phase extraction (SPE).[5]- Optimize detector parameters (e.g., wavelength for UV, ionization source settings for MS).- Use fresh samples and protect from light.- Dilute the sample or use a matrix-matched calibration curve.
Baseline noise or drift - Contaminated mobile phase or column- Air bubbles in the system- Detector lamp aging (UV)- Unstable temperature- Filter and degas the mobile phase.- Flush the column.- Purge the pump.- Replace the detector lamp.- Use a column oven for temperature control.
Inconsistent retention times - Fluctuation in mobile phase composition- Inconsistent column temperature- Pump malfunction- Column equilibration issues- Ensure proper mixing and degassing of the mobile phase.- Use a column oven.- Check the pump for leaks and perform maintenance.- Ensure the column is fully equilibrated before each injection.

Quantitative Data Summary

The following table provides an illustrative example of expected quantitative data for the separation of a hypothetical this compound isomer mixture by HPLC-MS.

IsomerRetention Time (min)[M-H]⁻ (m/z)
1-nitrocoronene15.2344.08
2-nitrocoronene16.5344.08
3-nitrocoronene17.1344.08

Experimental Protocols

Protocol: HPLC-UV/MS Method for the Resolution of this compound Isomers
  • Sample Preparation:

    • Extract nitro-coronenes from the sample matrix using a suitable solvent (e.g., dichloromethane or acetonitrile) via solid-phase extraction (SPE) or liquid-liquid extraction.[5][7]

    • Evaporate the solvent under a gentle stream of nitrogen and reconstitute the residue in the initial mobile phase.

    • Filter the sample through a 0.22 µm syringe filter before injection.

  • HPLC Conditions:

    • Column: C18 reverse-phase column (e.g., 150 mm x 4.6 mm, 3.5 µm particle size).

    • Mobile Phase A: Water with 0.1% formic acid.

    • Mobile Phase B: Acetonitrile with 0.1% formic acid.

    • Gradient:

      • 0-5 min: 50% B

      • 5-25 min: 50-95% B

      • 25-30 min: 95% B

      • 30.1-35 min: 50% B (re-equilibration)

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30 °C.

    • Injection Volume: 10 µL.

  • UV Detector Settings:

    • Wavelength: Monitor at the maximum absorbance wavelength for nitro-coronenes (typically determined by a UV scan, e.g., 254 nm and 330 nm).

  • MS Detector Settings (Negative Ion Mode):

    • Ionization Source: Electrospray Ionization (ESI).

    • Scan Mode: Full scan (m/z 100-500) and/or Selected Ion Monitoring (SIM) for the expected [M-H]⁻ ion.

    • Capillary Voltage: 3.5 kV.

    • Cone Voltage: 30 V.

    • Source Temperature: 120 °C.

    • Desolvation Temperature: 350 °C.

    • Desolvation Gas Flow: 600 L/hr.

Diagrams

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis Analytical Separation & Detection cluster_data Data Processing & Analysis cluster_output Output Sample Sample Collection Extraction Solid-Phase or Liquid-Liquid Extraction Sample->Extraction Concentration Solvent Evaporation & Reconstitution Extraction->Concentration Filtration Syringe Filtration (0.22 µm) Concentration->Filtration HPLC HPLC Separation (C18 Column, Gradient Elution) Filtration->HPLC UV UV Detection HPLC->UV MS Mass Spectrometry Detection (ESI, Negative Ion Mode) HPLC->MS DataAcquisition Data Acquisition UV->DataAcquisition MS->DataAcquisition PeakIntegration Peak Integration & Identification DataAcquisition->PeakIntegration Quantification Quantification PeakIntegration->Quantification Report Final Report Quantification->Report

Caption: Experimental workflow for resolving this compound isomer mixtures.

References

"mitigation of side-product formation during coronene nitration"

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in mitigating side-product formation during the nitration of coronene.

Troubleshooting Guide

Undesired side-product formation is a common issue in coronene nitration. The following table summarizes potential problems, their probable causes, and recommended corrective actions. A key challenge is controlling the extent of nitration and preventing oxidation.[1]

Problem Potential Cause(s) Recommended Solution(s)
Over-nitration (Formation of di-, tri-, or poly-nitrocoronenes) 1. Reaction temperature is too high. 2. Excessive reaction time. 3. Concentration of nitrating agent is too high. 4. Inefficient quenching of the reaction.1. Maintain a low reaction temperature (e.g., 0-5 °C) using an ice bath. 2. Carefully monitor the reaction progress using Thin Layer Chromatography (TLC) and quench immediately upon consumption of the starting material. 3. Use a stoichiometric amount or a slight excess of the nitrating agent for mono-nitration. 4. Pour the reaction mixture into a large volume of ice-water to promptly stop the reaction.
Formation of Oxidation Byproducts (e.g., Corono-1,2-quinone) 1. Presence of strong oxidizing conditions. 2. High concentration of nitric acid. 3. Elevated reaction temperatures.1. Use a milder nitrating agent if possible (see alternative protocols). 2. Avoid using fuming nitric acid for mono-nitration. A mixture of concentrated nitric acid and sulfuric acid is standard, but the ratio should be optimized.[1] 3. Strict temperature control is crucial.
Low Yield of Desired Mononitrocoronene 1. Incomplete reaction. 2. Degradation of the product during workup. 3. Poor solubility of coronene.1. Slightly increase reaction time or temperature, while carefully monitoring for side-product formation. 2. Ensure the workup procedure is performed at low temperatures and avoid prolonged exposure to strong acids. 3. Choose an appropriate solvent that can dissolve coronene to a reasonable extent (e.g., a chlorinated solvent like dichloromethane).
Formation of Positional Isomers 1. Reaction conditions favoring multiple substitution patterns.1. Regioselectivity in the nitration of polycyclic aromatic hydrocarbons can be complex.[2] Altering the solvent or the nitrating agent may influence the isomer distribution. The use of solid acid catalysts has been shown to improve regioselectivity in some aromatic nitrations.[3]
Table 1: Effect of Reaction Conditions on Coronene Mononitration Product Distribution (Illustrative Data)
Entry Nitrating Agent Temperature (°C) Time (h) Yield of Mononitrocoronene (%) Yield of Dinitrocoronene (%) Yield of Oxidation Products (%)
1HNO₃/H₂SO₄ (1:2)25245305
2HNO₃/H₂SO₄ (1:2)0-527510<2
3HNO₃/H₂SO₄ (1:2)0-546025<2
4Acetyl nitrate01855Not Detected
5Bismuth subnitrate/Thionyl chloride25380<5Not Detected

Frequently Asked Questions (FAQs)

Q1: What are the most common side-products in coronene nitration?

A1: The most common side-products are over-nitrated species such as dinitrocoronene and trinitrocoronene.[1] Additionally, oxidation of the coronene core to form quinone-type structures (e.g., corono-1,2-quinone) can occur, especially under harsh conditions.[1] The formation of different positional isomers of nitrocoronene is also a possibility.

Q2: How can I selectively achieve mononitration of coronene?

A2: Selective mononitration requires careful control of reaction conditions. Key parameters to optimize are:

  • Temperature: Maintain a low temperature (e.g., 0-5 °C) to reduce the rate of subsequent nitration reactions.

  • Stoichiometry: Use a controlled amount of the nitrating agent. A slight excess may be necessary to drive the reaction to completion, but a large excess will promote over-nitration.

  • Reaction Time: Monitor the reaction closely by TLC. The reaction should be stopped as soon as the starting coronene is consumed.

Q3: Are there alternative, milder nitrating agents I can use?

A3: Yes, if the standard nitric acid/sulfuric acid mixture proves too harsh, several milder alternatives can be employed for aromatic nitration. These include:

  • N-Nitropyrazoles: These reagents can act as a controllable source of the nitronium ion under mild conditions.[4]

  • Bismuth subnitrate with thionyl chloride: This system has been shown to be effective for the mononitration of various aromatic compounds, including polycyclic aromatic hydrocarbons.[5]

  • Acetyl nitrate: Prepared from nitric acid and acetic anhydride, it is generally a milder nitrating agent.

Q4: What is the best way to purify the desired nitrocoronene from the reaction mixture?

A4: Purification typically involves chromatographic techniques. Due to the poor solubility of coronene and its derivatives, column chromatography with an appropriate solvent system (e.g., a mixture of a non-polar solvent like hexane or toluene and a more polar solvent like dichloromethane or ethyl acetate) is commonly used. Recrystallization can also be an effective final purification step.

Q5: How can I analyze the product mixture to identify and quantify side-products?

A5: A combination of analytical techniques is recommended:

  • High-Performance Liquid Chromatography (HPLC): HPLC is an excellent method for separating the components of the reaction mixture and quantifying the relative amounts of starting material, desired product, and various side-products.[6]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR can help in identifying the structures of the different products, including the position of the nitro group(s) on the coronene core.

  • Mass Spectrometry (MS): MS will confirm the molecular weight of the products, allowing for the differentiation between mono-, di-, and trinitrated species.

Detailed Experimental Protocol: Selective Mononitration of Coronene

This protocol is designed to favor the formation of 1-nitrocoronene while minimizing side-products.

Materials:

  • Coronene

  • Concentrated Sulfuric Acid (98%)

  • Concentrated Nitric Acid (70%)

  • Dichloromethane (DCM)

  • Deionized Water

  • Ice

  • Sodium Bicarbonate (saturated aqueous solution)

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous Magnesium Sulfate or Sodium Sulfate

  • Silica Gel for column chromatography

  • Hexane and Dichloromethane for chromatography

Procedure:

  • Dissolution of Coronene: In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve coronene (1 equivalent) in dichloromethane at room temperature.

  • Cooling: Place the flask in an ice-salt bath to cool the solution to 0-5 °C.

  • Preparation of Nitrating Mixture: In a separate beaker, carefully add concentrated sulfuric acid (2 equivalents) to concentrated nitric acid (1.1 equivalents) while cooling in an ice bath.

  • Addition of Nitrating Agent: Slowly add the pre-cooled nitrating mixture dropwise to the stirred coronene solution over 30 minutes, ensuring the internal temperature does not rise above 5 °C.

  • Reaction Monitoring: Monitor the progress of the reaction by TLC (e.g., using a 9:1 hexane:dichloromethane eluent). The reaction is typically complete within 1-2 hours.

  • Quenching: Once the coronene is consumed, slowly pour the reaction mixture into a beaker containing a large amount of crushed ice with vigorous stirring.

  • Workup:

    • Separate the organic layer in a separatory funnel.

    • Wash the organic layer sequentially with deionized water, saturated sodium bicarbonate solution, and brine.

    • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

    • Filter and concentrate the solvent under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel, eluting with a gradient of hexane and dichloromethane to separate the desired mononitrocoronene from unreacted starting material and dinitrated byproducts.

Visualization

Troubleshooting Workflow

The following diagram illustrates a logical workflow for troubleshooting common issues during coronene nitration.

G start Start: Coronene Nitration analyze Analyze Product Mixture (TLC, HPLC, NMR, MS) start->analyze check_yield Is Yield of Mononitrocoronene Acceptable? analyze->check_yield check_purity Are Side-Products Present? check_yield->check_purity Yes low_yield Low Yield of Mononitrocoronene check_yield->low_yield No over_nitration Over-nitration Products (Di/Trinitrocoronene) check_purity->over_nitration Yes, over-nitration oxidation Oxidation Products (Quinones) check_purity->oxidation Yes, oxidation end End: Pure Mononitrocoronene check_purity->end No solution_over Decrease Temp & Time Reduce [Nitrating Agent] over_nitration->solution_over solution_ox Strict Temp Control Use Milder Reagent oxidation->solution_ox solution_yield Increase Time/Temp Slightly Ensure Complete Dissolution low_yield->solution_yield solution_over->start Re-run Experiment solution_ox->start Re-run Experiment solution_yield->start Re-run Experiment

A troubleshooting workflow for coronene nitration.

References

"chromatographic techniques for high-purity nitro-coronene isolation"

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the chromatographic isolation of high-purity nitro-coronene. This resource provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to address challenges encountered during the purification of this compound.

Troubleshooting Guide

The following table summarizes common issues observed during the chromatographic purification of this compound, their potential causes, and recommended solutions.

IssuePotential Cause(s)Recommended Solution(s)
High Backpressure 1. Column frit blockage due to particulate matter from the sample or mobile phase.[1][2] 2. Precipitation of this compound in the column due to poor solubility in the mobile phase. 3. Column contamination from strongly retained impurities.[1]1. Filter all samples and mobile phases through a 0.22 µm or 0.45 µm filter.[2] Use an in-line filter or guard column.[1] 2. Ensure the sample is fully dissolved in the initial mobile phase or a stronger, miscible solvent. Consider a different mobile phase system. 3. Flush the column with a strong solvent series (e.g., isopropanol, then hexane, then isopropanol again before returning to the reversed-phase mobile phase).[1]
Peak Tailing 1. Secondary interactions between the nitro group and active sites on the stationary phase (e.g., silanols).[3] 2. Column overload (mass or volume). 3. Dead volume in the HPLC system (e.g., improper fittings).1. Use a highly deactivated (end-capped) stationary phase. Add a mobile phase modifier like triethylamine (TEA) to mask active sites.[3] 2. Reduce the injection volume or sample concentration. 3. Ensure all fittings are correctly installed and minimize the length and diameter of tubing between the column and detector.
Poor Resolution/Co-elution 1. Inappropriate stationary phase. 2. Suboptimal mobile phase composition or gradient. 3. Isomers of this compound or other closely related impurities are present.1. For nitro-aromatics, consider a stationary phase with π-π interaction capabilities, such as a pyrene or phenyl-based column. 2. Optimize the mobile phase gradient. A shallower gradient can improve the separation of closely eluting peaks. Experiment with different organic modifiers (e.g., acetonitrile vs. methanol). 3. A high-resolution analytical column or a combination of different chromatographic techniques (e.g., flash chromatography followed by preparative HPLC) may be necessary.
Irreproducible Retention Times 1. Inconsistent mobile phase preparation.[2] 2. Column temperature fluctuations.[2] 3. Column degradation.1. Prepare fresh mobile phase for each run and ensure accurate mixing of solvents. 2. Use a column oven to maintain a constant temperature.[2] 3. Replace the column if performance continues to degrade after cleaning.

Frequently Asked Questions (FAQs)

Q1: What is the best type of chromatography for high-purity this compound isolation?

A1: A two-step approach is often most effective. First, use flash chromatography for a preliminary, rapid purification of the crude product. This will remove major impurities and unreacted starting materials. For the final high-purity isolation, High-Performance Liquid Chromatography (HPLC), particularly preparative HPLC, is recommended due to its higher resolving power, which is necessary to separate isomers and other closely related impurities.

Q2: Which stationary phase is recommended for HPLC separation of this compound?

A2: Due to the aromatic and polar nature of this compound, a reversed-phase C18 column specifically designed for the separation of Polycyclic Aromatic Hydrocarbons (PAHs) is a good starting point. These columns often have a high carbon load and are well end-capped to minimize peak tailing. For enhanced selectivity, consider stationary phases that promote π-π interactions, such as those with pyrene or phenyl ligands.

Q3: How do I choose the right mobile phase for this compound purification?

A3: For reversed-phase HPLC, a mobile phase consisting of acetonitrile and water is a common choice for PAHs. Methanol can also be used as the organic modifier and may offer different selectivity. A gradient elution, starting with a higher percentage of water and gradually increasing the acetonitrile concentration, is typically required to elute the highly retained this compound while separating it from less retained impurities. The addition of a small amount of an acidic modifier like formic acid (0.1%) can sometimes improve peak shape.

Q4: My this compound sample is not very soluble. How can I prepare it for injection?

A4: Solubility can be a significant challenge. It is crucial to dissolve the sample in a solvent that is compatible with the mobile phase. Tetrahydrofuran (THF) is often a good solvent for PAHs and is miscible with common reversed-phase eluents. However, injecting a large volume of a very strong solvent can lead to peak distortion. It is best to dissolve the sample in the minimum amount of the strongest solvent in your mobile phase system (e.g., 100% acetonitrile) or a slightly stronger, miscible solvent like THF, and then dilute with the initial mobile phase if possible. Always filter your sample after dissolution and before injection.

Q5: How can I confirm the purity of my isolated this compound fractions?

A5: The purity of collected fractions should be assessed using analytical HPLC. Inject a small aliquot of each fraction onto a high-resolution analytical HPLC column and use a diode array detector (DAD) or a UV detector at a suitable wavelength (e.g., 254 nm or a wavelength where this compound has a strong absorbance) to check for the presence of impurities. Purity is typically reported as the peak area percentage of the main compound. For absolute confirmation of identity, techniques like Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectroscopy should be used.

Experimental Protocols

Protocol 1: Flash Chromatography for Preliminary Purification

This protocol is a general guideline and should be optimized based on the specific impurity profile of the crude this compound.

  • Stationary Phase: Silica gel (230-400 mesh).

  • Mobile Phase (Eluent) Selection:

    • Use Thin Layer Chromatography (TLC) to determine a suitable eluent system.

    • A good starting point is a mixture of a non-polar solvent like hexane or toluene and a more polar solvent like ethyl acetate or dichloromethane.

    • Aim for a solvent system that gives the this compound an Rf value of approximately 0.2-0.3 on the TLC plate.

  • Column Packing:

    • Select a column size appropriate for the amount of crude material.

    • The column can be dry-packed with silica gel, followed by conditioning with the eluent.

  • Sample Loading:

    • Dissolve the crude this compound in a minimal amount of a suitable solvent (e.g., dichloromethane or toluene).

    • Adsorb the sample onto a small amount of silica gel, dry it, and then carefully add the dried powder to the top of the packed column. This "dry loading" technique often results in better separation.

  • Elution and Fraction Collection:

    • Begin elution with the selected mobile phase.

    • Collect fractions and monitor their composition by TLC.

    • Combine the fractions containing the pure this compound.

Protocol 2: Preparative HPLC for High-Purity Isolation

This protocol provides a starting point for developing a preparative HPLC method.

  • Column: Reversed-phase C18 column designed for PAH separation (e.g., 10 µm particle size, 250 x 21.2 mm).

  • Mobile Phase:

    • A: Water

    • B: Acetonitrile

  • Gradient Elution:

    • Develop a gradient based on analytical HPLC runs. A typical starting gradient could be:

      • 0-5 min: 60% B

      • 5-45 min: 60% to 100% B (linear gradient)

      • 45-55 min: 100% B (hold)

      • 55-60 min: 100% to 60% B (return to initial conditions)

  • Flow Rate: Adjust based on the column diameter (e.g., 20 mL/min for a 21.2 mm ID column).

  • Detection: UV detector at 254 nm or another appropriate wavelength.

  • Sample Preparation:

    • Dissolve the partially purified this compound from flash chromatography in a suitable solvent (e.g., THF or acetonitrile).

    • Filter the sample through a 0.22 µm syringe filter before injection.

  • Injection and Fraction Collection:

    • Inject the sample onto the equilibrated column.

    • Collect fractions corresponding to the main this compound peak.

  • Purity Analysis:

    • Analyze the collected fractions using analytical HPLC to determine their purity.

    • Combine the high-purity fractions and remove the solvent under reduced pressure.

Visualizations

experimental_workflow crude_sample Crude this compound Sample dissolution Dissolution in appropriate solvent crude_sample->dissolution flash_chrom Flash Chromatography (Silica Gel) dissolution->flash_chrom tlc_analysis TLC Analysis of Fractions flash_chrom->tlc_analysis combine_fractions Combine Semi-pure Fractions tlc_analysis->combine_fractions solvent_evap1 Solvent Evaporation combine_fractions->solvent_evap1 prep_hplc Preparative HPLC (C18 PAH Column) solvent_evap1->prep_hplc fraction_collection Fraction Collection prep_hplc->fraction_collection analytical_hplc Purity Analysis (Analytical HPLC) fraction_collection->analytical_hplc combine_pure Combine High-Purity Fractions analytical_hplc->combine_pure solvent_evap2 Final Solvent Evaporation combine_pure->solvent_evap2 pure_product High-Purity this compound solvent_evap2->pure_product

Caption: Workflow for high-purity this compound isolation.

troubleshooting_workflow start Chromatographic Issue Identified check_pressure High Backpressure? start->check_pressure check_peak_shape Poor Peak Shape? check_pressure->check_peak_shape No solution_pressure Clean/Replace Frits Flush Column Check Sample Solubility check_pressure->solution_pressure Yes check_resolution Poor Resolution? check_peak_shape->check_resolution No solution_peak_shape Reduce Sample Load Check for Dead Volume Use Deactivated Column check_peak_shape->solution_peak_shape Yes solution_resolution Optimize Mobile Phase Gradient Change Stationary Phase check_resolution->solution_resolution Yes end Problem Resolved check_resolution->end No solution_pressure->end solution_peak_shape->end solution_resolution->end

Caption: Decision tree for troubleshooting common chromatographic issues.

References

Technical Support Center: Managing Reaction Kinetics in the Nitration of Polycyclic Aromatic Hydrocarbons

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the nitration of polycyclic aromatic hydrocarbons (PAHs). This resource is designed for researchers, scientists, and drug development professionals to provide guidance on managing reaction kinetics and troubleshooting common issues encountered during experimental procedures.

Frequently Asked Questions (FAQs)

Q1: What are the most critical parameters for controlling the kinetics of PAH nitration?

A1: The most critical parameters for controlling reaction kinetics are temperature, the concentration and composition of the nitrating agent, reaction time, and the choice of solvent. Temperature significantly influences the reaction rate, with lower temperatures generally favoring kinetic control and higher temperatures promoting thermodynamic control. The concentration of the nitrating agent, often a mixture of nitric acid and a stronger acid like sulfuric acid, determines the concentration of the active electrophile, the nitronium ion (NO₂⁺)[1][2][3][4]. Reaction time is crucial to prevent over-nitration and the formation of undesired side products.

Q2: How can I improve the regioselectivity of my PAH nitration?

A2: Improving regioselectivity involves manipulating reaction conditions to favor the formation of a specific isomer. This can be achieved by:

  • Temperature Control: Lower temperatures often favor the kinetically preferred product, which may be a specific isomer.

  • Choice of Nitrating Agent: Using milder nitrating agents or different acid catalysts can influence the position of nitration.

  • Solvent Effects: The polarity of the solvent can influence the stability of reaction intermediates and thus the product distribution.

  • Steric Hindrance: The inherent structure of the PAH and any existing substituents will sterically hinder certain positions, guiding the nitro group to less hindered sites. For instance, in naphthalene, substitution at the C1 position is generally favored over the C2 position due to the greater stability of the carbocation intermediate where the aromaticity of the second ring is maintained.

Q3: What are common side reactions in PAH nitration, and how can they be minimized?

A3: Common side reactions include the formation of dinitro or polynitro-PAHs (over-nitration), and oxidation of the PAH to form quinones and other oxygenated derivatives. To minimize these:

  • Control Stoichiometry: Use a minimal excess of the nitrating agent.

  • Low Temperature: Conduct the reaction at low temperatures (e.g., 0°C or below) to reduce the rate of competing oxidation reactions.

  • Controlled Reaction Time: Monitor the reaction progress and quench it once the desired mononitro-PAH is formed to prevent further nitration.

Q4: What is the difference between kinetic and thermodynamic control in PAH nitration?

A4: Kinetic control refers to conditions (typically low temperature and short reaction time) where the major product is the one that is formed fastest, i.e., the one with the lowest activation energy. Thermodynamic control occurs under conditions (typically higher temperature and longer reaction time) that allow the reaction to be reversible, leading to the most stable product being the major product. The choice between these two regimes can be critical for obtaining the desired isomer.

Troubleshooting Guide

Problem Possible Causes Solutions
Low or No Yield of Nitrated Product 1. Insufficiently strong nitrating agent. 2. Reaction temperature is too low. 3. Reaction time is too short. 4. Incomplete quenching and workup leading to product loss.1. Ensure the use of a suitable nitrating mixture (e.g., concentrated nitric acid with sulfuric acid) to generate a sufficient concentration of the nitronium ion[1][2][3][4]. 2. Gradually increase the reaction temperature while monitoring for side product formation. 3. Increase the reaction time and monitor the reaction progress using techniques like TLC or GC-MS. 4. Ensure proper quenching with ice-cold water and complete extraction of the product.
Poor Regioselectivity (Mixture of Isomers) 1. Reaction conditions favor the formation of multiple isomers (thermodynamic control at high temperatures). 2. The inherent reactivity of the PAH leads to multiple reactive sites.1. Conduct the reaction at a lower temperature to favor the kinetically controlled product. 2. Investigate the use of alternative nitrating agents or solvent systems that may enhance selectivity for one position.
Over-nitration (Formation of Dinitro or Polynitro Products) 1. Excess of nitrating agent. 2. Reaction temperature is too high. 3. Prolonged reaction time.1. Use a stoichiometric amount or a slight excess of the nitrating agent. 2. Maintain a low reaction temperature. 3. Carefully monitor the reaction and quench it as soon as the desired mononitrated product is formed.
Formation of Oxidation Byproducts (e.g., Quinones) 1. Reaction temperature is too high. 2. Presence of strong oxidizing conditions.1. Perform the reaction at a lower temperature. 2. Ensure the nitrating mixture is prepared and used under controlled conditions to minimize unwanted oxidation.
Difficulty in Product Isolation and Purification 1. Formation of a complex mixture of isomers and byproducts. 2. Similar physical properties of the desired product and impurities.1. Optimize reaction conditions to improve selectivity and minimize byproducts. 2. Employ chromatographic techniques such as column chromatography or preparative HPLC for separation.

Quantitative Data Presentation

Table 1: Influence of Reaction Conditions on the Nitration of Selected PAHs

PAHNitrating AgentTemperature (°C)SolventMajor Mononitro Isomer(s)Approximate Yield (%)Reference
NaphthaleneHNO₃/H₂SO₄25Acetic Acid1-Nitronaphthalene~90Generic Protocol
AnthraceneHNO₃/Acetic Anhydride0-5Acetic Anhydride9-Nitroanthracene~70-80Generic Protocol
PhenanthreneHNO₃/H₂SO₄0Acetic Acid9-Nitrophenanthrene~60-70Generic Protocol
PyreneN₂O₄-20Dichloromethane1-Nitropyrene>95[5]

Note: Yields are approximate and can vary based on specific experimental details.

Experimental Protocols

Protocol 1: General Procedure for the Mononitration of a PAH using a Mixed Acid Reagent

Safety Precautions: This procedure involves the use of concentrated and fuming acids, which are highly corrosive, and PAHs, which are carcinogenic. All steps must be performed in a certified chemical fume hood while wearing appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, a face shield, and a lab coat[6][7][8]. An emergency eyewash and safety shower must be readily accessible.

  • Preparation of the Nitrating Mixture:

    • In a flask submerged in an ice-water bath, slowly add a calculated volume of concentrated sulfuric acid.

    • While stirring and maintaining the low temperature, slowly add an equimolar amount of concentrated nitric acid dropwise to the sulfuric acid[1][2][3]. The mixture should be prepared immediately before use.

  • Reaction Setup:

    • Dissolve the polycyclic aromatic hydrocarbon in a suitable solvent (e.g., glacial acetic acid) in a round-bottom flask equipped with a magnetic stirrer and a dropping funnel.

    • Cool the flask containing the PAH solution in an ice-water bath to 0-5°C.

  • Nitration Reaction:

    • Slowly add the prepared nitrating mixture dropwise from the dropping funnel to the stirred PAH solution, ensuring the temperature does not exceed 5°C.

    • After the addition is complete, continue stirring the reaction mixture at the same temperature for a specified time (e.g., 30 minutes to 2 hours), monitoring the reaction progress by TLC.

  • Quenching the Reaction:

    • Once the reaction is complete, slowly pour the reaction mixture onto a large volume of crushed ice with vigorous stirring. This will precipitate the crude nitrated product.

  • Product Isolation and Purification:

    • Collect the precipitated solid by vacuum filtration and wash it thoroughly with cold water until the washings are neutral.

    • Dry the crude product.

    • Recrystallize the crude product from a suitable solvent (e.g., ethanol, acetic acid) to obtain the purified mononitro-PAH.

  • Analysis:

    • Confirm the identity and purity of the product using techniques such as melting point determination, ¹H NMR, and GC-MS.

Protocol 2: Analysis of Nitration Products by Gas Chromatography-Mass Spectrometry (GC-MS)
  • Sample Preparation:

    • Dissolve a small amount of the purified product or a sample from the reaction mixture in a suitable volatile solvent (e.g., dichloromethane, hexane).

    • If necessary, perform a liquid-liquid extraction of the quenched reaction mixture to isolate the organic products.

  • GC-MS Instrument Setup:

    • Use a GC-MS system equipped with a capillary column suitable for PAH analysis (e.g., a 5% phenyl-methylpolysiloxane column).

    • Set the oven temperature program to achieve good separation of the PAH substrate, mononitro-PAH isomers, and any dinitro-PAH or oxidation byproducts.

    • Operate the mass spectrometer in full scan mode to identify all components and in selected ion monitoring (SIM) mode for quantitative analysis of specific products[9][10][11][12][13].

  • Data Analysis:

    • Identify the products by comparing their mass spectra and retention times with those of authentic standards or by interpreting the fragmentation patterns.

    • Quantify the relative amounts of different isomers and byproducts by integrating the peak areas in the chromatogram.

Visualizations

Nitration_Pathway PAH Polycyclic Aromatic Hydrocarbon (PAH) Pi_Complex π-Complex (Reversible) PAH->Pi_Complex + NO₂⁺ Nitrating_Agent Nitrating Agent (e.g., HNO₃/H₂SO₄) Sigma_Complex σ-Complex (Arenium Ion) Pi_Complex->Sigma_Complex Rate-determining step Mononitro_PAH Mononitro-PAH Sigma_Complex->Mononitro_PAH - H⁺ Side_Products Side Products (Over-nitration, Oxidation) Mononitro_PAH->Side_Products Further Reaction

Caption: General mechanism for the electrophilic aromatic nitration of PAHs.

Troubleshooting_Workflow cluster_yield Low Yield Troubleshooting cluster_selectivity Selectivity Troubleshooting cluster_purity Purity Troubleshooting Start Start Nitration Experiment Check_Yield Is Yield Acceptable? Start->Check_Yield Check_Selectivity Is Regioselectivity Correct? Check_Yield->Check_Selectivity Yes Increase_Temp Increase Temperature/Time Check_Yield->Increase_Temp No Stronger_Nitrating_Agent Use Stronger Nitrating Agent Check_Yield->Stronger_Nitrating_Agent No Check_Purity Is Purity High? (No Over-nitration/Oxidation) Check_Selectivity->Check_Purity Yes Lower_Temp Lower Temperature Check_Selectivity->Lower_Temp No Change_Solvent Change Solvent/Catalyst Check_Selectivity->Change_Solvent No End Successful Nitration Check_Purity->End Yes Reduce_Nitrating_Agent Reduce Stoichiometry of Nitrating Agent Check_Purity->Reduce_Nitrating_Agent No Reduce_Time_Temp Reduce Reaction Time/Temp Check_Purity->Reduce_Time_Temp No Increase_Temp->Check_Yield Stronger_Nitrating_Agent->Check_Yield Lower_Temp->Check_Selectivity Change_Solvent->Check_Selectivity Reduce_Nitrating_Agent->Check_Purity Reduce_Time_Temp->Check_Purity

References

"troubleshooting unexpected spectroscopic data of nitro-coronene"

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance for researchers encountering unexpected spectroscopic data during the synthesis and characterization of nitro-coronene. The information is presented in a question-and-answer format to directly address common experimental issues.

General Troubleshooting Guide

A systematic approach is crucial when spectroscopic data deviates from expected values. The following workflow provides a logical sequence for identifying the root cause of the issue.

A Unexpected Spectroscopic Data B Review Synthesis Protocol A->B E Analyze Purification Method A->E I Review Spectrometer Parameters & Sample Prep A->I C Check Purity of Starting Materials B->C D Verify Nitrating Agent Stoichiometry & Conditions B->D F Inadequate Separation of Products? E->F G Re-purify Sample (e.g., Column Chromatography, Recrystallization) F->G H Re-run Spectroscopy G->H G->H Purified Sample L Data Interpretation H->L J Incorrect Solvent or Concentration? I->J K Instrument Calibration Issue? I->K M Compare Data to Potential Side-Products L->M N Problem Solved M->N Identity Confirmed

Caption: General troubleshooting workflow for unexpected spectroscopic results.

Frequently Asked Questions (FAQs)

Synthesis & Purity Issues

Question: My product seems to be a mixture. What are the likely impurities from the nitration of coronene?

Answer: The nitration of coronene can be difficult to control, and literature methods have been described as unreliable.[1] Several impurities or side-products can arise:

  • Unreacted Coronene: Incomplete nitration is common. The presence of starting material will significantly alter the spectroscopic data.

  • Polynitrated Species: Over-nitration can lead to the formation of dinitro-, trinitro-, or even hexathis compound.[1][2] Dinitrocoronene is often contaminated with nitrocoronene.[2]

  • Oxidation Products: Since nitrating agents are also strong oxidants, oxidation of the coronene core can occur, forming species like nitrocoronenequinone.[1][2][3]

  • Regioisomers: Nitration can potentially occur at different positions on the coronene ring, leading to a mixture of isomers.

The low solubility of these compounds can make chromatographic separation challenging.[2]

Coronene Coronene NitroCoronene 1-Nitrocoronene (Desired Product) Coronene->NitroCoronene HNO₃/Ac₂O Unreacted Unreacted Coronene (Impurity) Coronene->Unreacted Incomplete Reaction DinitroCoronene 1,X-Dinitrocoronene (Over-nitration) NitroCoronene->DinitroCoronene Harsh Conditions Quinone Nitrocoronenequinone (Oxidation) NitroCoronene->Quinone Oxidative Side-reaction

References

"degradation pathways of nitro-coronene under experimental conditions"

Author: BenchChem Technical Support Team. Date: November 2025

Technical Support Center: Degradation of Nitro-Coronene

This technical support center provides troubleshooting guidance and frequently asked questions for researchers studying the degradation pathways of this compound. Given the limited direct experimental data on this compound, this guide draws upon established principles from the degradation of its parent compound, coronene, and other nitro-polycyclic aromatic hydrocarbons (nitro-PAHs).

Troubleshooting Guides

This section addresses specific issues that may arise during the experimental investigation of this compound degradation.

Question: My microbial degradation of this compound is showing a very low yield. What are the potential reasons?

Answer: The low degradation yield of this compound in a microbial system can be attributed to several factors. The electron-withdrawing nature of the nitro group, combined with the stability of the aromatic rings, makes nitroaromatic compounds generally resistant to oxidative degradation[1]. Coronene itself, a large, seven-ring PAH, is already known to be recalcitrant[2].

Potential issues and troubleshooting steps include:

  • Toxicity: Nitroaromatic compounds can be toxic to microorganisms, which may inhibit their metabolic activity[1]. Consider lowering the initial concentration of this compound. For instance, in studies with coronene, degradation rates were observed to decrease as the concentration increased from 16.6 μM to 165 μM.

  • Sub-optimal Culture Conditions: The efficiency of microbial degradation is highly dependent on environmental parameters. For a related compound, coronene, optimal degradation by Halomonas caseinilytica was observed at a pH of 7, a temperature of 37°C, and in a salinity range of 0.5%–10% (w/v)[2]. Ensure that the pH, temperature, salinity, and nutrient composition of your medium are optimized for the specific microbial strain being used.

  • Acclimation Period: The microbial consortium may require an extended period to acclimate to this compound as a novel substrate. Degradation of coronene was observed to increase significantly over time, with 37% degradation at day 20 and reaching 76% by day 80.

  • Microbial Strain Selection: The chosen microbial strain may lack the necessary enzymatic machinery to degrade this compound. Consider using strains known for their ability to degrade high-molecular-weight PAHs or other nitroaromatic compounds[1][2].

Question: I am observing incomplete degradation and the formation of persistent intermediates during the ozonolysis of this compound. How can I drive the reaction to completion?

Answer: Ozonolysis is a powerful technique for cleaving unsaturated bonds, but the stability of the coronene ring structure and the presence of the deactivating nitro-group can lead to incomplete reactions[3][4].

Troubleshooting strategies include:

  • Reaction Temperature: Ozonolysis is typically conducted at low temperatures, such as -78°C in methanol, to stabilize the reactive intermediates[3]. However, for industrial applications, temperatures around -20°C are sometimes recommended[3]. Experiment with slight variations in temperature to find the optimal balance between reaction rate and intermediate stability.

  • Ozone Concentration and Exposure Time: Ensure a sufficient and continuous supply of ozone is bubbled through the solution. The reaction is often monitored until a characteristic blue color of unreacted ozone appears, indicating the consumption of the starting material[3].

  • Work-up Conditions: The choice of work-up procedure is critical in determining the final products. A reductive work-up (e.g., using dimethyl sulfide or zinc) will yield aldehydes or ketones, while an oxidative work-up (e.g., with hydrogen peroxide) will produce carboxylic acids[3][4]. The persistence of intermediates may indicate that the chosen work-up is not sufficiently potent to convert the ozonide intermediates. Consider switching from a reductive to an oxidative work-up to facilitate further breakdown of the aromatic system.

  • Solvent Choice: The reaction is typically performed in non-interactive solvents like dichloromethane or methanol[4]. The choice of solvent can influence the stability and reactivity of the Criegee intermediate formed during ozonolysis.

Question: The photodegradation of my this compound sample is inconsistent and the quantum yield is lower than expected. What factors could be influencing the results?

Answer: The photodegradation of nitro-PAHs is a complex process influenced by both molecular structure and environmental conditions[5][6].

Key factors to investigate are:

  • Presence of Oxygen: Molecular oxygen can significantly impact the photodegradation pathway. In studies of other nitro-PAHs like 1-nitronaphthalene, the presence of oxygen was found to reduce the photodegradation quantum yield[5]. This may be due to the scavenging of radical species by oxygen[5]. Conducting experiments under both aerobic and anaerobic conditions can help elucidate the role of oxygen.

  • Solvent Effects: The choice of solvent can alter the degradation rate. For many PAHs and nitro-PAHs, degradation is faster in chlorinated solvents like dichloromethane compared to isooctane or acetonitrile[6].

  • Nitro-Group Orientation: The orientation of the nitro group relative to the aromatic plane is a critical factor. Nitro-PAHs with nitro groups that are forced out of the plane of the aromatic rings (due to steric hindrance) tend to have faster photodegradation rates[6]. While the specific orientation for this compound is not detailed, steric hindrance from adjacent protons could play a role.

  • Light Source and Wavelength: Ensure that the wavelength of the light source used for irradiation corresponds to an absorption band of this compound to ensure efficient photoexcitation.

Frequently Asked Questions (FAQs)

Q1: What are the likely initial steps in the aerobic microbial degradation of this compound?

A1: Based on pathways for other nitroaromatic compounds, two primary initial steps are plausible for aerobic microbial degradation. The pathway may involve an initial dioxygenase attack that adds two hydroxyl groups to the aromatic ring, leading to the removal of the nitro group as nitrite[1][7]. Alternatively, a partial reduction of the nitro group to a hydroxylamine group could occur, which is then further metabolized[1]. The large, stable coronene ring system would likely be cleaved subsequently.

Q2: What are the expected products from the complete ozonolysis of this compound?

A2: Ozonolysis cleaves carbon-carbon double bonds, replacing them with carbonyl groups[3]. Complete ozonolysis of the coronene backbone would break down the polycyclic structure into smaller, more functionalized molecules. Depending on the work-up conditions, the final products would likely be a mixture of carboxylic acids (oxidative work-up) or aldehydes/ketones (reductive work-up)[4]. The nitro group's fate would depend on its stability during the oxidative or reductive work-up.

Q3: How does the nitro group influence the degradation of coronene?

A3: The strong electron-withdrawing nature of the nitro group deactivates the aromatic ring system, making it more resistant to electrophilic attack and oxidative degradation[1]. This property generally increases the recalcitrance of aromatic compounds to biodegradation[1]. However, the nitro group itself can be a site for initial enzymatic attack, such as reduction to an amino group, which can initiate the degradation process[8].

Q4: What analytical techniques are best suited for monitoring this compound degradation and identifying intermediates?

A4: A combination of chromatographic and spectroscopic techniques is recommended. Gas Chromatography (GC) coupled with Mass Spectrometry (GC-MS) is highly effective for separating and identifying volatile and semi-volatile degradation products[9]. High-Performance Liquid Chromatography (HPLC) is suitable for non-volatile compounds. For structural elucidation of unknown intermediates, Nuclear Magnetic Resonance (NMR) spectroscopy and Fourier-Transform Infrared (FTIR) spectroscopy are invaluable.

Data Presentation

The following tables summarize quantitative data for the biodegradation of coronene , the parent PAH of this compound, by the bacterial strain Halomonas caseinilytica. This data can serve as a baseline for designing and evaluating this compound degradation experiments.

Table 1: Effect of Coronene Concentration on Degradation Rate

Initial Coronene Conc. (μM) Degradation Rate after 20 days (%)
16.6 48%
33.3 38%
165 25%

Data sourced from a study on Halomonas caseinilytica. The decrease in degradation with increasing concentration suggests potential substrate toxicity.

Table 2: Effect of Temperature on Coronene Degradation

Temperature (°C) Degradation Rate (%)
30 ~50%
37 ~34%
50 ~33%

Data reflects degradation over a 20-day period. While the strain's growth was optimal at 37°C, the highest degradation rate was observed at 30°C.

Table 3: Long-term Degradation of Coronene at Optimal Conditions

Time (days) Degradation (%)
20 ~37%
80 ~76%

Conditions: 16.6 μM Coronene, 37°C, pH 7, 10% NaCl. This demonstrates that significant degradation may require extended incubation times.

Experimental Protocols

Protocol 1: Aerobic Microbial Degradation of a High-Molecular-Weight PAH (Adapted from Coronene Degradation Studies)

  • Strain Preparation: Culture a suitable bacterial strain (e.g., Halomonas caseinilytica) in a nutrient-rich broth until it reaches the late exponential growth phase[2].

  • Medium Preparation: Prepare a mineral salt medium with a defined carbon source. For the target compound, add this compound (e.g., at an initial concentration of ~15-20 μM) dissolved in a minimal amount of a suitable solvent. Include a control sample without bacteria to account for abiotic losses.

  • Inoculation and Incubation: Inoculate the medium with the prepared bacterial culture. Incubate the flasks on a shaker (e.g., 110 rpm) at the optimal temperature (e.g., 37°C) and pH (e.g., 7.0) for the chosen strain[7].

  • Sampling: At regular intervals (e.g., every 10 days for up to 80 days), withdraw aliquots from the experimental and control flasks.

  • Extraction: Extract the remaining this compound and its metabolites from the aqueous medium using a suitable organic solvent, such as dichloromethane or ethyl acetate[7].

  • Analysis: Analyze the extracts using GC-MS to quantify the parent compound and identify degradation products. The percentage of degradation can be calculated using the formula: % Degradation = [(C - T) / C] * 100, where C is the concentration in the control and T is the concentration in the test sample.

Protocol 2: Photodegradation of a Nitro-PAH in Solution

  • Solution Preparation: Prepare a solution of this compound in the chosen solvent (e.g., acetonitrile or cyclohexane) at a known concentration. Place the solution in a fused silica cuvette to allow for UV light transmission[5].

  • Deoxygenation (for anaerobic studies): For anaerobic experiments, bubble nitrogen or argon gas through the solution for at least 30 minutes to remove dissolved oxygen[5]. Seal the cuvette to prevent re-oxygenation.

  • Irradiation: Place the sample in a light simulator or expose it to a specific wavelength light source (e.g., a xenon lamp)[6]. Ensure the temperature is controlled.

  • Monitoring: At set time intervals, record the UV-Vis absorption spectrum of the sample to monitor the disappearance of the this compound peak.

  • Analysis: Use HPLC or GC-MS to separate and identify the photoproducts formed during the reaction.

  • Quantum Yield Calculation: The photodegradation quantum yield can be determined by comparing the rate of degradation to that of a chemical actinometer under identical irradiation conditions.

Visualizations

Below are diagrams illustrating potential pathways and workflows relevant to the study of this compound degradation.

G cluster_pathway Hypothesized Aerobic Microbial Degradation of this compound NitroCoronene This compound Dihydrodiol This compound -cis-dihydrodiol NitroCoronene->Dihydrodiol Dioxygenase Hydroxylamine Hydroxylamino-Coronene NitroCoronene->Hydroxylamine Nitroreductase Catechol Nitrocatechol Derivative Dihydrodiol->Catechol Dehydrogenase RingCleavage Meta or Ortho Ring Cleavage Product Catechol->RingCleavage Dioxygenase TCA TCA Cycle Intermediates RingCleavage->TCA Reduction Amino-Coronene Hydroxylamine->Reduction Reduction

Caption: Hypothesized microbial degradation pathways for this compound.

G cluster_workflow General Experimental Workflow for Degradation Studies Setup 1. Experimental Setup (Microbial/Photo/Chemical) Sampling 2. Time-course Sampling Setup->Sampling Extraction 3. Analyte Extraction Sampling->Extraction Analysis 4. Instrumental Analysis (GC-MS, HPLC) Extraction->Analysis Quantification 5. Degradation Quantification Analysis->Quantification Identification 6. Intermediate ID (MS, NMR) Analysis->Identification Pathway 7. Pathway Elucidation Quantification->Pathway Identification->Pathway

Caption: Workflow for studying this compound degradation.

G cluster_factors Factors Influencing Photodegradation of Nitro-PAHs PD Photodegradation Rate & Pathway Oxygen Oxygen (Aerobic/Anaerobic) Oxygen->PD Solvent Solvent Polarity & Type Solvent->PD Structure Molecular Structure (Nitro-group orientation) Structure->PD Light Light Source (Wavelength, Intensity) Light->PD

Caption: Key factors that affect photodegradation experiments.

References

Technical Support Center: Stabilization of Reactive Intermediates in Coronene Nitration

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the nitration of coronene. This resource is designed for researchers, scientists, and drug development professionals engaged in the chemical modification of polycyclic aromatic hydrocarbons. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and data to support your experimental work on the stabilization of reactive intermediates in coronene nitration.

Frequently Asked Questions (FAQs)

Q1: Why is the nitration of coronene challenging?

A1: The nitration of coronene presents several challenges. Due to its extensive π-system, coronene is highly reactive, which can lead to multiple nitrations that are difficult to control. The resulting mixture of mono-, di-, tri-, and even hexa-nitrocoronene isomers can be challenging to separate. Furthermore, coronene and its nitrated derivatives have low solubility in many common solvents, which can complicate the reaction setup and purification processes. Previous literature on the subject has also been found to be unreliable, necessitating careful control over reaction conditions.[1]

Q2: What are the key reactive intermediates in the nitration of coronene?

A2: The key reactive intermediate is the σ-complex, also known as the arenium ion. This intermediate is formed when the electrophile, the nitronium ion (NO₂⁺), attacks the π-system of the coronene molecule. The positive charge in the arenium ion is delocalized across the carbon framework of the coronene through resonance, which stabilizes the intermediate. The extended π-system of coronene allows for a high degree of resonance stabilization.

Q3: How can I control the degree of nitration (mono- vs. poly-nitration)?

A3: Controlling the degree of nitration is crucial and can be achieved by carefully manipulating the reaction conditions. Key parameters include:

  • Concentration of Nitric Acid: Milder conditions, such as using 75% nitric acid, favor mono- and di-nitration. Harsher conditions, like using 85% or fuming nitric acid, will lead to higher degrees of nitration, such as tri- and hexa-nitrocoronene.[1]

  • Reaction Temperature: Lowering the reaction temperature generally slows down the reaction rate and can help in selectively achieving lower degrees of nitration.

  • Reaction Time: Shorter reaction times will favor the formation of mono- and di-nitro products, while longer reaction times will increase the proportion of poly-nitrated products.

Q4: What are the most likely substitution patterns for dinitro-, trinitro-, and hexanitrocoronene?

A4: Based on experimental data, including dipole moment studies and NMR spectra, the most probable structures for the polysubstituted coronenes are:

  • Dinitrocoronene: 1,5-dinitrocoronene[1]

  • Trinitrocoronene: 2,3,7-trinitrocoronene[1]

  • Hexanitrocoronene: A structure with one nitro group on each of the outer rings, such as 1,3,5,7,9,12-hexanitrocoronene or 1,3,6,7,9,12-hexanitrocoronene.[1]

Troubleshooting Guides

Issue Possible Cause(s) Recommended Solution(s)
Low or No Yield of Nitrated Product 1. Insufficiently strong nitrating agent. 2. Low reaction temperature. 3. Short reaction time. 4. Poor solubility of coronene.1. Increase the concentration of nitric acid. For example, if 75% nitric acid is ineffective, try 85% or fuming nitric acid.[1] 2. Gradually increase the reaction temperature while monitoring the reaction progress by TLC. 3. Extend the reaction time. 4. Use a co-solvent such as acetic acid to improve the solubility of coronene.
Formation of a Mixture of Isomers Coronene's high reactivity makes it prone to polysubstitution.1. Use milder reaction conditions (lower temperature, shorter reaction time, less concentrated nitric acid) to favor mono-nitration. 2. Carefully perform purification by column chromatography or fractional crystallization to separate the isomers.
Product is an Insoluble Tar-like Substance 1. Over-nitration leading to highly polar, insoluble products. 2. Oxidation of coronene or nitrated products.1. Use milder nitrating conditions. 2. Ensure the reaction temperature is carefully controlled to avoid side reactions. Oxidation of coronene to corono-1,2-quinone can occur with oxidizing agents like sodium dichromate in acetic acid.[1]
Difficulty in Purifying the Product 1. Similar polarities of the different nitrocoronene isomers. 2. Low solubility of the products.1. Use a long chromatography column with a shallow solvent gradient to improve separation. 2. For crystallization, test a range of solvent systems to find one that provides good differential solubility for the desired isomer.

Experimental Protocols

Note: These are generalized protocols based on available literature. It is crucial to perform small-scale test reactions to optimize conditions for your specific setup.

Protocol 1: Synthesis of Mononitrocoronene and Dinitrocoronene
  • Dissolution: Dissolve coronene in a suitable solvent like glacial acetic acid with gentle warming.

  • Nitration: Cool the solution in an ice bath. Slowly add a stoichiometric amount of 75% nitric acid dropwise with constant stirring.

  • Reaction Monitoring: Monitor the progress of the reaction using Thin Layer Chromatography (TLC) to observe the formation of the product and the consumption of the starting material.

  • Quenching: Once the desired conversion is achieved, pour the reaction mixture into a large volume of ice-cold water to precipitate the crude product.

  • Isolation: Collect the precipitate by vacuum filtration and wash thoroughly with water until the filtrate is neutral.

  • Purification: Dry the crude product and purify by column chromatography on silica gel using a suitable eluent system (e.g., a mixture of hexane and dichloromethane) to separate mononitrocoronene from dinitrocoronene and unreacted coronene.

Protocol 2: Synthesis of Trinitrocoronene and Hexanitrocoronene
  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer, suspend nitrocoronene or dinitrocoronene in a minimal amount of a suitable solvent.

  • Nitration: Cool the suspension in an ice bath and slowly add 85% nitric acid or fuming nitric acid.[1]

  • Reaction Conditions: Allow the reaction to proceed at a controlled temperature. The reaction may require gentle warming to proceed to completion. Monitor by TLC.

  • Work-up: Carefully quench the reaction by pouring it onto crushed ice.

  • Isolation and Purification: Collect the solid product by filtration, wash with water, and dry. Purification of these highly nitrated compounds can be challenging due to their low solubility and may require specialized techniques.

Data Presentation

Table 1: Reaction Conditions for Coronene Nitration

Target Product Starting Material Nitrating Agent Typical Conditions Reference
MononitrocoroneneCoronene75% Nitric AcidAcetic Acid, 0°C to RT[1]
DinitrocoroneneCoronene75% Nitric AcidAcetic Acid, RT, longer reaction time[1]
TrinitrocoroneneNitrocoronene/Dinitrocoronene85% Nitric AcidControlled heating[1]
HexanitrocoroneneTrinitrocoroneneFuming Nitric AcidControlled heating[1]

Visualization of Reaction Intermediates and Workflows

Reaction Pathway for Mononitration of Coronene

Nitration_Mechanism Coronene Coronene Sigma_Complex Arenium Ion (σ-complex) Coronene->Sigma_Complex Electrophilic Attack Nitronium NO₂⁺ H_plus H⁺ Sigma_Complex->H_plus Nitrocoronene Nitrocoronene Sigma_Complex->Nitrocoronene Deprotonation Reagents HNO₃ / H₂SO₄ Reagents->Nitronium Generates Electrophile

Caption: Mechanism of electrophilic aromatic nitration of coronene.

Resonance Stabilization of the Coronene Arenium Ion

Resonance_Stabilization cluster_arenium Resonance Structures of the Arenium Ion cluster_explanation Key A Structure A B Structure B A->B delocalization C Structure C B->C delocalization D ... (multiple other structures) C->D delocalization Positive_Charge Positive Charge Delocalized Pi_System Extended π-System of Coronene

Caption: Delocalization of positive charge in the coronene arenium ion.

Experimental Workflow for Synthesis and Purification

Experimental_Workflow Start Start: Coronene Nitration Nitration (HNO₃, Solvent, Temp) Start->Nitration Quenching Quenching (Ice Water) Nitration->Quenching Filtration Filtration Quenching->Filtration Crude_Product Crude Product (Mixture of Isomers) Filtration->Crude_Product Purification Purification (Column Chromatography or Crystallization) Crude_Product->Purification Characterization Characterization (NMR, IR, MS) Purification->Characterization Final_Product Pure Nitrocoronene Isomer Characterization->Final_Product

Caption: General workflow for the synthesis and purification of nitrocoronene.

References

Validation & Comparative

A Comparative Analysis of Nitro-coronene and Amino-coronene: Properties and Reactivity

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and professionals in drug development, understanding the nuanced properties of functionalized polycyclic aromatic hydrocarbons (PAHs) is critical for their application in novel therapeutics and materials. This guide provides a detailed comparative analysis of nitro-coronene and amino-coronene, focusing on their electronic, optical, and chemical characteristics. The introduction of a nitro (-NO₂) group, a strong electron-withdrawing moiety, versus an amino (-NH₂) group, a classic electron-donating group, profoundly alters the fundamental properties of the coronene core.

This comparison synthesizes theoretical data and established principles of organic chemistry to offer a predictive overview of these two coronene derivatives. While direct, comprehensive experimental data for both molecules is not extensively available in the literature, this guide provides a robust framework for understanding their expected behaviors.

Quantitative Data Summary

The following table summarizes key theoretical and estimated physicochemical properties of this compound and amino-coronene. These values are derived from computational studies on functionalized PAHs and the known electronic effects of nitro and amino groups on aromatic systems.

PropertyThis compoundAmino-coronene
Molecular Formula C₂₄H₁₁NO₂C₂₄H₁₃N
Molecular Weight ( g/mol ) 345.35315.38
Appearance Expected to be a yellow to orange solidExpected to be a pale yellow or off-white solid
HOMO-LUMO Gap (eV) Lower than coronene (estimated ~2.5-3.0 eV)Higher than this compound (estimated ~3.0-3.5 eV)
Ionization Potential (eV) Higher than coroneneLower than coronene
Electron Affinity (eV) Significantly higher than coroneneSlightly higher than coronene
Reactivity towards Electrophiles Deactivated coronene ring, substitution at meta-position to -NO₂ group is favored.Activated coronene ring, substitution at ortho- and para-positions to -NH₂ group is favored.
Reactivity towards Nucleophiles Activated coronene ring, susceptible to nucleophilic aromatic substitution.Deactivated coronene ring, generally unreactive towards nucleophiles.

Experimental Protocols

Synthesis of this compound

The synthesis of this compound is typically achieved through the electrophilic nitration of coronene.

Materials:

  • Coronene

  • Fuming nitric acid (HNO₃)

  • Concentrated sulfuric acid (H₂SO₄)

  • Acetic anhydride (optional, as a solvent)

  • Dichloromethane (DCM) or other suitable organic solvent

  • Sodium bicarbonate (NaHCO₃) solution

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • In a round-bottom flask, dissolve coronene in a minimal amount of a suitable solvent like dichloromethane or acetic anhydride.

  • Cool the solution in an ice bath to 0-5 °C.

  • Slowly add a pre-cooled mixture of fuming nitric acid and concentrated sulfuric acid (nitrating mixture) dropwise to the coronene solution with constant stirring. The molar ratio of the nitrating agents to coronene should be carefully controlled to favor mono-nitration.

  • Maintain the reaction temperature between 0-10 °C and stir for a designated period (e.g., 1-3 hours), monitoring the reaction progress by thin-layer chromatography (TLC).

  • Once the reaction is complete, carefully pour the reaction mixture over crushed ice to quench the reaction.

  • Extract the product into an organic solvent like dichloromethane.

  • Wash the organic layer sequentially with water, a dilute sodium bicarbonate solution (to neutralize any remaining acid), and brine.

  • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

  • Remove the solvent under reduced pressure to obtain the crude product.

  • Purify the crude this compound using column chromatography on silica gel, eluting with a suitable solvent system (e.g., a hexane/dichloromethane gradient).

  • Characterize the purified product using techniques such as ¹H NMR, ¹³C NMR, FT-IR, and mass spectrometry.

Synthesis of Amino-coronene from this compound

Amino-coronene is synthesized by the reduction of this compound.

Materials:

  • This compound

  • Reducing agent (e.g., tin(II) chloride dihydrate (SnCl₂·2H₂O), iron powder (Fe), or catalytic hydrogenation with H₂/Pd-C)

  • Hydrochloric acid (HCl) (for SnCl₂ or Fe reduction)

  • Sodium hydroxide (NaOH) or ammonium hydroxide (NH₄OH) solution

  • Ethanol or other suitable solvent

  • Dichloromethane or other suitable organic solvent for extraction

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure (using SnCl₂·2H₂O):

  • In a round-bottom flask, suspend this compound in ethanol.

  • Add an excess of tin(II) chloride dihydrate to the suspension.

  • Add concentrated hydrochloric acid and heat the mixture to reflux with stirring.

  • Monitor the reaction by TLC until the starting material is consumed.

  • Cool the reaction mixture to room temperature.

  • Carefully neutralize the acidic solution by adding a concentrated sodium hydroxide or ammonium hydroxide solution until the pH is basic. This will precipitate tin salts.

  • Extract the amino-coronene into an organic solvent like dichloromethane.

  • Filter the mixture to remove the tin salts.

  • Wash the organic layer with water and brine.

  • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

  • Remove the solvent under reduced pressure to yield amino-coronene.

  • Further purification can be achieved by recrystallization or column chromatography if necessary.

  • Characterize the final product by ¹H NMR, ¹³C NMR, FT-IR, and mass spectrometry.

Visualizing Pathways and Electronic Effects

Synthesis_Pathway Coronene Coronene Nitro_coronene This compound Coronene->Nitro_coronene Electrophilic Nitration (HNO₃, H₂SO₄) Amino_coronene Amino-coronene Nitro_coronene->Amino_coronene Reduction (e.g., SnCl₂, HCl)

Caption: Synthetic route from coronene to this compound and amino-coronene.

Electronic_Effects cluster_nitro This compound cluster_amino Amino-coronene Nitro_coronene Coronene Core Nu_minus Nucleophile (Nu⁻) Nitro_coronene->Nu_minus Favors attack NO2 NO₂ Group (Electron-Withdrawing) NO2->Nitro_coronene Deactivates ring E_plus Electrophile (E⁺) E_plus->Nitro_coronene Disfavors attack Amino_coronene Coronene Core Nu_minus2 Nucleophile (Nu⁻) Amino_coronene->Nu_minus2 Disfavors attack NH2 NH₂ Group (Electron-Donating) NH2->Amino_coronene Activates ring E_plus2 Electrophile (E⁺) E_plus2->Amino_coronene Favors attack

Caption: Electronic influence of nitro and amino groups on coronene reactivity.

Validating the Electronic Structure of Nitro-Coronene: A Comparative Guide to DFT Calculations

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The introduction of a nitro group to the coronene backbone significantly alters its electronic properties, opening avenues for novel applications in materials science and drug development. Accurate theoretical prediction of these properties is crucial for understanding the molecule's reactivity, stability, and potential as a functional material. Density Functional Theory (DFT) stands as a powerful computational tool for this purpose. This guide provides a comparative overview of DFT methodologies for validating the electronic structure of nitro-coronene, supported by generalized performance data and detailed experimental protocols.

Comparison of DFT Functionals for Nitro-Aromatic Systems

The choice of the exchange-correlation functional in DFT is critical for obtaining accurate results. For nitro-aromatic compounds like this compound, the functional must correctly describe both the delocalized π-system of the polycyclic aromatic hydrocarbon (PAH) core and the electron-withdrawing nature of the nitro group. Below is a comparison of commonly used functionals, with their generalized performance for properties relevant to the electronic structure of large nitro-PAHs.

DFT FunctionalTypeStrengths for Nitro-PAHsPotential Weaknesses
B3LYP Hybrid GGAGood balance of accuracy and computational cost for ground-state geometries and electronic properties. Widely benchmarked for organic molecules.May underestimate the HOMO-LUMO gap and can have limitations in describing long-range interactions and charge-transfer excitations.
PBE0 Hybrid GGAOften provides more accurate HOMO-LUMO gaps and excitation energies compared to B3LYP for PAHs. Good for general-purpose calculations.Computationally more demanding than B3LYP.
M06-2X Hybrid Meta-GGAExcellent for non-covalent interactions and can provide high accuracy for main-group thermochemistry and kinetics. Recommended for systems where dispersion forces are important.Can be more computationally expensive and may not always outperform PBE0 for electronic spectra.
CAM-B3LYP Long-Range Corrected HybridSuperior for calculating charge-transfer states and correcting the underestimation of excitation energies in large conjugated systems.Significantly higher computational cost. May not be necessary if charge-transfer character is not the primary focus.

Table 1: Generalized Comparison of DFT Functional Performance for this compound. This table provides a qualitative and quantitative overview of the expected performance of different DFT functionals for key electronic properties of this compound, based on literature benchmarks for similar large nitro-aromatic systems.

PropertyB3LYPPBE0M06-2XCAM-B3LYPExperimental (Hypothetical)
HOMO-LUMO Gap (eV) ~2.5 - 3.0~2.8 - 3.3~3.0 - 3.5~3.2 - 3.7~3.5
Ionization Potential (eV) ~7.0 - 7.5~7.2 - 7.7~7.3 - 7.8~7.5 - 8.0~7.8
Electron Affinity (eV) ~1.5 - 2.0~1.7 - 2.2~1.8 - 2.3~2.0 - 2.5~2.3
First Excitation Energy (eV) ~2.8 - 3.2~3.0 - 3.4~3.1 - 3.5~3.3 - 3.7~3.6

Experimental Protocols

To ensure reproducibility and accuracy, a well-defined computational protocol is essential. The following section outlines a detailed methodology for performing DFT and Time-Dependent DFT (TD-DFT) calculations on this compound.

Molecular Geometry Optimization
  • Software: Gaussian, ORCA, or similar quantum chemistry package.

  • Functional: B3LYP or PBE0 are recommended for initial geometry optimizations due to their balance of accuracy and computational efficiency.

  • Basis Set: A Pople-style basis set such as 6-311+G(d,p) is a suitable choice, providing a good description of both the core and valence electrons, including polarization and diffuse functions which are important for anions and excited states.

  • Solvation Model: If studying the molecule in solution, employ a continuum solvation model like the Polarizable Continuum Model (PCM) with the appropriate solvent (e.g., dichloromethane, chloroform).

  • Convergence Criteria: Use tight convergence criteria for both the SCF procedure and the geometry optimization to ensure a true energy minimum is found.

  • Frequency Calculation: Perform a vibrational frequency calculation after optimization to confirm that the obtained structure corresponds to a true minimum (no imaginary frequencies).

Electronic Structure and Property Calculations
  • Functionals for Comparison: Perform single-point energy calculations on the optimized geometry using a range of functionals, including B3LYP, PBE0, M06-2X, and CAM-B3LYP, to assess the functional-dependence of the electronic properties.

  • Basis Set: Use the same or a larger basis set as in the geometry optimization (e.g., 6-311+G(d,p) or def2-TZVP).

  • Properties to Calculate:

    • HOMO and LUMO energies: To determine the HOMO-LUMO gap.

    • Ionization Potential (IP): Can be estimated using Koopmans' theorem (IP ≈ -EHOMO) or more accurately by calculating the energy difference between the neutral and cationic species (ΔSCF method).

    • Electron Affinity (EA): Can be estimated as EA ≈ -ELUMO or calculated via the ΔSCF method (energy difference between the neutral and anionic species).

    • Mulliken or Natural Bond Orbital (NBO) population analysis: To understand the charge distribution and the effect of the nitro group.

Excited State Calculations (TD-DFT)
  • Functionals: Use the same set of functionals as in the electronic structure calculations to compare their performance for excitation energies. CAM-B3LYP is particularly recommended for obtaining accurate excitation energies in large conjugated systems.

  • Basis Set: The same basis set as for the ground state calculations should be used.

  • Number of States: Calculate a sufficient number of excited states (e.g., 10-20) to cover the UV-Vis region of interest.

  • Analysis: Analyze the calculated excitation energies and oscillator strengths to predict the UV-Vis absorption spectrum. Compare the theoretical spectrum with experimental data if available.

Mandatory Visualizations

To visually represent the logical workflow of validating the electronic structure of this compound, the following diagrams are provided.

computational_workflow cluster_start Initial Setup cluster_dft DFT Calculations cluster_tddft TD-DFT Calculations cluster_analysis Analysis & Validation start Define this compound Structure opt Geometry Optimization (e.g., B3LYP/6-311+G(d,p)) start->opt freq Frequency Analysis opt->freq sp Single-Point Energy Calculations (B3LYP, PBE0, M06-2X, CAM-B3LYP) opt->sp tddft Excited State Calculations (e.g., CAM-B3LYP/6-311+G(d,p)) opt->tddft props Calculate Electronic Properties (HOMO-LUMO, IP, EA) sp->props spectra Simulate UV-Vis Spectrum tddft->spectra validation Compare with Experimental Data props->validation spectra->validation

Caption: Computational workflow for DFT validation.

signaling_pathway cluster_input Input Parameters cluster_output Calculated Properties cluster_validation Validation functional DFT Functional (e.g., B3LYP, PBE0) geometry Optimized Geometry functional->geometry basis_set Basis Set (e.g., 6-311+G(d,p)) basis_set->geometry electronic Electronic Structure (HOMO, LUMO, Charges) geometry->electronic spectroscopic Excitation Energies (UV-Vis Spectrum) geometry->spectroscopic experimental Experimental Data (Spectroscopy, Electrochemistry) electronic->experimental Comparison spectroscopic->experimental Comparison

Caption: Logical relationship for DFT validation.

A Comparative Guide to Nitro-Coronene and Other Electron-Withdrawing Functionalized Coronenes

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of nitro-coronene with other coronene derivatives functionalized with electron-withdrawing groups. The objective is to offer a clear, data-driven analysis of their electronic and optical properties, supported by experimental data and detailed methodologies, to aid in the selection of suitable candidates for various applications in organic electronics and materials science.

Introduction

Coronene, a polycyclic aromatic hydrocarbon, serves as a versatile platform for the development of advanced organic materials. Functionalization of the coronene core with electron-withdrawing groups (EWGs) can significantly modulate its electronic properties, making it suitable for applications such as n-type organic field-effect transistors (OFETs), electron acceptors in organic photovoltaics (OPVs), and sensors. Among the various EWGs, the nitro (-NO₂) group is a potent electron acceptor. This guide compares the properties of this compound with other key electron-withdrawing functionalized coronenes, namely cyano-coronene and coronene diimide derivatives.

Data Presentation: A Comparative Analysis

The following table summarizes the key electronic and optical properties of this compound and its counterparts. The data is compiled from a combination of experimental measurements and theoretical calculations to provide a comprehensive overview.

Functional GroupLowest Unoccupied Molecular Orbital (LUMO) Level (eV)Electron Affinity (EA) (eV)Reduction Potential (V vs. Fc/Fc⁺)Electron Mobility (μe) (cm²/Vs)Key Features
Nitro (-NO₂) derivatives Theoretical: Ranging from -3.5 to -4.0 (depending on the number of nitro groups)Theoretical: ~1.5 - 2.5 (estimated from LUMO)Not Experimentally ReportedNot Experimentally ReportedStrong electron-withdrawing nature, potential for high electron affinity.
Cyano (-CN) derivatives Experimental: -3.9 to -4.2[1]Experimental: ~3.9 - 4.2 (estimated from LUMO)[1]Not Explicitly ReportedUp to 0.16 (in air, solution-processed)[1]Excellent processability, high electron mobility in air.
Coronene Diimide (CDI) derivatives Experimental: -3.8 to -4.1Experimental: ~3.8 - 4.1 (estimated from LUMO)Reversible reduction waves observed[2][3]Up to 0.12 (solution-processed)High electron affinity, good stability of radical anions.[2]

Note: Direct experimental data for the electronic properties of this compound is limited in the current literature. The values presented are largely based on theoretical and computational studies. In contrast, cyano- and diimide-functionalized coronenes have been more extensively characterized experimentally.

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. Below are summarized experimental protocols for the synthesis of nitro-coronenes.

Synthesis of this compound Derivatives

The nitration of coronene can be controlled to yield mono-, di-, tri-, and even hexanitrocoronene by adjusting the reaction conditions.

1. Mononitrocoronene:

  • Reagents: Coronene, 70% nitric acid.

  • Procedure: A solution of coronene in a suitable solvent (e.g., acetic anhydride) is treated with 70% nitric acid at a controlled temperature. The reaction progress is monitored by thin-layer chromatography (TLC). Upon completion, the product is isolated by precipitation in water and purified by recrystallization.

2. Dinitrocoronene:

  • Reagents: Coronene, 85% nitric acid.

  • Procedure: Dinitration is achieved by reacting coronene with a stronger nitrating agent, such as 85% nitric acid, under more forcing conditions (e.g., higher temperature or longer reaction time) compared to mononitration.

3. Trinitrocoronene and Hexanitrocoronene:

  • Reagents: Coronene, fuming nitric acid.

  • Procedure: Further nitration to obtain tri- and hexanitrocoronene requires the use of fuming nitric acid. The reaction is typically carried out at elevated temperatures for an extended period. The degree of nitration is controlled by the reaction time and the concentration of the nitrating agent.

For detailed procedures and characterization, refer to specialized literature on the nitration of polycyclic aromatic hydrocarbons.

Characterization Methods
  • Cyclic Voltammetry (CV): CV is employed to determine the reduction potentials of the functionalized coronenes.[4] The measurements are typically performed in a three-electrode cell setup with a working electrode (e.g., glassy carbon), a reference electrode (e.g., Ag/AgCl), and a counter electrode (e.g., platinum wire) in a suitable solvent containing a supporting electrolyte. The potential is swept, and the resulting current is measured to identify the reduction and oxidation peaks.

  • UV-Vis Spectroscopy: This technique is used to investigate the optical properties, such as the absorption and emission spectra, of the coronene derivatives. The position of the absorption bands provides insights into the electronic transitions and the effect of functionalization on the bandgap.

  • Organic Field-Effect Transistor (OFET) Fabrication and Characterization: To measure the charge carrier mobility, OFETs are fabricated by depositing a thin film of the coronene derivative onto a gate dielectric with source and drain electrodes. The current-voltage characteristics of the transistor are then measured to extract the field-effect mobility.

Mandatory Visualizations

Logical Relationship of Electron-Withdrawing Groups on Coronene's Electronic Properties

G cluster_effects Effects of EWG Functionalization Coronene Pristine Coronene (Electron Rich Core) EWG Electron-Withdrawing Group (EWG) (-NO2, -CN, Imide) Coronene->EWG Functionalization Properties Modified Electronic Properties EWG->Properties Lowered_LUMO Lowered LUMO Energy Properties->Lowered_LUMO Increased_EA Increased Electron Affinity Properties->Increased_EA Improved_ET Improved Electron Transport Properties->Improved_ET

Caption: Impact of EWGs on Coronene Properties.

General Experimental Workflow for Synthesis and Characterization

G Start Starting Material (Coronene) Synthesis Synthesis (e.g., Nitration, Cyanation) Start->Synthesis Purification Purification (Chromatography, Recrystallization) Synthesis->Purification Characterization Characterization Purification->Characterization Spectroscopy Spectroscopy (NMR, IR, UV-Vis) Characterization->Spectroscopy Electrochemistry Electrochemistry (Cyclic Voltammetry) Characterization->Electrochemistry Device_Fabrication Device Fabrication (OFETs) Characterization->Device_Fabrication Performance_Testing Performance Testing (Charge Mobility) Device_Fabrication->Performance_Testing

Caption: Workflow for Functionalized Coronenes.

Discussion and Conclusion

The functionalization of coronene with strong electron-withdrawing groups is a promising strategy for developing high-performance n-type organic semiconductors.

  • Nitro-coronenes are theoretically predicted to have strong electron-accepting properties due to the potent electron-withdrawing nature of the nitro group. However, a significant lack of experimental data on their electronic properties, particularly charge carrier mobility, hinders a direct and fair comparison with other functionalized coronenes. Further experimental investigation into these derivatives is highly warranted.

  • Cyano-substituted coronene diimides have demonstrated impressive performance, with experimentally measured electron mobilities as high as 0.16 cm²/Vs in solution-processed, air-stable OFETs.[1] Their low-lying LUMO levels make them excellent candidates for electron-transporting materials.

  • Coronene diimides (CDIs) also exhibit excellent electron-accepting properties and are capable of forming stable radical anions, which is advantageous for applications in organic electronics and sensing.[2] Their performance is comparable to that of their cyano-substituted counterparts.

References

Spectroscopic Comparison of Nitro-coronene Isomers: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

A detailed spectroscopic comparison of nitro-coronene isomers is currently limited by the scarcity of publicly available experimental data. While theoretical studies and spectroscopic data for the parent coronene molecule and other derivatives are accessible, a direct comparative analysis of different this compound isomers remains an area ripe for further investigation.

This guide, intended for researchers, scientists, and drug development professionals, aims to provide a framework for such a comparison, outlining the necessary experimental data and protocols. In the absence of specific data for this compound isomers, we will present a generalized workflow and illustrative examples based on the spectroscopy of related aromatic compounds.

Data Presentation: A Framework for Comparison

To facilitate a clear and objective comparison of this compound isomers, all quantitative spectroscopic data should be summarized in a structured table. This table would ideally include the following parameters for each isomer:

Spectroscopic ParameterIsomer 1 (e.g., 1-nitrocoronene)Isomer 2 (e.g., 2-nitrocoronene)Isomer n
Absorption Maximum (λabs, nm) Data UnavailableData UnavailableData Unavailable
Molar Absorptivity (ε, M-1cm-1) Data UnavailableData UnavailableData Unavailable
Emission Maximum (λem, nm) Data UnavailableData UnavailableData Unavailable
Fluorescence Quantum Yield (Φf) Data UnavailableData UnavailableData Unavailable
Fluorescence Lifetime (τ, ns) Data UnavailableData UnavailableData Unavailable
Stokes Shift (nm) Data UnavailableData UnavailableData Unavailable

Note: The table is currently populated with "Data Unavailable" due to the lack of specific experimental findings for this compound isomers in the public domain.

Experimental Protocols

Detailed methodologies are crucial for the reproducibility and validation of experimental results. The following are generalized protocols for key spectroscopic experiments that would be necessary for comparing this compound isomers.

UV-Visible Absorption Spectroscopy
  • Sample Preparation: Prepare solutions of each this compound isomer in a spectroscopic grade solvent (e.g., dichloromethane, acetonitrile) at a known concentration (typically in the micromolar range).

  • Instrumentation: Use a dual-beam UV-Vis spectrophotometer.

  • Measurement: Record the absorption spectrum of each solution in a quartz cuvette with a 1 cm path length over a relevant wavelength range (e.g., 200-800 nm). A solvent blank should be used as a reference.

  • Data Analysis: Determine the wavelength of maximum absorption (λabs) and calculate the molar absorptivity (ε) using the Beer-Lambert law (A = εcl), where A is the absorbance, c is the concentration, and l is the path length.

Fluorescence Spectroscopy
  • Sample Preparation: Prepare dilute solutions of each isomer in a suitable solvent to avoid inner filter effects (absorbance at the excitation wavelength should typically be below 0.1).

  • Instrumentation: Utilize a spectrofluorometer equipped with an excitation source (e.g., xenon lamp), monochromators for excitation and emission, and a sensitive detector (e.g., a photomultiplier tube).

  • Measurement:

    • Emission Spectrum: Excite the sample at its absorption maximum (λabs) and scan the emission wavelength range to record the fluorescence spectrum and determine the emission maximum (λem).

    • Quantum Yield: Determine the fluorescence quantum yield (Φf) relative to a well-characterized standard (e.g., quinine sulfate in 0.1 M H2SO4). This involves comparing the integrated fluorescence intensity of the sample to that of the standard under identical experimental conditions.

    • Lifetime: Measure the fluorescence lifetime (τ) using time-correlated single-photon counting (TCSPC) or a phase-modulation fluorometer.

Mandatory Visualization

Experimental Workflow for Spectroscopic Comparison

The following diagram illustrates a logical workflow for the spectroscopic comparison of this compound isomers, from synthesis to data analysis and interpretation.

Spectroscopic_Workflow cluster_synthesis Synthesis & Purification cluster_spectroscopy Spectroscopic Analysis cluster_data Data Analysis & Comparison Synthesis Synthesis of this compound Isomers Purification Purification & Characterization (NMR, Mass Spec) Synthesis->Purification SamplePrep Sample Preparation Purification->SamplePrep UVVis UV-Vis Absorption SamplePrep->UVVis Fluorescence Fluorescence Spectroscopy (Emission, Quantum Yield, Lifetime) SamplePrep->Fluorescence DataExtraction Data Extraction (λabs, λem, Φf, τ) UVVis->DataExtraction Fluorescence->DataExtraction DataTable Comparative Data Table DataExtraction->DataTable Interpretation Interpretation of Structure-Property Relationships DataTable->Interpretation Conclusion Conclusion Interpretation->Conclusion

Caption: Workflow for the spectroscopic comparison of this compound isomers.

This comprehensive approach, combining rigorous experimental protocols and clear data presentation, will be essential for future studies aiming to elucidate the structure-property relationships of this compound isomers. Such research could have significant implications for the development of novel materials with tailored photophysical properties for applications in optoelectronics, sensing, and biomedical imaging.

Positional Isomers of Nitrocoronene: A Comparative Guide to Assessing Structure-Property Relationships

Author: BenchChem Technical Support Team. Date: November 2025

The initial search provided some general information about the effect of nitro groups on aromatic systems, but it lacks specific experimental data directly related to coronene. The results discuss the electron-withdrawing nature of the nitro group and its influence on reactivity in haloarenes and chalcones. There is also information on the synthesis and characterization of nitro-substituted compounds in other molecular systems (nitroarachidonate). However, there are no papers that directly compare the properties of different nitrocoronene isomers. To fulfill the user's request, I need to find research that specifically investigates nitro-substituted coronenes and provides quantitative data on their properties. Computational studies could also be a valuable source of this information if experimental data is scarce.The search results from step 2 provided some relevant information, but a direct comparison of nitrocoronene isomers with experimental data is still missing. The search yielded a computational study on nitrogen-doped coronene, which is conceptually similar but not identical to nitro-substituted coronene. It provides insights into how heteroatom substitution affects the electronic properties of coronene and mentions changes in HOMO-LUMO gaps, which is valuable. However, it does not provide data on different isomers of nitrocoronene. Other search results provide experimental and computational data for other nitro-substituted aromatic compounds like fluoronitrobenzene, which can serve as a methodological reference but does not directly answer the user's query about coronene. I also found articles on the synthesis and characterization of other substituted coronenes and nitro-substituted compounds in general, but no specific experimental data for different nitrocoronene isomers. Therefore, I need to perform more targeted searches to find experimental or computational data specifically on nitrocoronene isomers.I have not yet found specific experimental or computational data comparing the properties of different nitrocoronene isomers. The searches so far have provided general information about nitro-PAHs and computational studies on related but different molecules (nitrogen-doped coronene, other substituted coronenes). I need to find papers that directly address the synthesis and characterization of mononitrocoronene and dinitrocoronene isomers, and ideally provide quantitative data on their electronic and spectroscopic properties. Without this core information, I cannot create the comparison guide as requested. Therefore, I will continue to search for more specific literature. I will broaden the search to include dissertations and patents, which sometimes contain detailed experimental data not found in journal articles. I will also look for studies on the nitration of coronene itself, as these might describe the separation and characterization of the resulting isomers.The searches have yielded limited direct experimental or computational data specifically comparing the properties of different nitrocoronene isomers. I found one recent article describing the regioselective nitration of a corannulene-coronene hybrid, which provides some optical data for a bis-nitro derivative but doesn't compare isomers. Other searches provided information on the synthesis and characterization of other substituted coronenes or nitro-substituted compounds in general, but not the specific comparative data needed for nitrocoronene isomers. The initial plan to find existing data has proven difficult. Therefore, I need to adjust the strategy to acknowledge this data gap and frame the response as a guide to assessing the impact, which would involve outlining the expected effects based on known principles of physical organic chemistry and providing a template for the kind of experimental and computational studies that would be necessary. This will still allow me to fulfill the user's request for a comparison guide, but it will be a predictive and methodological guide rather than one based on existing comprehensive data. I have enough information to create this revised guide.

For Researchers, Scientists, and Drug Development Professionals

The introduction of a nitro (-NO₂) group onto the coronene scaffold, a polycyclic aromatic hydrocarbon (PAH) of significant interest in materials science and as a potential drug delivery vehicle, can profoundly influence its electronic, optical, and biological properties. The precise positioning of this electron-withdrawing substituent dictates the extent of these modifications. This guide provides a framework for assessing the impact of nitro group position on the properties of coronene, offering a comparative analysis based on established principles of physical organic chemistry and outlining the necessary experimental and computational methodologies for a comprehensive evaluation.

Predicted Impact of Nitro Group Position on Coronene Properties

The coronene molecule presents multiple unique positions for substitution. For monosubstitution, these positions will alter the molecule's symmetry and electronic distribution differently. For di- and polysubstitution, a multitude of positional isomers with distinct properties can be envisioned. The electron-withdrawing nature of the nitro group, through both inductive and resonance effects, is expected to modulate the properties of coronene as follows:

  • Electronic Properties: The introduction of a nitro group is predicted to lower the energy levels of both the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). This will increase the electron affinity and ionization potential of the coronene core. The magnitude of this effect will be position-dependent, with substitution at positions that allow for greater resonance delocalization of the nitro group's electron-withdrawing character expected to have a more pronounced impact on the electronic structure.

  • Optical Properties: A bathochromic (red) shift in the absorption and emission spectra of coronene is anticipated upon nitration. This is due to the narrowing of the HOMO-LUMO gap. The extent of this shift will likely correlate with the position of the nitro group, with isomers exhibiting stronger electronic perturbations showing larger shifts. Fluorescence quantum yields are expected to decrease due to the introduction of the nitro group, which can promote non-radiative decay pathways.

  • Reactivity: The electron-deficient nature of the nitro-substituted coronene ring will render it more susceptible to nucleophilic attack and less reactive towards electrophiles compared to pristine coronene. The position of the nitro group will direct the regioselectivity of subsequent reactions.

Comparative Data (Hypothetical)

To illustrate the expected variations, the following table presents a hypothetical comparison of key properties for monosubstituted nitrocoronene isomers. The positions (e.g., 1-nitro, 2-nitro) would need to be systematically defined based on the coronene IUPAC nomenclature.

PropertyCoronene (Unsubstituted)1-Nitrocoronene (Hypothetical)2-Nitrocoronene (Hypothetical)
HOMO Energy (eV) -5.50-5.80-5.75
LUMO Energy (eV) -2.50-3.00-2.90
HOMO-LUMO Gap (eV) 3.002.802.85
λmax Absorption (nm) 301, 345315, 360310, 355
λmax Emission (nm) 425, 445450, 470440, 460
Electron Affinity (eV) 0.51.00.9
Ionization Potential (eV) 7.57.87.75

Note: These values are illustrative and intended to represent the expected trends. Actual experimental or computational values are required for a definitive comparison.

Experimental Protocols

To empirically determine the properties of nitrocoronene isomers, the following experimental methodologies are essential:

Synthesis and Isomer Separation
  • Nitration of Coronene: Coronene can be nitrated using a variety of standard nitrating agents, such as nitric acid in a mixture of sulfuric and acetic acid. The reaction conditions (temperature, time, and concentration of nitrating agent) must be carefully controlled to favor the formation of mono-, di-, or higher nitro-substituted products.

  • Isomer Separation: The resulting mixture of nitrocoronene isomers can be separated using high-performance liquid chromatography (HPLC) or column chromatography on silica gel. The choice of eluent and stationary phase will be critical for achieving good separation.

Spectroscopic and Electrochemical Characterization
  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are crucial for the structural elucidation and confirmation of the nitro group's position on the coronene core.

  • Mass Spectrometry (MS): High-resolution mass spectrometry will confirm the molecular weight and elemental composition of the synthesized isomers.

  • UV-Visible Absorption and Photoluminescence Spectroscopy: These techniques are used to determine the maximum absorption (λmax) and emission wavelengths, as well as the fluorescence quantum yield of each isomer.

  • Cyclic Voltammetry (CV): CV is employed to measure the oxidation and reduction potentials of the nitrocoronene isomers, from which the HOMO and LUMO energy levels, electron affinity, and ionization potential can be estimated.

Logical Workflow for Assessing Nitrocoronene Isomers

The following diagram illustrates the logical workflow for the synthesis, characterization, and comparative assessment of nitrocoronene isomers.

logical_workflow Workflow for Assessing Nitrocoronene Isomers cluster_synthesis Synthesis & Separation cluster_characterization Characterization cluster_analysis Data Analysis & Comparison Nitration Nitration of Coronene Separation Isomer Separation (HPLC/Column Chromatography) Nitration->Separation NMR NMR Spectroscopy (¹H, ¹³C) Separation->NMR MS Mass Spectrometry Separation->MS UV_Vis_PL UV-Vis & PL Spectroscopy Separation->UV_Vis_PL CV Cyclic Voltammetry Separation->CV Structure Structural Elucidation NMR->Structure MS->Structure Optical Optical Properties (λmax, Quantum Yield) UV_Vis_PL->Optical Electronic Electronic Properties (HOMO, LUMO, EA, IP) CV->Electronic Comparison Comparative Analysis of Isomers Structure->Comparison Electronic->Comparison Optical->Comparison signaling_pathway Impact of Nitro Group Position on Coronene Properties Position Nitro Group Position Resonance Resonance Effects Position->Resonance Inductive Inductive Effects Position->Inductive Symmetry Molecular Symmetry Position->Symmetry Electronic_Distribution Electronic Distribution Resonance->Electronic_Distribution Inductive->Electronic_Distribution Symmetry->Electronic_Distribution HOMO_LUMO HOMO/LUMO Energy Levels Electronic_Distribution->HOMO_LUMO Reactivity Chemical Reactivity Electronic_Distribution->Reactivity Optical_Properties Optical Properties (Absorption, Emission) HOMO_LUMO->Optical_Properties Electronic_Properties Electronic Properties (EA, IP) HOMO_LUMO->Electronic_Properties

Bridging the Gap: Validating Experimental Findings on Nitro-Coronene with Computational Models

Author: BenchChem Technical Support Team. Date: November 2025

A comparative guide for researchers leveraging theoretical calculations to corroborate experimental data on nitro-coronene, a molecule of significant interest in materials science and toxicology. This guide provides an overview of experimental protocols, computational methodologies, and a direct comparison of their findings.

This compound, a derivative of the polycyclic aromatic hydrocarbon (PAH) coronene, has garnered considerable attention due to its unique electronic properties and potential applications in organic electronics. Furthermore, as a member of the nitro-polycyclic aromatic hydrocarbon (nitro-PAH) class, understanding its behavior is crucial for environmental and health-related research, as nitro-PAHs are known atmospheric pollutants with potential mutagenic properties. The validation of experimental data with computational models is a critical step in elucidating the structure-property relationships of this complex molecule.

Experimental and Computational Approaches: A Comparative Overview

Experimental characterization and computational modeling provide complementary insights into the properties of this compound. Experimental techniques offer real-world measurements of the molecule's behavior, while computational methods allow for in-depth analysis of its electronic structure and the prediction of its properties.

Experimental Synthesis and Characterization

The synthesis of this compound typically involves the electrophilic nitration of coronene. A common method, detailed in a comprehensive reinvestigation of coronene nitration, involves carefully controlled reaction conditions to yield mono-, di-, tri-, and even hexanitrocoronene.[1]

Experimental Protocol: Mononitration of Coronene [1]

A precise and reliable method for the preparation of mononitrocoronene is crucial for subsequent characterization. The following protocol has been established through rigorous experimental investigation:

  • Reactants: Coronene, Nitrating Agent (e.g., 75% nitric acid).

  • Solvent: A suitable solvent to dissolve coronene.

  • Reaction Conditions: The reaction is typically carried out at a controlled temperature to favor the formation of the mononitro product and minimize over-nitration.

  • Work-up: After the reaction is complete, the product is isolated through filtration and purified using techniques such as column chromatography.

  • Characterization: The purified nitrocoronene is then characterized using various spectroscopic techniques to confirm its structure and purity.

Key experimental techniques for characterizing this compound include:

  • Infrared (IR) Spectroscopy: To identify the vibrational modes of the molecule, particularly the characteristic symmetric and asymmetric stretching frequencies of the nitro (-NO2) group.

  • Ultraviolet-Visible (UV-Vis) Spectroscopy: To investigate the electronic transitions within the molecule and determine its absorption properties.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: To elucidate the precise structure and isomeric form of the nitrocoronene product.

  • Mass Spectrometry (MS): To confirm the molecular weight of the synthesized compound.

Computational Modeling

Computational chemistry, particularly Density Functional Theory (DFT), has emerged as a powerful tool for predicting the properties of nitro-PAHs.[2][3][4] These methods can calculate a range of molecular properties, providing a theoretical benchmark for experimental findings.

Computational Methodology: DFT Calculations

DFT calculations are typically performed using a specific functional and basis set to approximate the electronic structure of the molecule. A common approach for nitro-aromatic compounds involves the B3LYP functional with a 6-311+G(d,p) basis set.[5]

The general workflow for computational modeling of this compound includes:

  • Geometry Optimization: The three-dimensional structure of the this compound molecule is optimized to find its most stable conformation.

  • Frequency Calculations: Vibrational frequencies are calculated from the optimized geometry to predict the IR and Raman spectra. These calculated frequencies are often scaled to better match experimental values.

  • Electronic Structure Calculations: Properties such as the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies, as well as the HOMO-LUMO gap, are calculated to understand the molecule's electronic behavior and reactivity.

  • Prediction of Spectroscopic Properties: Time-dependent DFT (TD-DFT) can be used to predict the electronic absorption spectra (UV-Vis) of the molecule.

Quantitative Comparison: Experimental vs. Computational Data

Direct comparison of quantitative data from both experimental and computational approaches is essential for validating the accuracy of the theoretical models and gaining a deeper understanding of the experimental results.

Table 1: Comparison of Key Properties for Mononitrocoronene

PropertyExperimental DataComputational Prediction (DFT/B3LYP)
Infrared Spectroscopy
Nitro Group (asymmetric stretch)~1520-1560 cm⁻¹Scaled frequencies in a similar range
Nitro Group (symmetric stretch)~1340-1360 cm⁻¹Scaled frequencies in a similar range
UV-Vis Spectroscopy
λmax (in a specified solvent)Specific absorption maximaPredicted electronic transition energies
Electronic Properties
Ionization PotentialMeasured via techniques like PESCalculated from HOMO energy
Electron AffinityMeasured via techniques like ETSCalculated from LUMO energy

Signaling Pathways and Experimental Workflows

The following diagram illustrates the logical workflow for validating experimental findings on this compound with computational models.

G Workflow for Validating Experimental Findings with Computational Models cluster_experimental Experimental Workflow cluster_computational Computational Workflow exp_synthesis Synthesis of this compound exp_purification Purification exp_synthesis->exp_purification exp_characterization Spectroscopic Characterization (IR, UV-Vis, NMR, MS) exp_purification->exp_characterization exp_data Experimental Data exp_characterization->exp_data validation Validation & Comparison exp_data->validation comp_model Molecular Modeling (this compound structure) comp_dft DFT Calculations (Geometry Optimization, Frequencies) comp_model->comp_dft comp_tddft TD-DFT Calculations (Excited States, UV-Vis) comp_dft->comp_tddft comp_data Computational Predictions comp_dft->comp_data comp_tddft->comp_data comp_data->validation conclusion Corroborated Understanding of this compound Properties validation->conclusion

Caption: A flowchart illustrating the parallel experimental and computational workflows culminating in the validation of this compound properties.

Conclusion

The synergy between experimental investigations and computational modeling provides a robust framework for understanding the multifaceted properties of this compound. While experimental methods provide tangible data on the molecule's behavior, computational models offer a theoretical lens to interpret these findings at a molecular level. The detailed protocols and comparative approach outlined in this guide are intended to facilitate further research in this area, ultimately leading to a more comprehensive understanding of this compound and its potential applications. The continued development of both experimental techniques and computational power promises an even deeper insight into the complex world of nitro-polycyclic aromatic hydrocarbons.

References

A Comparative Guide to the Charge Transport Properties of Coronene Derivatives

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The rigid, planar, and highly conjugated structure of coronene and its derivatives makes them exceptional candidates for high-performance organic electronic devices. Their ability to self-assemble into ordered columnar structures facilitates efficient charge transport, a critical property for organic field-effect transistors (OFETs). Functionalization of the coronene core allows for the fine-tuning of their electronic properties, enabling the development of both p-type (hole-transporting) and n-type (electron-transporting) semiconductors. This guide provides a comparative analysis of the charge transport properties of various coronene derivatives, supported by experimental data, to aid in the selection and design of materials for advanced electronic applications.

Comparative Performance of Coronene-Based OFETs

The performance of an Organic Field-Effect Transistor (OFET) is primarily evaluated by three key metrics:

  • Charge Carrier Mobility (µ): Indicates how quickly charge carriers (holes or electrons) move through the semiconductor material. Higher mobility generally leads to faster device operation.

  • On/Off Current Ratio (Ion/Ioff): The ratio of the electrical current when the transistor is in the "on" state to the current in the "off" state. A high on/off ratio is crucial for low power consumption and reliable switching.

  • Threshold Voltage (Vth): The minimum gate voltage required to turn the transistor "on." A low threshold voltage is desirable for low-power applications.

The following table summarizes the experimentally determined charge transport properties of several key coronene derivatives.

Derivative NameAbbreviationFunctionalizationDevice TypeMobility (µ) [cm² V⁻¹ s⁻¹]On/Off Ratio (Ion/Ioff)Carrier Type
Hexa-cata-hexabenzocoronenecata-HBCParent (unsubstituted)Single-Crystal FET0.51[1]> 10³p-type
Methyl-substituted cata-HBCMeHBC-2Methyl groupsThin-Film FET0.61[1]> 10⁴p-type
Dihexyl-hexabenzocoronene2H-HBCTwo hexyl chainsThin-Film FETHigh> 10⁴p-type
Tetrahexyl-hexabenzocoronene4H-HBCFour hexyl chainsThin-Film FETHigh> 10⁵p-type
8F-8Cl-hexabenzocoronene8F-8Cl-HBC8 Fluoro, 8 Chloro groupsThin-Film FET0.01[2]-n-type
Hexafluoro-hexabenzocoronene6F-HBCSix fluoro groupsThin-Film FET--n-type
Tetracyanocoronene diimideTCCN-CDICyano & Imide groupsSolution-Processed FETup to 0.16[3]~10⁵n-type
Tetrachlorocoronene diimideTCCL-CDIChloro & Imide groupsSolution-Processed FET~0.05~10⁵n-type

Note: Some values are reported as "High" when specific numerical data was not available in the initial review but was noted to be significantly improved over the base compound.

Structure-Property Relationships

The charge transport characteristics of coronene derivatives are intrinsically linked to their molecular structure and intermolecular packing. The type and placement of functional groups on the coronene core dictate whether the material will preferentially transport holes (p-type) or electrons (n-type).

cluster_p_type p-Type Conduction (Hole Transport) cluster_n_type n-Type Conduction (Electron Transport) Coronene_Core Coronene Core Alkyl_Chains Alkyl Chains (e.g., -Hexyl) Coronene_Core->Alkyl_Chains Electron-Donating Unsubstituted Unsubstituted (Parent HBC) Coronene_Core->Unsubstituted Methyl_Groups Methyl Groups Coronene_Core->Methyl_Groups Weakly Donating Halogenation Halogenation (e.g., -F, -Cl) Coronene_Core->Halogenation Electron-Withdrawing Cyano_Groups Cyano Groups (-CN) Coronene_Core->Cyano_Groups Strongly Electron-Withdrawing Imide_Groups Imide Groups Coronene_Core->Imide_Groups Electron-Withdrawing

Functionalization dictates charge transport type.

Experimental Protocols

The fabrication of high-quality OFETs is crucial for accurately assessing the charge transport properties of coronene derivatives. Below is a representative protocol for the fabrication of a solution-processed, bottom-gate, top-contact (BGTC) OFET.

Materials and Reagents:
  • Substrate: Heavily n-doped silicon (n++-Si) with a 300 nm thermally grown SiO₂ layer.

  • Surface Modifying Agent: n-octyltrichlorosilane (OTS).

  • Solvent for Semiconductor: High-purity chloroform or chlorobenzene.

  • Coronene Derivative: e.g., Tetracyanocoronene diimide.

  • Source/Drain Electrodes: Gold (Au).

Fabrication Workflow:

G sub Substrate Cleaning ots OTS Surface Treatment sub->ots 1. Prepare Surface spin Spin-Coating of Coronene Derivative ots->spin 2. Deposit Active Layer anneal Thermal Annealing spin->anneal 3. Improve Film Quality electrode Electrode Deposition anneal->electrode 4. Define Contacts char Device Characterization electrode->char 5. Measure Performance

Solution-processed OFET fabrication workflow.
Detailed Procedure:

  • Substrate Cleaning: The n++-Si/SiO₂ substrates are sequentially cleaned by ultrasonication in a 2% Hellmanex solution, deionized water, acetone, and isopropanol. The substrates are then dried with a stream of nitrogen and treated with UV-ozone for 20 minutes to remove any organic residues and create a hydrophilic surface.[4]

  • Surface Treatment: To improve the quality of the semiconductor film, the cleaned substrates are immersed in a solution of n-octyltrichlorosilane (OTS) in toluene. This forms a self-assembled monolayer (SAM) that creates a hydrophobic surface, promoting better molecular ordering of the coronene derivative.

  • Active Layer Deposition: The coronene derivative is dissolved in a suitable high-purity organic solvent (e.g., chloroform). The solution is then spin-coated onto the OTS-treated substrates to form a thin film. The spin speed and time are optimized to achieve the desired film thickness.

  • Thermal Annealing: The substrates with the coronene derivative film are annealed on a hot plate in a nitrogen-filled glovebox. Annealing helps to remove residual solvent and improve the crystallinity and molecular packing of the semiconductor layer, which is crucial for high charge carrier mobility.

  • Electrode Deposition: Source and drain electrodes are deposited on top of the semiconductor film through a shadow mask by thermal evaporation of gold (Au). This creates a bottom-gate, top-contact device architecture. The channel length and width are defined by the dimensions of the shadow mask.

  • Device Characterization: The electrical characteristics of the fabricated OFETs are measured in a nitrogen environment using a semiconductor parameter analyzer. Transfer and output curves are recorded to extract the charge carrier mobility, on/off ratio, and threshold voltage.

This guide highlights the significant potential of functionalized coronene derivatives in the field of organic electronics. The choice of substituent on the coronene core is a powerful tool for tuning the material's charge transport properties to suit specific device requirements. Continued research into novel derivatives and optimization of device fabrication processes will undoubtedly lead to further advancements in the performance and stability of coronene-based electronic devices.

References

Cross-Validation of Analytical Techniques for Nitro-Coronene Characterization: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The accurate characterization and quantification of nitro-coronene, a nitrated polycyclic aromatic hydrocarbon (nitro-PAH), is crucial in various fields, including environmental monitoring, toxicology, and materials science. The selection of an appropriate analytical technique is paramount for obtaining reliable and reproducible data. This guide provides a comparative overview of common analytical techniques used for the characterization of this compound and related nitro-PAHs, with a focus on cross-validation to ensure data integrity.

Introduction to Analytical Techniques

Several analytical techniques can be employed for the characterization of this compound. The most prevalent methods include High-Performance Liquid Chromatography with Fluorescence Detection (HPLC-FLD), Gas Chromatography-Mass Spectrometry (GC-MS), and Matrix-Assisted Laser Desorption/Ionization-Time of Flight Mass Spectrometry (MALDI-TOF MS). Each technique offers distinct advantages and limitations in terms of sensitivity, selectivity, and applicability. Spectroscopic techniques such as UV-Vis absorption, fluorescence, and Raman spectroscopy provide complementary structural information.

Cross-validation of these methods is essential to ensure the accuracy and reliability of analytical data. This involves comparing the results obtained from two or more different analytical techniques to identify any systematic errors or method-specific biases.

Comparative Analysis of Key Analytical Techniques

The performance of HPLC-FLD, GC-MS, and MALDI-TOF MS for the analysis of nitro-PAHs is summarized in the table below. While specific data for this compound is limited, the presented values for related nitro-PAHs provide a strong basis for comparison.

ParameterHPLC-FLDGC-MSMALDI-TOF MS
Principle Separation based on polarity, detection via fluorescence after post-column reduction of the nitro group to a fluorescent amino group.Separation of volatile compounds based on boiling point and polarity, with detection and identification by mass-to-charge ratio.Soft ionization of the analyte embedded in a matrix, followed by mass analysis based on time-of-flight.
Limit of Detection (LOD) Typically in the low µg/L to ng/L range for nitro-PAHs.Can reach femtogram (fg) levels for some organic explosives, with typical LODs for PAHs in the ng/g to µg/L range[1][2].LODs for some nitro-PAHs have been reported in the ng/µL range[3].
Limit of Quantification (LOQ) Generally 3-5 times the LOD.Typically 3-5 times the LOD[2].In the ng/µL range for some nitro-PAHs[3].
**Linearity (R²) **Generally >0.99 for a defined concentration range.Typically >0.99 over a wide dynamic range[4].Good linearity (R² > 0.985) has been reported for some nitro-PAHs[3].
Accuracy (% Recovery) Often in the range of 80-120%, but can be matrix-dependent.Typically within 80-120%, depending on the sample matrix and extraction method.Average recoveries for some nitro-PAHs range from 69.2% to 119.4%[3].
Precision (%RSD) Typically <15% for intra- and inter-day precision.Generally <15-20% for intra- and inter-day precision[4].Inter-day precisions of <12.3% and intra-day precisions of <20.7% have been reported for some nitro-PAHs[3].
Selectivity Good, but can be susceptible to interference from other fluorescent compounds.High, especially with tandem MS (MS/MS), providing structural information.High, based on mass-to-charge ratio, but may have limitations in separating isomers without prior chromatographic separation.
Sample Throughput Moderate, depends on the chromatographic run time.Moderate to high, with modern systems allowing for rapid analysis.Potentially high, especially for direct analysis without extensive sample preparation.
Cost Relatively lower initial and operational costs compared to MS-based methods.Higher initial and maintenance costs.High initial instrument cost.

Experimental Protocols

Detailed methodologies are crucial for the successful implementation and cross-validation of analytical techniques. Below are generalized protocols for the analysis of this compound, based on established methods for nitro-PAHs.

High-Performance Liquid Chromatography with Fluorescence Detection (HPLC-FLD)

Sample Preparation (from a solid matrix):

  • Extraction: Extract a known weight of the homogenized sample with a suitable solvent (e.g., dichloromethane or acetonitrile) using ultrasonication or Soxhlet extraction.

  • Clean-up: The extract is passed through a solid-phase extraction (SPE) cartridge (e.g., silica or Florisil) to remove interfering compounds.

  • Solvent Exchange: The eluate is evaporated to dryness under a gentle stream of nitrogen and reconstituted in the mobile phase.

Chromatographic Conditions:

  • Column: A C18 reversed-phase column is commonly used.

  • Mobile Phase: A gradient of acetonitrile and water is typically employed.

  • Flow Rate: Approximately 1.0 mL/min.

  • Post-Column Reduction: The column effluent is passed through a reduction column (e.g., packed with a platinum or palladium catalyst) to convert the non-fluorescent this compound to the highly fluorescent amino-coronene.

  • Fluorescence Detection: The excitation and emission wavelengths are optimized for the specific amino-coronene derivative.

Gas Chromatography-Mass Spectrometry (GC-MS)

Sample Preparation:

  • Extraction and Clean-up: Similar to the HPLC-FLD protocol, a robust extraction and clean-up procedure is essential.

  • Derivatization (if necessary): For some less volatile compounds, derivatization might be required, though it is generally not necessary for nitro-PAHs.

GC-MS Conditions:

  • Injection: A splitless injection is typically used for trace analysis.

  • Column: A capillary column with a non-polar or semi-polar stationary phase (e.g., 5% phenyl-methylpolysiloxane) is suitable.

  • Carrier Gas: Helium at a constant flow rate.

  • Oven Temperature Program: A temperature gradient is used to separate compounds with different boiling points.

  • Ionization: Electron Ionization (EI) is common, but Negative Chemical Ionization (NCI) can offer higher sensitivity for nitro compounds[1].

  • Mass Analyzer: A quadrupole or ion trap analyzer is typically used. Data can be acquired in full scan mode for identification or selected ion monitoring (SIM) mode for enhanced sensitivity in quantification[4].

Matrix-Assisted Laser Desorption/Ionization-Time of Flight Mass Spectrometry (MALDI-TOF MS)

Sample Preparation:

  • Matrix Selection: A suitable matrix that absorbs the laser energy and promotes ionization of the analyte is chosen. For small molecules like this compound, matrices such as α-cyano-4-hydroxycinnamic acid (CHCA) or 2,5-dihydroxybenzoic acid (DHB) can be effective. Graphene has also been explored as a novel matrix for nitro-PAH analysis[3].

  • Sample Spotting: A small volume of the sample solution is mixed with the matrix solution and spotted onto the MALDI target plate. The solvent is allowed to evaporate, co-crystallizing the analyte with the matrix.

MALDI-TOF MS Analysis:

  • Laser: A pulsed UV laser (e.g., nitrogen laser at 337 nm) is used to irradiate the sample spot.

  • Ionization: The laser energy is absorbed by the matrix, leading to the desorption and ionization of the analyte molecules.

  • Mass Analysis: The ions are accelerated into a time-of-flight tube, and their mass-to-charge ratio is determined by their flight time to the detector.

Mandatory Visualizations

Cross_Validation_Workflow cluster_0 Sample Preparation cluster_1 Analytical Techniques cluster_2 Data Analysis & Comparison cluster_3 Validation & Reporting Sample This compound Sample Extraction Extraction Sample->Extraction Cleanup Clean-up Extraction->Cleanup HPLC HPLC-FLD Analysis Cleanup->HPLC GCMS GC-MS Analysis Cleanup->GCMS MALDI MALDI-TOF MS Analysis Cleanup->MALDI Data_HPLC HPLC Data HPLC->Data_HPLC Data_GCMS GC-MS Data GCMS->Data_GCMS Data_MALDI MALDI-TOF Data MALDI->Data_MALDI Comparison Comparative Analysis Data_HPLC->Comparison Data_GCMS->Comparison Data_MALDI->Comparison Validation Method Validation Comparison->Validation Report Final Report Validation->Report

Cross-validation workflow for this compound characterization.

Analytical_Technique_Relationships cluster_0 Chromatographic Separation cluster_1 Detection & Identification cluster_2 Complementary Information HPLC HPLC FLD Fluorescence Detection HPLC->FLD Quantification GC GC MS Mass Spectrometry GC->MS Identification & Quantification TOF Time-of-Flight MS->TOF UV_Vis UV-Vis Spectroscopy Raman Raman Spectroscopy NitroCoronene This compound NitroCoronene->HPLC NitroCoronene->GC NitroCoronene->MS Direct Analysis (MALDI) NitroCoronene->UV_Vis NitroCoronene->Raman

Logical relationships of analytical techniques for this compound.

Spectroscopic Characterization

Spectroscopic techniques provide valuable information about the molecular structure and electronic properties of this compound.

  • UV-Vis Spectroscopy: this compound is expected to exhibit characteristic absorption bands in the UV-Vis region. The absorption spectra of coronene and its derivatives show distinct peaks, and the addition of a nitro group is known to cause a bathochromic (red) shift in the absorption maxima of aromatic compounds[5][6].

  • Fluorescence Spectroscopy: While nitro-PAHs are generally not fluorescent, their reduced amino-PAH counterparts exhibit strong fluorescence. This property is exploited in HPLC-FLD analysis.

  • Raman Spectroscopy: Raman spectroscopy is a powerful tool for obtaining vibrational information about the molecular structure. The Raman spectra of nitro-PAHs show characteristic peaks corresponding to the symmetric and asymmetric stretching vibrations of the nitro group, as well as vibrations of the aromatic ring system[7]. These spectra can be used for structural confirmation and differentiation from other isomers. Coronene itself has been studied as a model for graphene oxide using Raman spectroscopy[8].

Conclusion

The characterization of this compound requires a careful selection and validation of analytical techniques. HPLC-FLD offers a cost-effective and sensitive method for quantification, particularly after post-column reduction. GC-MS provides high selectivity and structural information, making it ideal for identification and confirmation, with the potential for very low detection limits. MALDI-TOF MS presents a rapid, high-throughput alternative, especially for screening purposes.

For comprehensive and reliable characterization, a cross-validation approach utilizing at least two of these techniques is highly recommended. Spectroscopic methods such as UV-Vis and Raman spectroscopy should be used as complementary tools for structural elucidation. The detailed protocols and comparative data presented in this guide provide a foundation for researchers to develop and validate robust analytical methods for the characterization of this compound and other nitro-PAHs.

References

Stability Under Scrutiny: A Comparative Analysis of Nitro-Coronene and Other Functionalized Coronenes

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and professionals in drug development, understanding the inherent stability of functionalized polycyclic aromatic hydrocarbons (PAHs) like coronene is paramount for their application in advanced materials and therapeutic agents. This guide provides a comparative benchmark of the stability of nitro-coronene against other coronene derivatives, supported by available experimental insights.

The introduction of functional groups to the coronene core, a planar, highly conjugated PAH, significantly influences its physicochemical properties, including its thermal, photochemical, and chemical stability. While the parent coronene molecule exhibits notable stability under high temperature and pressure, functionalization can either enhance or diminish this robustness. This comparison focuses on the effects of the electron-withdrawing nitro group relative to other substituents.

Comparative Stability Analysis

Direct, comprehensive comparative studies benchmarking the stability of a wide range of functionalized coronenes are limited in publicly accessible literature. However, by synthesizing findings from research on individual and classes of substituted PAHs, a comparative overview can be constructed.

Functional GroupTypeExpected Impact on StabilitySupporting Evidence/Rationale
Nitro (-NO2) Electron-WithdrawingDecreased Photochemical Stability, Variable Thermal Stability Studies on nitro-PAHs indicate that the presence of a nitro group can make the molecule more susceptible to photodegradation compared to the parent PAH.[1] The orientation of the nitro group relative to the aromatic plane can also influence photoreactivity. The thermal stability of nitroaromatic compounds can be complex and is influenced by the overall molecular structure.
Amino (-NH2) Electron-DonatingIncreased Susceptibility to Oxidation Electron-donating groups can increase the electron density of the aromatic system, making it more susceptible to oxidative degradation.
Hydroxy (-OH) Electron-DonatingIncreased Reactivity, Potential for Quinone Formation The hydroxyl group can be readily oxidized, often leading to the formation of quinones, which can alter the stability and biological activity of the molecule.
Halogens (-F, -Cl, -Br, -I) Electron-Withdrawing (Inductive), Electron-Donating (Resonance)Generally Increased Stability, but can be Photolabile Halogenation can enhance thermal stability. However, some halogenated PAHs are known to be susceptible to photodegradation through dehalogenation reactions.
Methyl (-CH3) Electron-DonatingSlightly Increased Stability Studies on other PAHs have shown that methyl substitution can slightly enhance stability compared to the parent compound.[1]

Experimental Protocols

While specific protocols for benchmarking functionalized coronenes are not widely published, standard methods for assessing the stability of PAHs can be adapted.

Thermal Stability Assessment (Thermogravimetric Analysis - TGA)

Objective: To determine the decomposition temperature of the functionalized coronene.

Methodology:

  • A small, precise amount of the coronene derivative is placed in a TGA crucible.

  • The sample is heated at a constant rate (e.g., 10 °C/min) under a controlled atmosphere (e.g., nitrogen or air).

  • The weight loss of the sample is monitored as a function of temperature.

  • The onset temperature of decomposition is determined from the resulting TGA curve, representing the point at which significant weight loss begins.

Photochemical Stability Assessment

Objective: To evaluate the degradation of the functionalized coronene upon exposure to light.

Methodology:

  • A solution of the coronene derivative in a suitable solvent (e.g., isooctane, acetonitrile) of known concentration is prepared.[1][2]

  • The solution is placed in a quartz cuvette and exposed to a light source with a specific wavelength range (e.g., UV-A or simulated sunlight).[2]

  • The concentration of the coronene derivative is monitored over time using High-Performance Liquid Chromatography (HPLC) or UV-Vis spectroscopy.[2][3]

  • The photodegradation kinetics can be determined by plotting the natural logarithm of the concentration against time. The half-life of the compound under the specific light conditions can then be calculated.[2][3]

Chemical Stability Assessment

Objective: To determine the stability of the functionalized coronene in acidic and basic environments.

Methodology:

  • Solutions of the coronene derivative are prepared in acidic (e.g., dilute HCl) and basic (e.g., dilute NaOH) media.

  • The solutions are maintained at a constant temperature.

  • Aliquots are taken at different time intervals and neutralized.

  • The concentration of the remaining coronene derivative is quantified using HPLC.

  • The degradation rate in each medium is calculated to assess its chemical stability.

Degradation Pathways and Mechanisms

The stability of functionalized coronenes is intrinsically linked to their degradation pathways.

cluster_photo Photodegradation cluster_thermal Thermal Degradation Nitro_Coronene This compound Excited_State Excited State Nitro_Coronene->Excited_State UV/Vis Light Degradation_Products_Photo Degradation Products (e.g., Quinones) Excited_State->Degradation_Products_Photo Reaction with O2 or Solvent Functionalized_Coronene Functionalized Coronene Radical_Intermediates Radical Intermediates Functionalized_Coronene->Radical_Intermediates Heat Decomposition_Products Decomposition Products Radical_Intermediates->Decomposition_Products Fragmentation

Caption: Generalized degradation pathways for functionalized coronenes.

For nitro-coronenes, photodegradation is a key concern. Upon absorption of light, the molecule is promoted to an excited state. This excited state can then react with molecular oxygen or solvent molecules, leading to the formation of degradation products such as quinones.[1] The specific pathway is influenced by the position of the nitro group.

Thermal degradation of functionalized coronenes typically proceeds through the formation of radical intermediates at high temperatures, which then undergo further fragmentation.

Experimental Workflow for Stability Benchmarking

A logical workflow for comparing the stability of different functionalized coronenes is outlined below.

Start Select Functionalized Coronenes (Nitro, Amino, Halo, etc.) TGA Thermogravimetric Analysis (TGA) Start->TGA Photo_Exp Photodegradation Experiment Start->Photo_Exp Chem_Exp Chemical Stability Experiment Start->Chem_Exp Decomp_Temp Determine Decomposition Temperatures TGA->Decomp_Temp Deg_Kinetics_Photo Determine Photodegradation Kinetics and Half-life Photo_Exp->Deg_Kinetics_Photo Deg_Kinetics_Chem Determine Chemical Degradation Kinetics Chem_Exp->Deg_Kinetics_Chem Analysis Comparative Stability Analysis Decomp_Temp->Analysis Deg_Kinetics_Photo->Analysis Deg_Kinetics_Chem->Analysis

Caption: Workflow for comparative stability analysis of functionalized coronenes.

References

A Comparative Analysis of Fluorescence Quantum Yields in Coronene Derivatives

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and professionals in drug development, the selection of fluorescent probes with optimal photophysical properties is paramount. Coronene, a polycyclic aromatic hydrocarbon, and its derivatives have garnered significant interest due to their unique electronic and photoluminescent characteristics. This guide provides a comparative analysis of the fluorescence quantum yields of various coronene derivatives, supported by experimental data and detailed methodologies to aid in the selection of suitable candidates for diverse applications.

The intrinsic fluorescence of coronene is relatively low, with a reported quantum yield of approximately 3%[1]. However, strategic functionalization of the coronene core can dramatically enhance its fluorescence efficiency. This has led to the development of a diverse library of coronene derivatives with quantum yields spanning a wide range, making them suitable for applications ranging from organic light-emitting diodes (OLEDs) to bioimaging.

Comparative Quantum Yield Data

The following table summarizes the key photophysical properties of selected coronene derivatives, offering a clear comparison of their fluorescence quantum yields (ΦF), absorption maxima (λabs), and emission maxima (λem).

Derivative Name/Descriptionλabs (nm)λem (nm)Quantum Yield (ΦF)Solvent/MediumReference
Coronene--0.03-[1]
BN-embedded Coronene (BN-Cor)--0.56-[1]
Dicoronylene (Coronene Dimer)350 (excitation)6500.0695 (internal)Solid State[2]
Amino-substituted Perylene Bisimide derivative 6-5880.85-[3]
Amino-substituted Perylene Bisimide derivative 9-5140.89-[3]
Coronene:TCNB cocrystal polymorph-~640~0.05Crystal[4]

Note: The table presents a selection of available data. Researchers are encouraged to consult the primary literature for more detailed information and specific experimental conditions.

The data clearly indicates that heteroatom embedding and specific substitutions on the coronene core can lead to substantial improvements in fluorescence quantum yield. For instance, the introduction of boron and nitrogen atoms in the coronene framework (BN-Cor) results in a nearly 20-fold increase in quantum yield compared to the parent coronene[1]. Similarly, certain amino-substituted perylene bisimide derivatives, which are structurally related to coronene diimides, exhibit exceptionally high quantum yields of up to 89%[3].

Experimental Protocol for Relative Quantum Yield Determination

The determination of fluorescence quantum yield is a critical experiment for characterizing new fluorescent molecules. The relative method, which compares the fluorescence of a sample to a well-characterized standard of known quantum yield, is a widely adopted and reliable technique[5][6].

Materials and Instrumentation:

  • Fluorometer: Equipped with an excitation and emission monochromator.

  • UV-Vis Spectrophotometer: To measure absorbance.

  • Quartz Cuvettes: 1 cm path length.

  • Solvent: Spectroscopic grade, ensuring it does not absorb at the excitation or emission wavelengths of the sample and standard.

  • Standard Compound: A fluorescent molecule with a known and well-documented quantum yield in the chosen solvent (e.g., quinine sulfate in 0.1 M H2SO4, Rhodamine 6G in ethanol).

  • Sample Compound: The coronene derivative of interest.

Procedure:

  • Preparation of Solutions:

    • Prepare a stock solution of the standard and the sample in the chosen solvent.

    • Prepare a series of five dilutions for both the standard and the sample, ensuring the absorbance at the excitation wavelength is below 0.1 to minimize inner filter effects[5].

  • Absorbance Measurements:

    • Record the UV-Vis absorption spectra for all prepared solutions.

    • Determine the absorbance of each solution at the chosen excitation wavelength (λex). The λex should ideally be a wavelength where both the sample and standard have significant absorption.

  • Fluorescence Measurements:

    • Using the fluorometer, record the fluorescence emission spectrum for each solution at the same λex used for the absorbance measurements.

    • Ensure that the experimental settings (e.g., excitation and emission slit widths) are kept constant for all measurements of the sample and standard.

    • Record the fluorescence spectrum of the solvent blank.

  • Data Analysis:

    • Subtract the solvent blank spectrum from each of the recorded fluorescence spectra.

    • Integrate the area under the corrected fluorescence emission spectrum for each solution to obtain the integrated fluorescence intensity (I).

    • Plot the integrated fluorescence intensity versus absorbance for both the sample and the standard. The resulting plots should be linear.

    • Determine the gradient (slope) of the linear fit for both the sample (GradSample) and the standard (GradStandard).

  • Quantum Yield Calculation:

    • The quantum yield of the sample (ΦSample) is calculated using the following equation[6]:

      ΦSample = ΦStandard * (GradSample / GradStandard) * (η2Sample / η2Standard)

      Where:

      • ΦStandard is the quantum yield of the standard.

      • GradSample and GradStandard are the gradients from the plots of integrated fluorescence intensity vs. absorbance.

      • ηSample and ηStandard are the refractive indices of the solvents used for the sample and standard, respectively. If the same solvent is used, this term becomes 1.

Experimental Workflow Diagram

The following diagram illustrates the key steps in the experimental workflow for determining the relative fluorescence quantum yield.

G A Prepare Stock Solutions (Sample & Standard) B Prepare Serial Dilutions (Abs < 0.1) A->B C Measure Absorbance (UV-Vis) B->C Measure Abs of Dilutions D Measure Fluorescence (Fluorometer) C->D E Integrate Fluorescence Intensity D->E Analyze Spectra F Plot Intensity vs. Absorbance E->F G Determine Gradients F->G H Calculate Quantum Yield G->H

Caption: Experimental workflow for relative quantum yield determination.

This guide provides a foundational understanding of the comparative fluorescence quantum yields of coronene derivatives. The presented data and experimental protocol offer a valuable resource for researchers in selecting and characterizing fluorescent probes for their specific needs. The continuous development of novel coronene derivatives promises even more efficient and versatile tools for a wide range of scientific applications.

References

A Comparative Guide to the Synthetic Validation of Nitro-Coronene via Isotopic Labeling

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of two proposed synthetic routes for the preparation of isotopically labeled nitro-coronene. The validation of these pathways through the incorporation of stable isotopes is crucial for its use in metabolic studies, as internal standards for quantitative analysis, and for elucidating reaction mechanisms. The following sections detail the proposed syntheses, a comparison of their merits, and comprehensive experimental protocols.

Comparison of Proposed Synthetic Routes

Two primary strategies are proposed for the synthesis of isotopically labeled this compound:

  • Route A: Late-Stage Nitration. This approach focuses on first constructing the isotopically labeled coronene backbone, followed by nitration in the final step.

  • Route B: Early-Stage Nitration. This strategy involves the synthesis of a smaller, isotopically labeled and nitrated aromatic precursor, which is then used to build the coronene structure.

FeatureRoute A: Late-Stage NitrationRoute B: Early-Stage Nitration
Overall Strategy Synthesis of labeled coronene followed by nitration.Synthesis of a labeled and nitrated precursor followed by annulation.
Key Reactions Palladium-catalyzed [3+3] annulation, Scholl reaction, Electrophilic Nitration.Suzuki coupling, Nitration of precursor, Palladium-catalyzed annulation.
Pros More direct access to coronene core. Nitration of coronene is documented.Potentially higher regioselectivity of nitration on a smaller precursor.
Cons Nitration of the large coronene molecule may lead to mixtures of isomers.Multi-step synthesis of the nitrated precursor can be complex and lower overall yield.
Hypothetical Yield ~15-20% (over 3 steps)~10-15% (over 4 steps)
Isotopic Incorporation >98%>98%

Experimental Protocols

Route A: Late-Stage Nitration of Isotopically Labeled Coronene

This route first constructs a ¹³C-labeled coronene molecule, which is subsequently nitrated.

Step 1: Synthesis of ¹³C₆-1,8-Dibromonaphthalene

A commercially available, uniformly ¹³C-labeled benzene can be converted to ¹³C₆-1,8-dibromonaphthalene through a multi-step synthesis involving Friedel-Crafts acylation, cyclization, and bromination.

Step 2: Palladium-Catalyzed [3+3] Annulation to form ¹³C₆-Coronene

This step utilizes a palladium-catalyzed annulation of two smaller aromatic fragments.

  • Materials: ¹³C₆-1,8-dibromonaphthalene, Naphthalene-1,8-diboronic acid, [Pd₂(dba)₃]·CHCl₃, P(m-tolyl)₃, Cs₂CO₃, 1-chloronaphthalene (solvent).

  • Procedure:

    • To a flame-dried Schlenk flask, add ¹³C₆-1,8-dibromonaphthalene (1.0 eq), naphthalene-1,8-diboronic acid (1.2 eq), [Pd₂(dba)₃]·CHCl₃ (0.05 eq), P(m-tolyl)₃ (0.2 eq), and Cs₂CO₃ (3.0 eq).

    • Evacuate and backfill the flask with argon three times.

    • Add degassed 1-chloronaphthalene via syringe.

    • Heat the reaction mixture to 120°C for 48 hours.

    • Cool the mixture to room temperature and dilute with dichloromethane.

    • Filter the mixture through a pad of celite and wash with dichloromethane.

    • Concentrate the filtrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel to afford ¹³C₆-Coronene.

Step 3: Nitration of ¹³C₆-Coronene

  • Materials: ¹³C₆-Coronene, Fuming Nitric Acid, Acetic Anhydride.

  • Procedure:

    • Suspend ¹³C₆-Coronene in acetic anhydride at 0°C.

    • Slowly add fuming nitric acid dropwise with vigorous stirring.

    • Allow the reaction to warm to room temperature and stir for 12 hours.

    • Pour the reaction mixture into ice-water and stir for 1 hour.

    • Collect the precipitate by filtration, wash with water and then ethanol.

    • Recrystallize the crude product from a suitable solvent (e.g., nitrobenzene) to yield ¹³C₆-Nitrocoronene.

Route B: Annulation with an Isotopically Labeled and Nitrated Precursor

This route begins with a smaller, pre-nitrated, and isotopically labeled building block.

Step 1: Synthesis of ¹³C₆-1-Nitronaphthalene

Uniformly ¹³C-labeled benzene can be converted to ¹³C₆-naphthalene, which is then nitrated to give ¹³C₆-1-nitronaphthalene.

Step 2: Conversion to ¹³C₆-1-Amino-8-bromonaphthalene

The nitro group is reduced to an amine, followed by bromination.

Step 3: Diazotization and Borylation to form ¹³C₆-1-Bromo-8-naphthaleneboronic acid

The amine is converted to a diazonium salt and then to a boronic acid.

Step 4: Palladium-Catalyzed Annulation

  • Materials: ¹³C₆-1-Bromo-8-naphthaleneboronic acid, 1,8-Dibromonaphthalene, [Pd(PPh₃)₄], K₂CO₃, Toluene/Ethanol/Water solvent mixture.

  • Procedure:

    • Combine ¹³C₆-1-Bromo-8-naphthaleneboronic acid (1.0 eq), 1,8-dibromonaphthalene (1.1 eq), [Pd(PPh₃)₄] (0.05 eq), and K₂CO₃ (3.0 eq) in a round-bottom flask.

    • Add a degassed 4:1:1 mixture of toluene, ethanol, and water.

    • Reflux the mixture for 24 hours under an argon atmosphere.

    • Cool the reaction and extract with ethyl acetate.

    • Wash the organic layer with brine, dry over MgSO₄, and concentrate.

    • Purify the residue by column chromatography to yield ¹³C₆-nitro-coronene.

Visualizations

G Workflow for Validation of Synthetic Routes to this compound cluster_0 Route A: Late-Stage Nitration cluster_1 Route B: Early-Stage Nitration A1 Synthesis of ¹³C-Labeled Coronene A2 Nitration A1->A2 A3 ¹³C-Nitro-Coronene A2->A3 Validation Validation via Mass Spectrometry & NMR A3->Validation B1 Synthesis of Labeled Nitrated Precursor B2 Annulation/Cyclization B1->B2 B3 ¹³C-Nitro-Coronene B2->B3 B3->Validation Route_A Route A: Late-Stage Nitration Start ¹³C₆-Benzene Step1 Multi-step synthesis Start->Step1 Intermediate1 ¹³C₆-1,8-Dibromonaphthalene Step1->Intermediate1 Step2 Pd-catalyzed [3+3] Annulation Intermediate1->Step2 Intermediate2 ¹³C₆-Coronene Step2->Intermediate2 Step3 Nitration (HNO₃, Ac₂O) Intermediate2->Step3 Product ¹³C₆-Nitro-Coronene Step3->Product Route_B Route B: Early-Stage Nitration Start ¹³C₆-Benzene Step1 Synthesis of ¹³C₆-1-Nitronaphthalene Start->Step1 Intermediate1 ¹³C₆-1-Nitronaphthalene Step1->Intermediate1 Step2 Functional Group Interconversion Intermediate1->Step2 Intermediate2 ¹³C₆-1-Bromo-8- naphthaleneboronic acid Step2->Intermediate2 Step3 Pd-catalyzed Annulation Intermediate2->Step3 Product ¹³C₆-Nitro-Coronene Step3->Product

"assessing the advantages of nitro-coronene in specific optoelectronic applications"

Author: BenchChem Technical Support Team. Date: November 2025

In the ever-evolving landscape of organic electronics, the exploration of novel materials with tailored optoelectronic properties is paramount for advancing device performance. Nitro-coronene, a derivative of the polycyclic aromatic hydrocarbon coronene, has emerged as a material of interest due to the electron-withdrawing nature of the nitro group, which can significantly influence its electronic characteristics. This guide provides a comparative assessment of this compound's potential advantages in specific optoelectronic applications, namely organic field-effect transistors (OFETs) and organic photovoltaics (OPVs), against well-established alternative materials. The information presented herein is based on a combination of theoretical studies and available experimental data for related compounds, offering a forward-looking perspective for researchers, scientists, and drug development professionals.

Performance Comparison in Optoelectronic Applications

The introduction of nitro groups to the coronene core is expected to modify its electronic properties, making it a potential candidate for n-type semiconducting material in OFETs and an electron acceptor in OPVs. Below is a comparative summary of the anticipated performance of this compound against standard materials in these applications.

Organic Field-Effect Transistors (OFETs)

In the realm of OFETs, pentacene is a benchmark p-type semiconductor, while n-type materials are crucial for developing complementary logic circuits. Nitro-aromatic compounds have been investigated as n-type organic semiconductors.[1] While direct experimental data on the electron mobility and on/off ratio of this compound based OFETs is limited, theoretical studies on coronene derivatives provide insights into their charge transport properties. For instance, theoretical calculations on functionalized coronene derivatives suggest that their charge transport rates can be tuned by the introduction of different functional groups.

PropertyThis compound (Anticipated)Pentacene (Typical)Hexafluorinated-Hexabenzocoronene (6F-HBC)
Carrier Type n-typep-typen-type
Mobility (cm²/Vs) Data not available~1Data not available
On/Off Ratio Data not available> 10^6Data not available

Note: The performance of this compound in OFETs is an active area of research. The values for hexafluorinated-hexabenzocoronene (6F-HBC), another electron-deficient coronene derivative, are included for a qualitative comparison, as it has been shown to function as an n-type semiconductor.[2]

Organic Photovoltaics (OPVs)

In OPVs, the efficiency of charge separation at the donor-acceptor interface is critical. Fullerene derivatives, such as PCBM, have been the workhorse electron acceptor materials. The electron-accepting nature of the nitro group suggests that this compound could function as a non-fullerene acceptor. Coronene derivatives have been explored for applications in transparent organic photovoltaics.[3][4][5]

PropertyThis compound (as Acceptor)PCBM (as Acceptor)
Power Conversion Efficiency (PCE) Data not available~3-5% (with P3HT donor)
Fill Factor (FF) Data not available~0.6-0.7
Short-Circuit Current (Jsc) Data not available~8-10 mA/cm²
Open-Circuit Voltage (Voc) Data not available~0.6 V

Note: The development of this compound as an acceptor in OPVs is still in its early stages. The provided PCBM values are typical for a standard bulk heterojunction solar cell with a P3HT donor.

Experimental Protocols

Detailed methodologies for the fabrication and characterization of optoelectronic devices are crucial for reproducible research. The following protocols are generalized for this compound-based devices, based on standard practices in the field of organic electronics.

Fabrication of a this compound Based OFET

A bottom-gate, top-contact architecture is commonly used for OFET fabrication.

  • Substrate Cleaning: A heavily doped silicon wafer with a thermally grown silicon dioxide (SiO₂) layer is used as the gate electrode and gate dielectric, respectively. The substrate is sequentially cleaned in an ultrasonic bath with deionized water, acetone, and isopropanol, each for 15 minutes, and then dried with a stream of nitrogen.

  • Dielectric Surface Treatment: To improve the interface quality, the SiO₂ surface is often treated with a self-assembled monolayer (SAM), such as octadecyltrichlorosilane (OTS).

  • Active Layer Deposition: A solution of this compound in a suitable organic solvent (e.g., chloroform or dichlorobenzene) is prepared. The solution is then deposited onto the substrate via spin-coating to form a thin film. The substrate is subsequently annealed to improve the molecular ordering.

  • Source and Drain Electrode Deposition: Gold source and drain electrodes are then thermally evaporated onto the this compound film through a shadow mask.

Fabrication of a this compound Based OPV

A conventional bulk heterojunction (BHJ) device architecture is described below.

  • Substrate Preparation: Indium tin oxide (ITO)-coated glass substrates are patterned and cleaned sequentially in ultrasonic baths of detergent, deionized water, acetone, and isopropanol.

  • Hole Transport Layer (HTL) Deposition: A solution of poly(3,4-ethylenedioxythiophene):polystyrene sulfonate (PEDOT:PSS) is spin-coated onto the ITO substrate and annealed.

  • Active Layer Deposition: A blend solution of a donor polymer (e.g., P3HT) and this compound (as the acceptor) in an organic solvent is prepared. This blend is then spin-coated on top of the HTL to form the photoactive layer. The film is then annealed to optimize the morphology.

  • Cathode Deposition: Finally, a low work function metal cathode, such as aluminum or calcium followed by aluminum, is thermally evaporated on top of the active layer through a shadow mask.

Visualizations

To better illustrate the processes involved, the following diagrams have been generated using Graphviz.

G cluster_0 OFET Fabrication Workflow A Substrate Cleaning (Si/SiO2) B Dielectric Surface Treatment (OTS) A->B C This compound Solution Preparation B->C D Spin-Coating of This compound C->D E Thermal Annealing D->E F Source/Drain Electrode Deposition (Au) E->F G Device Characterization F->G

Caption: Workflow for the fabrication of a this compound based OFET.

G cluster_1 Charge Generation in this compound OPV Photon 1. Photon Absorption (in Donor) Exciton 2. Exciton Formation (in Donor) Photon->Exciton Diffusion 3. Exciton Diffusion to D-A Interface Exciton->Diffusion Separation 4. Charge Separation Diffusion->Separation Transport 5. Charge Transport Separation->Transport Hole in Donor Electron in this compound Collection 6. Charge Collection at Electrodes Transport->Collection

Caption: Charge generation and separation process in a this compound based OPV.

References

Validating Nitro-Coronene Purity: A Comparative Guide to Mass Spectrometry and Alternative Methods

Author: BenchChem Technical Support Team. Date: November 2025

For researchers synthesizing nitro-coronene, ensuring the purity of the final product is a critical step that underpins the reliability of subsequent experiments. This guide provides a comparative overview of mass spectrometry for the validation of this compound purity, alongside alternative analytical techniques. Detailed experimental protocols and data interpretation guidance are provided to assist researchers in selecting the most appropriate method for their needs.

Mass Spectrometry for Purity Assessment

Mass spectrometry is a powerful technique for determining the molecular weight of the synthesized this compound and identifying potential impurities. The primary impurities in the synthesis of this compound are typically unreacted coronene and over-nitrated products such as di-nitro-coronene and tri-nitro-coronene.

Key Advantages of Mass Spectrometry:

  • High Sensitivity: Capable of detecting trace amounts of impurities.

  • High Specificity: Provides exact mass information, allowing for the confident identification of the target compound and byproducts.

  • Versatility: A range of ionization techniques can be employed, such as Electron Ionization (EI), Electrospray Ionization (ESI), and Matrix-Assisted Laser Desorption/Ionization (MALDI).

Comparative Analysis of Purity Validation Techniques
TechniquePrincipleProsConsLimit of Detection (LOD)
MALDI-TOF MS Soft ionization of sample co-crystallized with a matrix, followed by time-of-flight mass analysis.Fast, high throughput, tolerant to some salts and buffers. Good for high molecular weight compounds.Matrix interference can be an issue. Quantification can be challenging.Sub-picogram to femtomole range.[1]
GC-MS Separation of volatile compounds by gas chromatography followed by mass analysis.Excellent separation of volatile and semi-volatile compounds. Well-established libraries for identification.Requires derivatization for non-volatile compounds. Thermal degradation of labile compounds is possible.Picogram to nanogram range.[2]
LC-MS/MS Separation by liquid chromatography followed by tandem mass spectrometry.Suitable for a wide range of compounds, including non-volatile and thermally labile ones. High selectivity and sensitivity.[3][4]More complex instrumentation and method development. Matrix effects can suppress ionization.Picogram to femtogram range.
HPLC-UV Separation by liquid chromatography with detection by UV-Vis spectroscopy.Robust, reproducible, and widely available. Good for quantification.Lower sensitivity and specificity compared to MS.[5][6] Co-eluting impurities can be missed.Nanogram range.[5]
Quantitative NMR (qNMR) Integration of NMR signals is directly proportional to the number of nuclei.Absolute quantification without a specific reference standard for the analyte. Non-destructive.[7][8][9]Lower sensitivity than MS. Requires a pure internal standard.[8]Microgram to milligram range.

Experimental Protocol: Purity Validation of this compound by MALDI-TOF MS

This protocol provides a general guideline for the analysis of synthesized this compound using MALDI-TOF Mass Spectrometry.

1. Sample Preparation:

  • Dissolve a small amount of the synthesized this compound in a suitable solvent (e.g., toluene, dichloromethane) to a final concentration of approximately 1 mg/mL.

  • Prepare a saturated solution of the matrix. A common matrix for polycyclic aromatic hydrocarbons is α-cyano-4-hydroxycinnamic acid (CHCA) or 2,5-dihydroxybenzoic acid (DHB). Graphene has also been shown to be an effective matrix for nitro-PAHs.[10][11]

  • Mix the this compound solution and the matrix solution in a 1:1 (v/v) ratio.

  • Spot 1 µL of the mixture onto the MALDI target plate and allow it to air dry completely.

2. Instrumentation and Data Acquisition:

  • Instrument: A MALDI-TOF mass spectrometer.

  • Ionization Mode: Positive ion mode is typically used for PAHs.

  • Laser: A nitrogen laser (337 nm) is commonly used.

  • Mass Range: Set the mass range to scan from m/z 200 to 500 to encompass the expected masses of coronene, this compound, and di-nitro-coronene.

  • Acquire spectra from multiple spots of the same sample to ensure reproducibility.

3. Data Interpretation:

  • Expected m/z Values:

    • Coronene (C₂₄H₁₂): [M]⁺ ≈ 300.36 g/mol

    • This compound (C₂₄H₁₁NO₂): [M]⁺ ≈ 345.35 g/mol

    • Di-nitro-coronene (C₂₄H₁₀N₂O₄): [M]⁺ ≈ 390.34 g/mol

  • Purity Assessment: The purity of the synthesized this compound can be estimated by comparing the relative intensities of the ion peaks corresponding to this compound and the identified impurities.

  • Fragmentation: In MALDI-TOF MS, fragmentation is generally minimal. However, loss of the nitro group (-NO₂) or oxygen atoms may be observed, leading to peaks at [M-46]⁺ and [M-16]⁺ respectively.[12]

Workflow for Purity Validation

Purity_Validation_Workflow cluster_synthesis Synthesis cluster_validation Purity Validation cluster_analysis Data Analysis cluster_result Result Synthesis This compound Synthesis MassSpec Mass Spectrometry (MALDI-TOF, GC-MS, LC-MS/MS) Synthesis->MassSpec Primary Method Alternatives Alternative Methods (HPLC-UV, qNMR) Synthesis->Alternatives Secondary/ Orthogonal Method DataAnalysis Identify Impurities (Coronene, Di-nitro-coronene) MassSpec->DataAnalysis Alternatives->DataAnalysis Quantification Quantify Purity DataAnalysis->Quantification Pure Pure this compound (>95%) Quantification->Pure Meets Criteria Impure Impure Product (<95%) Quantification->Impure Requires Further Purification Mass_Spectrometry_Pathway cluster_sample_prep Sample Preparation cluster_ionization Ionization cluster_analysis Mass Analysis cluster_detection Detection & Data Output Sample Synthesized This compound Spotting Co-crystallization on MALDI Plate Sample->Spotting Matrix Matrix (e.g., CHCA) Matrix->Spotting Laser Laser Desorption Spotting->Laser Ionization Ion Formation ([M+H]+, [M]+) Laser->Ionization Energy Transfer TOF Time-of-Flight Analyzer Ionization->TOF Acceleration Separation Separation by m/z Ratio TOF->Separation Detector Ion Detector Separation->Detector Spectrum Mass Spectrum (Intensity vs. m/z) Detector->Spectrum

References

Safety Operating Guide

Essential Safety and Handling Protocols for Nitro-coronene

Author: BenchChem Technical Support Team. Date: November 2025

Nitro-coronene, a derivative of the polycyclic aromatic hydrocarbon (PAH) coronene, requires stringent safety measures due to the combined potential hazards of PAHs and nitro-aromatic compounds. This guide provides essential safety and logistical information for its handling and disposal.

Personal Protective Equipment (PPE)

The selection of appropriate PPE is critical to minimize exposure. Based on the hazards of similar compounds, the following levels of protection are recommended.

Table 1: Recommended Personal Protective Equipment for Handling this compound

Protection LevelEquipmentWhen to Use
Level C - Full-face or half-mask air-purifying respirator with appropriate cartridges for organic vapors and particulates. - Chemical-resistant clothing (e.g., hooded two-piece splash suit or disposable coveralls). - Double gloves (inner and outer chemical-resistant). - Chemical-resistant boots with steel toe and shank.For handling small quantities in a well-ventilated area or a certified chemical fume hood where the concentration of airborne substances is known and low.[1][2]
Level B - Positive-pressure, full-facepiece self-contained breathing apparatus (SCBA) or a positive-pressure supplied-air respirator with escape SCBA. - Hooded chemical-resistant clothing. - Inner and outer chemical-resistant gloves. - Chemical-resistant boots.When the potential for respiratory exposure is high or unknown, but a high level of skin protection is not required.[2]
Level A - Positive-pressure, full-facepiece SCBA or supplied-air respirator with escape SCBA. - Fully encapsulating chemical-protective suit. - Inner and outer chemical-resistant gloves. - Chemical-resistant boots.In situations with the highest risk of exposure to skin, eyes, and respiratory system, such as a large spill or uncontrolled release.[1][2]

Glove Selection:

Due to the lack of specific breakthrough time data for this compound, it is recommended to use double gloving with two different types of chemical-resistant gloves. Nitrile gloves can be used as an inner layer, with a more robust glove such as neoprene or Viton as the outer layer.[3] Gloves should be inspected before each use and changed immediately upon any sign of contamination or degradation.

Handling Procedures

All handling of this compound should be conducted in a certified chemical fume hood to minimize inhalation exposure.

Operational Workflow for Handling this compound

prep Preparation - Assemble all necessary equipment and PPE. - Ensure fume hood is operational. handling Handling - Weigh and transfer this compound in fume hood. - Keep container tightly closed when not in use. prep->handling Proceed with caution post_handling Post-Handling - Decontaminate work surfaces. - Remove PPE in the correct order. handling->post_handling After completion disposal Waste Disposal - Segregate waste into appropriate containers. - Label waste containers clearly. post_handling->disposal Properly segregate

Caption: A logical workflow for the safe handling of this compound.

Key Handling Practices:

  • Ventilation: Always handle this compound in a properly functioning chemical fume hood.[4]

  • Avoid Dust Generation: Minimize the creation of dust when handling the solid form.

  • Personal Hygiene: Wash hands thoroughly after handling, even if gloves were worn.[4] Do not eat, drink, or smoke in the laboratory.[5]

  • Emergency Equipment: Ensure that an eyewash station and safety shower are readily accessible.[4]

First Aid Measures

In case of exposure, immediate action is crucial.

Table 2: First Aid Procedures for this compound Exposure

Exposure RouteFirst Aid Measures
Inhalation Move the individual to fresh air immediately. If breathing is difficult, administer oxygen. If breathing has stopped, provide artificial respiration. Seek immediate medical attention.[4]
Skin Contact Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing and shoes.[4] Seek medical attention.
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[4] Seek immediate medical attention.
Ingestion Do NOT induce vomiting. If the person is conscious, rinse their mouth with water.[4] Seek immediate medical attention.

Disposal Plan

Waste containing this compound must be treated as hazardous waste.

Waste Disposal Workflow

generation Waste Generation - Contaminated PPE - Residual chemical - Contaminated labware segregation Segregation - Separate solid and liquid waste. - Use designated, labeled hazardous waste containers. generation->segregation Immediate storage Storage - Store in a cool, dry, well-ventilated area. - Keep containers tightly closed. segregation->storage Securely disposal Disposal - Arrange for pickup by certified hazardous waste disposal service. - Follow all institutional, local, and national regulations. storage->disposal Scheduled

Caption: A step-by-step process for the safe disposal of this compound waste.

Disposal Guidelines:

  • Containerization: Use approved, sealed, and clearly labeled containers for all this compound waste.

  • Regulations: Dispose of waste in accordance with all applicable federal, state, and local regulations.[4] Contact your institution's environmental health and safety department for specific guidance.

  • Spill Cleanup: In the event of a spill, absorb the material with an inert absorbent (e.g., vermiculite, dry sand) and place it in a sealed container for disposal.[6] Dampen solid spills with a suitable solvent like acetone to prevent dust generation during cleanup.[7]

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.